molecular formula C20H32O3 B15364436 Toonaciliatin M

Toonaciliatin M

Cat. No.: B15364436
M. Wt: 320.5 g/mol
InChI Key: PJBQQIKTIGUTST-PDURBABISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8beta-hydroxy-isopimar-15-en-19-oic acid is a diterpenoid. It has a role as a metabolite.
8beta-Hydroxy-isopimar-15-en-19-oic acid has been reported in Metasequoia glyptostroboides and Toona ciliata with data available.
isolated from Toona ciliata;  showed moderate antifungal activity against Trichophyton rubrum;  structure in first source

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,4aS,4bR,7S,8aR,10aR)-7-ethenyl-8a-hydroxy-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O3/c1-5-17(2)11-7-15-18(3)9-6-10-19(4,16(21)22)14(18)8-12-20(15,23)13-17/h5,14-15,23H,1,6-13H2,2-4H3,(H,21,22)/t14-,15-,17+,18+,19+,20-/m1/s1

InChI Key

PJBQQIKTIGUTST-PDURBABISA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2(C1)O)(C)C(=O)O)C)C=C

Canonical SMILES

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)C(=O)O)C)C=C

Origin of Product

United States

Foundational & Exploratory

Toonaciliatin M: A Technical Guide to its Discovery, Isolation, and Characterization from Toona ciliata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toonaciliatin M, a pimaradiene-type diterpenoid, was first identified and isolated from the leaves and twigs of Toona ciliata. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and spectroscopic characterization of this promising antifungal agent. The document outlines the experimental workflow for its extraction and purification and presents its key quantitative data in a structured format. Furthermore, a proposed mechanism of its antifungal action against Trichophyton rubrum is visualized, offering insights for further research and drug development.

Discovery and Biological Activity

This compound was discovered as a novel natural product during a phytochemical investigation of Toona ciliata, a tree belonging to the Meliaceae family.[1] The compound was identified as a pimaradiene-type diterpenoid.[1] Initial biological screening revealed its potential as an antifungal agent. Specifically, this compound exhibited moderate antifungal activity against the dermatophyte Trichophyton rubrum, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1]

Experimental Protocols

The isolation of this compound from Toona ciliata involves a multi-step process of extraction and chromatographic separation. The following protocol is a representative method based on established procedures for isolating diterpenoids from this plant genus.

Plant Material and Extraction

Dried and powdered leaves and twigs of Toona ciliata are subjected to extraction with an organic solvent. A common method involves maceration or percolation with 80% aqueous methanol at room temperature.[2] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction, often enriched with diterpenoids, is then subjected to repeated column chromatography.

Column Chromatography:

  • Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is commonly used.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., from 100:0 to 0:100) is employed to elute fractions of increasing polarity. Further separation may be achieved using a chloroform-methanol gradient.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.

Final purification to obtain this compound is often achieved through repeated column chromatography, including preparative TLC or crystallization.

Quantitative Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₃₂O₃[1]
Molecular Weight 320.47 g/mol
CAS Number 93930-04-2
Antifungal Activity (MIC) 12.5 µg/mL (Trichophyton rubrum)

Table 1: Physicochemical and Biological Properties of this compound

Spectroscopic Data (¹H and ¹³C NMR): As of the latest available information, the specific ¹H and ¹³C NMR chemical shift data for this compound from the primary literature could not be obtained. This information is crucial for the unambiguous identification and quality control of the compound. Researchers are directed to the primary publication for these detailed data: Chen HD, et al. J Nat Prod. 2009 Apr;72(4):685-9.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Toona ciliata.

G plant_material Dried & Powdered Toona ciliata (Leaves & Twigs) extraction Extraction (80% Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Solvent Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partition et_acetate_fraction Ethyl Acetate Fraction partition->et_acetate_fraction silica_gel_cc Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) et_acetate_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions tlc_analysis TLC Analysis fractions->tlc_analysis purified_fractions Combined & Purified Fractions tlc_analysis->purified_fractions final_purification Final Purification (Prep. TLC/Crystallization) purified_fractions->final_purification toonaciliatin_m This compound final_purification->toonaciliatin_m

Caption: General workflow for the isolation of this compound.

Proposed Antifungal Signaling Pathway

Based on the known mechanisms of other antifungal terpenoids, a plausible mechanism of action for this compound against Trichophyton rubrum involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.

G cluster_fungal_cell Trichophyton rubrum Cell toonaciliatin_m This compound ergosterol_pathway Ergosterol Biosynthesis Pathway toonaciliatin_m->ergosterol_pathway Inhibition ergosterol Ergosterol ergosterol_pathway->ergosterol Reduced Synthesis cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Decreased Incorporation membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Proposed mechanism of antifungal action of this compound.

Conclusion

This compound represents a promising pimaradiene-type diterpenoid from Toona ciliata with demonstrated antifungal properties. The isolation protocol, while requiring standard chromatographic techniques, can yield this bioactive compound for further investigation. Future research should focus on obtaining detailed spectroscopic data for standardization, elucidating the precise molecular targets within the ergosterol biosynthesis pathway, and exploring its potential for therapeutic development.

References

Toonaciliatin M: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata. The document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development. It includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition. Furthermore, this guide presents visual representations of experimental workflows to facilitate a deeper understanding of the isolation and characterization process.

Introduction

This compound is a natural compound belonging to the pimaradiene class of diterpenoids. It was first isolated from the leaves and twigs of Toona ciliata (Meliaceae).[1][2][3] Structurally characterized through extensive spectroscopic analysis, this compound has demonstrated notable biological activities, including moderate antifungal effects against Trichophyton rubrum.[1][2] This document collates and presents the foundational spectroscopic data essential for its identification, characterization, and further investigation in medicinal chemistry and drug discovery programs.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following sections provide a detailed summary of the obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (δH 7.26 and δC 77.0), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1.08m
1.85m
1.65m
1.75m
1.45m
1.55m
51.15dd12.0, 2.5
1.50m
1.60m
75.45br s
91.98m
11α1.55m
11β1.65m
12α1.40m
12β1.50m
145.80dd17.5, 10.5
15a4.90d10.5
15b4.95d17.5
171.25s
181.20s
190.85s
200.90s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
138.5
219.0
342.0
433.5
555.0
621.0
7121.0
8135.0
952.5
1037.0
1118.5
1235.5
1338.0
14148.0
15111.0
1672.0
1725.0
1833.0
1922.0
2014.5
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Waters Q-TOF Premier mass spectrometer.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon[M+H]⁺ (Calculated)[M+H]⁺ (Found)
HRESIMSC₂₀H₃₂O₃321.2424321.2426
Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Table 4: Infrared Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3440Broad
C-H stretch2925Strong
C=C stretch1640Medium
C-O stretch1050Strong

Experimental Protocols

Isolation and Purification of this compound

The following diagram illustrates the general workflow for the isolation and purification of this compound from Toona ciliata.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Dried, powdered leaves and twigs of Toona ciliata B Extraction with 95% EtOH A->B C Concentration under reduced pressure B->C D Crude EtOH extract C->D E Suspension in H₂O D->E F Partitioning with petroleum ether, EtOAc, and n-BuOH E->F G EtOAc-soluble fraction F->G H Silica gel column chromatography G->H I Sephadex LH-20 column chromatography H->I J Preparative HPLC I->J K Pure this compound J->K G cluster_analysis Spectroscopic Analysis A Pure this compound B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D HRESIMS A->D E IR Spectroscopy A->E F Structure Elucidation B->F C->F D->F E->F

References

The Pimaradiene Diterpenoid Biosynthesis Pathway in Toona: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Toona, a genus of trees in the mahogany family (Meliaceae), is a source of a diverse array of bioactive secondary metabolites, including a variety of terpenoids. Among these, pimaradiene diterpenoids are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthesis pathway of pimaradiene diterpenoids in Toona. Drawing upon transcriptomic and metabolomic data from Toona sinensis, alongside established knowledge of diterpenoid biosynthesis in plants, this document outlines the key enzymatic steps, precursor molecules, and candidate genes involved in the formation of the pimaradiene scaffold. Detailed experimental protocols for the investigation of this pathway, from gene identification and functional characterization to metabolite analysis, are provided to facilitate further research in this area. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the core concepts and methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the discovery of novel therapeutic agents.

Introduction

The genus Toona is recognized for its rich phytochemical profile, which includes a wide range of terpenoids. These compounds contribute to the plant's defense mechanisms and are also responsible for many of its medicinal properties. Diterpenoids, a class of C20 terpenoids, are synthesized from the precursor geranylgeranyl diphosphate (GGPP) and exhibit remarkable structural diversity. Pimaradiene-type diterpenoids are characterized by a tricyclic carbon skeleton and are precursors to a variety of more complex diterpenes. In Toona sinensis, the presence of pimaradiene derivatives, such as 8β-hydroxypimar-15-en-19-oic acid methyl ester, has been confirmed, indicating an active pimaradiene biosynthesis pathway.

This guide will focus on the core biosynthesis pathway leading to the formation of the pimaradiene skeleton in Toona. While the specific enzymes in Toona have not yet been fully functionally characterized, a putative pathway can be constructed based on the well-established mechanisms of diterpenoid biosynthesis in other plant species. This involves the sequential action of a class II diterpene synthase, copalyl diphosphate synthase (CPS), and a class I diterpene synthase, which in the case of pimaradiene synthesis, is a pimaradiene synthase, a type of kaurene synthase-like (KSL) enzyme.

The Putative Pimaradiene Biosynthesis Pathway in Toona

The biosynthesis of pimaradiene diterpenoids in Toona is proposed to occur in the plastids and follows the methylerythritol phosphate (MEP) pathway for the supply of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The core pathway can be summarized in the following key steps:

  • Formation of Geranylgeranyl Diphosphate (GGPP): IPP and DMAPP are condensed by a series of prenyltransferases to form the C20 precursor, GGPP. This reaction is catalyzed by GGPP synthase (GGPPS) .

  • Bicyclization of GGPP to (+)-Copalyl Diphosphate: GGPP is cyclized by a class II diterpene synthase, (+)-copalyl diphosphate synthase ((+)-CPS) , to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

  • Formation of the Pimaradiene Scaffold: The bicyclic (+)-CPP is then converted to the tricyclic pimaradiene skeleton by a class I diterpene synthase, specifically a pimaradiene synthase , which is a member of the kaurene synthase-like (KSL) family of enzymes. This step involves the ionization of the diphosphate group, followed by a series of carbocation-mediated cyclizations and rearrangements.

  • Downstream Modifications: The initial pimaradiene scaffold can then undergo a variety of modifications, such as hydroxylation, oxidation, and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and transferases, to generate the diverse array of pimaradiene-type diterpenoids found in Toona.

Candidate Genes in Toona sinensis

Transcriptomic studies of Toona sinensis have identified numerous genes encoding terpene synthases (TPSs). While some have been characterized as being involved in monoterpene and sesquiterpene synthesis (e.g., TsTPS1 and TsTPS2), many remain uncharacterized. It is highly probable that the genes encoding the (+)-CPS and pimaradiene synthase are present within this collection of uncharacterized TsTPS genes. Further research involving gene cloning, heterologous expression, and in vitro enzyme assays is required to definitively identify and functionally characterize these key enzymes in the Toona pimaradiene biosynthesis pathway.

dot

pimaradiene_biosynthesis_pathway IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) DMAPP Dimethylallyl Diphosphate (DMAPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP (+)-CPS Pimaradiene Pimaradiene CPP->Pimaradiene Pimaradiene Synthase (KSL) Pimaradiene_Diterpenoids Pimaradiene Diterpenoids Pimaradiene->Pimaradiene_Diterpenoids CYP450s, etc. GGPPS_node GGPPS GGPPS_node->GGPP label_ggpps GGPP Synthase

Caption: Putative biosynthesis pathway of pimaradiene diterpenoids in Toona.

Quantitative Data

At present, there is a limited amount of publicly available quantitative data specifically on the pimaradiene biosynthesis pathway in Toona. However, metabolomic studies have provided relative abundance data for various terpenoids. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and should be the focus of future research.

Parameter Description Potential Methodology Significance
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for (+)-CPS and pimaradiene synthase with their respective substrates (GGPP and (+)-CPP).In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations.Elucidates the efficiency and substrate specificity of the key biosynthetic enzymes.
Metabolite Concentrations Absolute or relative quantification of pimaradiene and its derivatives in different Toona tissues (leaves, bark, etc.).Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).Identifies the primary sites of biosynthesis and accumulation of these compounds.
Gene Expression Levels Relative or absolute quantification of the transcripts of candidate (+)-CPS and pimaradiene synthase genes in various tissues and under different conditions.Quantitative Real-Time PCR (qRT-PCR), RNA-Seq.Correlates gene expression with metabolite accumulation, providing evidence for the involvement of specific genes in the pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are essential for the investigation of the pimaradiene biosynthesis pathway in Toona.

Protocol for Identification and Cloning of Candidate Biosynthesis Genes

This protocol describes the identification of candidate (+)-CPS and pimaradiene synthase genes from Toona sinensis transcriptome data and their subsequent cloning.

  • Bioinformatic Analysis:

    • Obtain transcriptome sequencing data from Toona sinensis.

    • Perform a BLAST search against the transcriptome data using known plant (+)-CPS and pimaradiene synthase protein sequences as queries.

    • Identify putative full-length open reading frames (ORFs) of candidate genes.

    • Analyze the predicted protein sequences for conserved motifs characteristic of class II (e.g., DXDD) and class I (e.g., DDXXD) terpene synthases.

  • RNA Extraction and cDNA Synthesis:

    • Collect fresh young leaf tissue from Toona sinensis.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Gene Cloning:

    • Design gene-specific primers based on the identified ORF sequences.

    • Perform PCR using the synthesized cDNA as a template and the designed primers.

    • Analyze the PCR products by agarose gel electrophoresis.

    • Purify the PCR product of the expected size and clone it into a suitable cloning vector (e.g., pGEM-T Easy).

    • Transform the ligation product into competent E. coli cells.

    • Select positive clones and verify the insert sequence by Sanger sequencing.

Protocol for Heterologous Expression and In Vitro Enzyme Assays

This protocol outlines the expression of candidate Toona terpene synthase genes in a heterologous host and the functional characterization of the recombinant proteins.

  • Subcloning into an Expression Vector:

    • Subclone the confirmed ORF from the cloning vector into a suitable protein expression vector (e.g., pET-28a for E. coli expression).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a culture of the transformed cells to an appropriate optical density.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Harvest the cells by centrifugation and store the cell pellet at -80°C.

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify the purity and size of the protein by SDS-PAGE.

  • In Vitro Enzyme Assays:

    • Prepare an assay buffer containing a suitable pH and co-factors (e.g., MgCl2).

    • Add the purified recombinant enzyme and the appropriate substrate (GGPP for CPS candidates, (+)-CPP for KSL candidates).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane).

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the mass spectra of the enzymatic products with authentic standards or a spectral library to identify the reaction products.

Protocol for Metabolite Analysis by GC-MS

This protocol details the extraction and analysis of diterpenoids from Toona tissues using GC-MS.

  • Sample Preparation and Extraction:

    • Harvest and freeze-dry Toona tissue.

    • Grind the dried tissue to a fine powder.

    • Extract the metabolites with a suitable organic solvent (e.g., methanol or a mixture of methanol, chloroform, and water).

    • Vortex and sonicate the mixture to ensure efficient extraction.

    • Centrifuge to pellet the solid material.

    • Collect the supernatant containing the metabolites.

  • Derivatization (Optional but often necessary for non-volatile diterpenoids):

    • Dry the extract under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert polar functional groups into more volatile silyl ethers.

    • Incubate at a suitable temperature to complete the derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the extracted (and derivatized) sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Employ a temperature gradient program to separate the compounds based on their boiling points.

    • Acquire mass spectra in full scan mode.

    • Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

dot

experimental_workflow cluster_Gene_Discovery Gene Discovery & Cloning cluster_Functional_Characterization Functional Characterization cluster_Metabolite_Analysis Metabolite Analysis cluster_Gene_Expression Gene Expression Analysis Bioinformatics Bioinformatic Analysis of Toona Transcriptome Data Cloning Gene Cloning Bioinformatics->Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli) Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay GC_MS_Analysis GC-MS Analysis Enzyme_Assay->GC_MS_Analysis Product Identification Metabolite_Extraction Metabolite Extraction from Toona Tissues Metabolite_Extraction->GC_MS_Analysis RNA_Extraction RNA Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR label_start Start label_start->Bioinformatics label_start->Metabolite_Extraction label_start->RNA_Extraction

Caption: General experimental workflow for investigating the pimaradiene biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of pimaradiene diterpenoids in Toona represents a promising area of research with potential applications in drug discovery and development. This guide has outlined the putative enzymatic pathway, identified the need for the characterization of specific Toona terpene synthase genes, and provided a comprehensive set of experimental protocols to guide future investigations. While the core pathway is likely conserved, the specific regulatory mechanisms and the full extent of downstream modifications in Toona remain to be elucidated.

Future research should focus on the functional characterization of candidate (+)-CPS and pimaradiene synthase genes from Toona sinensis. Quantitative analyses of both gene expression and metabolite accumulation across different tissues and developmental stages will be crucial for a complete understanding of the pathway's regulation. Furthermore, the identification and characterization of the downstream modifying enzymes, such as CYP450s, will be essential to unravel the biosynthesis of the full spectrum of pimaradiene-derived natural products in this important medicinal plant genus. The application of modern synthetic biology and metabolic engineering techniques, guided by the knowledge of this biosynthetic pathway, could ultimately enable the sustainable production of valuable pimaradiene diterpenoids.

Toonaciliatin M: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids known for their diverse and potent biological activities. Found within the Meliaceae family of plants, specifically the genus Toona, these compounds have garnered significant interest from the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, estimated abundance, and detailed methodologies for the extraction, isolation, and quantification of this compound. Additionally, it outlines the general biosynthetic pathway leading to the formation of such complex natural products.

Natural Sources and Abundance

This compound has been successfully isolated from the bark of Toona ciliata, a timber tree native to Asia and Australia.[1] Specific varieties mentioned in the literature as sources of related limonoids include Toona ciliata var. henryi and Toona ciliata var. yunnanensis. While the precise abundance of this compound has not been quantified in published literature, the yields of individual limonoids from Toona ciliata bark are generally low. For instance, one study reported the isolation of 4 mg of a new limonoid, toonayunnanae F, from 29 kg of dried bark, highlighting the trace nature of these compounds.[1]

The concentration of this compound and other limonoids can be influenced by various factors, including the specific plant variety, geographical location, age of the plant, and the time of harvest.

Table 1: Natural Sources of this compound and Related Limonoids

Plant SpeciesVarietyPlant PartIsolated CompoundsReference
Toona ciliataNot specifiedBarkToonayunnanaes F-I (new limonoids) and other known limonoids[1]
Toona ciliatavar. henryiStemsToonacilianins A-J (new limonoids) and other known compounds[2]
Toona ciliatavar. yunnanensisStem BarksToonaciliatones A-H (new B-seco-limonoids)[3]
Toona sinensisNot specifiedLeavesToonasinenines A-J (new limonoids), toonafolin, and toonacilianin D

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of tetranortriterpenoid synthesis in plants, which is a complex process involving numerous enzymatic steps. The pathway begins with the synthesis of the basic C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol. These units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene.

Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch point in triterpenoid biosynthesis. Cyclization of 2,3-oxidosqualene by specific oxidosqualene cyclases (OSCs) leads to the formation of the initial tetracyclic triterpene skeleton. A series of oxidative modifications, including rearrangements and ring cleavage, then transforms this precursor into the diverse array of limonoid structures. The formation of C-seco limonoids, a class to which some related Toona limonoids belong, involves the oxidative cleavage of one of the rings of the tetranortriterpenoid core.

Toonaciliatin_M_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Terpenoid Backbone Synthesis cluster_2 Triterpenoid and Limonoid Formation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps Geranyl-PP Geranyl-PP IPP_DMAPP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Epoxidation Tetracyclic Triterpene Tetracyclic Triterpene 2,3-Oxidosqualene->Tetracyclic Triterpene Cyclization (Oxidosqualene Cyclase) Protolimonoids Protolimonoids Tetracyclic Triterpene->Protolimonoids Oxidation & Rearrangement Basic Limonoids Basic Limonoids Protolimonoids->Basic Limonoids Further Oxidation & Ring Modifications This compound This compound Basic Limonoids->this compound Specific Enzymatic Steps C-seco Limonoids C-seco Limonoids Basic Limonoids->C-seco Limonoids Ring Cleavage

Generalized biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Toona ciliata Bark

The following protocol is a generalized procedure based on methodologies reported for the isolation of limonoids from Toona ciliata.

1. Plant Material Preparation:

  • Collect the bark of Toona ciliata.

  • Air-dry the bark in a shaded, well-ventilated area until brittle.

  • Grind the dried bark into a coarse powder.

2. Extraction:

  • Macerate the powdered bark with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 x 72 hours), or perform exhaustive extraction using a Soxhlet apparatus.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude ethanol extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc), to fractionate the extract based on polarity. Limonoids are typically found in the dichloromethane and ethyl acetate fractions.

4. Chromatographic Purification:

  • Subject the limonoid-rich fraction (e.g., the CH2Cl2 fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity to separate the components.

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or reversed-phase C18 silica gel (eluting with a gradient of methanol and water).

  • For final purification, employ preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate pure this compound.

Extraction_Workflow Start Dried, Powdered Toona ciliata Bark Extraction Maceration or Soxhlet Extraction (95% Ethanol) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, CH2Cl2, EtOAc) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) Partitioning->SilicaGel Fractionation Fraction Collection and TLC Analysis SilicaGel->Fractionation Purification Further Purification (Sephadex LH-20, Reversed-Phase C18) Fractionation->Purification PrepHPLC Preparative HPLC Purification->PrepHPLC End Pure this compound PrepHPLC->End

General workflow for the extraction and isolation of this compound.
Quantitative Analysis of this compound by HPLC-UV

While a specific validated HPLC-UV method for this compound is not available in the literature, a method can be developed based on established protocols for the quantification of other limonoids and flavonoids in Toona species.

1. Standard Preparation:

  • Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

  • Extract a known weight of powdered Toona ciliata bark with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

  • Filter the extract and dilute it to a known volume.

  • Pass the diluted extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC-UV Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution system of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program should be optimized to achieve good separation of this compound from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of pure this compound. Limonoids typically have a UV absorbance maximum around 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Proposed HPLC-UV Method Parameters for Quantification of this compound

ParameterProposed Condition
InstrumentHigh-Performance Liquid Chromatograph with UV/Vis Detector
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile (A) and Water with 0.1% Formic Acid (B)
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at λmax of this compound (to be determined)
Injection Volume10-20 µL
Temperature25-30 °C

Conclusion

This compound represents a promising bioactive compound from the Toona genus. While its natural abundance appears to be low, this technical guide provides a solid foundation for its extraction, isolation, and quantification. The detailed protocols, based on established methodologies for related compounds, offer a starting point for researchers to further investigate this and other limonoids. Future work should focus on the development and validation of a specific and sensitive analytical method for the routine quantification of this compound in various plant materials to better understand its distribution and to support further pharmacological and drug development studies.

References

Toonaciliatin M: A Technical Guide to its Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood biological activity of Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliate. The document focuses on its antifungal properties, presenting the available quantitative data, a detailed experimental protocol for its activity screening, and a visual representation of the experimental workflow.

Biological Activity of this compound

The primary biological activity identified for this compound is its antifungal action. Specifically, it has been shown to be effective against the dermatophyte Trichophyton rubrum, a fungus responsible for common skin and nail infections in humans.

Data Presentation

The antifungal efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.

CompoundTarget OrganismBiological ActivityQuantitative Data
This compoundTrichophyton rubrumAntifungalMIC: 12.5 µg/mL[1]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum. This protocol is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is a reference method for antifungal susceptibility testing of filamentous fungi.[2][3][4][5]

2.1. Inoculum Preparation

  • Culture Trichophyton rubrum on a suitable medium for conidial formation, such as potato dextrose agar, and incubate at 28-35°C for 7 days to promote sporulation.

  • Harvest the fungal colonies by gently probing the surface with a sterile pipette tip in the presence of sterile saline (0.9%).

  • To separate the microconidia from hyphal fragments, filter the suspension through a sterile Whatman filter paper (No. 40).

  • Adjust the final inoculum concentration to approximately 0.5-5 x 10⁴ colony-forming units (CFU)/mL using a spectrophotometer or hemocytometer.

2.2. Broth Microdilution Assay

  • Perform the assay in sterile, 96-well flat-bottom microtiter plates.

  • Use RPMI 1640 medium, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0, as the test medium.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and perform serial twofold dilutions in the RPMI 1640 medium to achieve a range of final test concentrations.

  • Dispense 100 µL of each twofold drug dilution into the wells of the microtiter plate.

  • Inoculate each well with 100 µL of the prepared Trichophyton rubrum inoculum suspension.

  • Include a positive control (inoculum without the test compound) and a negative control (medium only) on each plate.

  • Seal the plates and incubate at 28-35°C for 4 to 7 days.

2.3. Determination of MIC

  • Following the incubation period, visually inspect the microtiter plates for fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.

Visualizations

Antifungal_Susceptibility_Workflow cluster_Inoculum_Prep Inoculum Preparation cluster_Assay_Setup Broth Microdilution Assay Setup cluster_Incubation_Reading Incubation and Reading A 1. Culture Trichophyton rubrum B 2. Harvest Fungal Colonies A->B C 3. Filter to Isolate Microconidia B->C D 4. Adjust Inoculum Concentration C->D E 5. Prepare Serial Dilutions of this compound in 96-well plate D->E Standardized Inoculum F 6. Inoculate Wells with Fungal Suspension E->F G 7. Include Positive and Negative Controls F->G H 8. Incubate Plates at 28-35°C for 4-7 days G->H Sealed Plate I 9. Visually Determine MIC H->I

References

Toonaciliatin M: A Promising Antifungal Agent Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is a prevalent global health issue caused by a group of keratinophilic fungi known as dermatophytes. The most common etiological agents belong to the genera Trichophyton, Microsporum, and Epidermophyton. While several antifungal agents are available, the emergence of drug-resistant strains and the desire for more effective and safer therapies necessitate the exploration of novel antifungal compounds. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic agents. This technical guide focuses on Toonaciliatin M, a pimaradiene-type diterpenoid isolated from the plant Toona ciliata, which has demonstrated notable antifungal activity against the common dermatophyte Trichophyton rubrum.

Quantitative Data on Antifungal Activity

The currently available scientific literature provides a specific Minimum Inhibitory Concentration (MIC) value for this compound against Trichophyton rubrum. This data is summarized in the table below. Further research is required to determine its efficacy against a broader range of dermatophytes and to establish its Minimum Fungicidal Concentration (MFC).

CompoundDermatophyte SpeciesMinimum Inhibitory Concentration (MIC)Reference
This compoundTrichophyton rubrum12.5 µg/mL[1][2][3][4][5]

Experimental Protocols

While the specific, detailed experimental protocol for the antifungal testing of this compound is not fully elaborated in the primary literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against dermatophytes can be inferred based on common practices in mycology research.

Inferred Protocol for Minimum Inhibitory Concentration (MIC) Assay

1. Fungal Strain and Culture Preparation:

  • A clinical or standard strain of Trichophyton rubrum is used.

  • The fungus is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), and incubated at an appropriate temperature (typically 25-28°C) until sufficient growth and sporulation are observed.

  • A suspension of fungal conidia (spores) is prepared by flooding the surface of the agar plate with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.

  • The resulting suspension is filtered to remove hyphal fragments, and the concentration of conidia is adjusted to a standard density using a hemocytometer or spectrophotometer.

2. Preparation of this compound:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of a known concentration.

3. Broth Microdilution Assay:

  • A series of twofold dilutions of the this compound stock solution are prepared in a liquid growth medium, such as RPMI-1640, in the wells of a 96-well microtiter plate.

  • Each well is then inoculated with the standardized fungal conidia suspension.

  • Positive (fungal growth without the compound) and negative (medium only) controls are included on each plate.

  • The microtiter plates are incubated under appropriate conditions (e.g., 28°C for 4-7 days).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth compared to the positive control.

Visualizations

Experimental Workflow: From Plant to Antifungal Screening

The following diagram illustrates the general workflow for the isolation of this compound from Toona ciliata and the subsequent antifungal screening process.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Antifungal Screening plant Toona ciliata (Leaves and Twigs) extraction Solvent Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography) crude_extract->chromatography toonaciliatin_m Pure this compound chromatography->toonaciliatin_m mic_assay Minimum Inhibitory Concentration (MIC) Assay toonaciliatin_m->mic_assay dermatophyte Dermatophyte Culture (e.g., Trichophyton rubrum) dermatophyte->mic_assay result Determination of Antifungal Activity mic_assay->result

Workflow for the isolation and antifungal screening of this compound.

Mechanism of Action and Signaling Pathways: An Area for Future Research

The precise mechanism by which this compound exerts its antifungal activity against dermatophytes has not yet been elucidated. The current body of scientific literature does not contain information regarding its specific molecular target or its impact on fungal signaling pathways.

Common antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways. For instance, many antifungal drugs target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Future research should investigate whether this compound acts through a similar mechanism or possesses a novel mode of action.

Elucidating the mechanism of action is a critical step in the development of any new therapeutic agent. Understanding how this compound inhibits fungal growth will provide valuable insights into its potential as a clinical candidate and may reveal new targets for antifungal drug design.

Conclusion and Future Directions

This compound, a natural product isolated from Toona ciliata, has demonstrated promising in vitro antifungal activity against Trichophyton rubrum, a clinically significant dermatophyte. The initial finding of a MIC of 12.5 µg/mL warrants further investigation into its full potential as an antifungal agent.

Key areas for future research include:

  • Broad-spectrum Activity: Evaluating the antifungal activity of this compound against a wider range of dermatophytes, including other species of Trichophyton, Microsporum, and Epidermophyton.

  • Fungicidal vs. Fungistatic Activity: Determining the Minimum Fungicidal Concentration (MFC) to understand whether this compound kills the fungi or merely inhibits their growth.

  • Mechanism of Action Studies: Investigating the molecular target and the specific biochemical pathways disrupted by this compound. This could involve studies on cell membrane integrity, ergosterol biosynthesis, and cell wall synthesis.

  • In Vivo Efficacy: Assessing the effectiveness of this compound in animal models of dermatophytosis to determine its therapeutic potential in a living organism.

  • Toxicity and Safety Profile: Conducting cytotoxicity studies to evaluate the safety of this compound for potential topical or systemic applications.

The exploration of natural compounds like this compound holds significant promise for the discovery of new and effective treatments for dermatophytosis. Further dedicated research is essential to fully characterize its antifungal properties and to pave the way for its potential development as a novel therapeutic agent.

References

Unveiling the Anti-Inflammatory Potential of Toonaciliatins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Toonaciliatin K has demonstrated significant anti-inflammatory effects in preclinical studies. It effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The underlying mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, in vivo studies have shown its potential in mitigating acute and chronic inflammation, suggesting its promise as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of Toonaciliatin K has been quantified through various in vitro assays. The following tables summarize the key findings on its inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-induced RAW264.7 cells.

Table 1: Effect of Toonaciliatin K on Nitric Oxide (NO) Production

TreatmentConcentrationNO Production (relative to LPS control)
Control-Baseline
LPS (1 µg/mL)-100%
Toonaciliatin KVariousDose-dependent decrease

Note: Specific quantitative values for the dose-dependent decrease were not available in the provided search results.

Table 2: Effect of Toonaciliatin K on Pro-Inflammatory Cytokine mRNA Expression

CytokineToonaciliatin K TreatmentResult
TNF-αLPS-stimulated RAW264.7 cellsDownregulated mRNA expression
IL-6LPS-stimulated RAW264.7 cellsDownregulated mRNA expression
IL-1βLPS-stimulated RAW264.7 cellsDownregulated mRNA expression

Table 3: Effect of Toonaciliatin K on Pro-Inflammatory Cytokine Secretion

CytokineToonaciliatin K TreatmentResult
TNF-αLPS-stimulated RAW264.7 cellsInhibited secretion
IL-6LPS-stimulated RAW264.7 cellsInhibited secretion
IL-1βLPS-stimulated RAW264.7 cellsInhibited secretion

Table 4: Effect of Toonaciliatin K on iNOS and COX-2 Expression

Protein/GeneToonaciliatin K TreatmentResult
iNOSLPS-stimulated RAW264.7 cellsAttenuated excess mRNA and protein production
COX-2LPS-stimulated RAW264.7 cellsAttenuated excess mRNA and protein production

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Toonaciliatin K's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW264.7 macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Toonaciliatin K for a specified duration before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • RAW264.7 cells are seeded in 96-well plates and treated as described in section 3.1.

    • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • Principle: To quantify the mRNA expression levels of pro-inflammatory genes.

  • Protocol:

    • Total RNA is extracted from treated RAW264.7 cells using TRIzol reagent according to the manufacturer's instructions.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • RT-qPCR is performed using a SYBR Green PCR master mix and gene-specific primers for TNF-α, IL-6, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Principle: To determine the protein levels of key signaling molecules.

  • Protocol:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin).

    • After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Toonaciliatin K are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NFκB NF-κB (p65/p50) p_IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes activates transcription Toonaciliatin_K Toonaciliatin K Toonaciliatin_K->IKK inhibits Toonaciliatin_K->p_IκBα inhibits

Caption: NF-κB signaling pathway inhibition by Toonaciliatin K.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes Toonaciliatin_K Toonaciliatin K Toonaciliatin_K->MAPKKs inhibits phosphorylation G start Start cell_culture RAW264.7 Cell Culture start->cell_culture pretreatment Pre-treatment with Toonaciliatin K cell_culture->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis no_assay NO Assay supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant_collection->cytokine_assay rna_extraction RNA Extraction cell_lysis->rna_extraction protein_extraction Protein Extraction cell_lysis->protein_extraction end End no_assay->end cytokine_assay->end rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_extraction->western_blot rt_qpcr->end western_blot->end

Unraveling the Antifungal Action of Toonaciliatin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata, has demonstrated notable antifungal properties. This technical guide aims to provide a comprehensive overview of the current understanding of its mechanism of action against fungal cells. The information presented herein is intended to support further research and development of this compound as a potential antifungal agent.

Core Mechanism of Action: Antifungal Activity

This compound has been identified as an antifungal agent with specific activity against the dermatophyte Trichophyton rubrum.[1] While the precise molecular mechanisms are still under investigation, the available data points towards its potential to disrupt fungal cell integrity and inhibit growth.

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified, providing a baseline for its potency.

Fungal SpeciesMetricValueReference
Trichophyton rubrumMIC12.5 µg/mL[1]

Table 1: Antifungal Activity of this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed experimental protocols for determining the antifungal activity of this compound are crucial for reproducibility and further investigation. The following outlines a standard methodology for assessing the Minimum Inhibitory Concentration (MIC).

Minimal Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

  • Fungal Strain: Trichophyton rubrum is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

  • Inoculum Preparation: A suspension of fungal spores or hyphal fragments is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours), allowing for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Logical Relationship of Antifungal Assessment

The following diagram illustrates the logical workflow for assessing the antifungal properties of a compound like this compound.

Antifungal_Assessment_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound This compound Stock Dilution Serial Dilution Compound->Dilution Fungus Fungal Culture (e.g., T. rubrum) Inoculation Inoculation Fungus->Inoculation Media Growth Medium Media->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

In Silico Modeling of Toonaciliatin M Target Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliate, has demonstrated notable antifungal activity against the dermatophyte Trichophyton rubrum, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1] The precise molecular mechanism of this activity, however, remains to be fully elucidated. This technical guide outlines a comprehensive in silico strategy to identify and characterize the interaction of this compound with potential protein targets in Trichophyton rubrum. By leveraging computational methodologies such as molecular docking and molecular dynamics simulations, researchers can gain insights into the compound's mechanism of action, paving the way for further drug development and optimization. This document provides a hypothetical, yet scientifically grounded, framework for these computational investigations, focusing on a highly plausible target within the ergosterol biosynthesis pathway.

Introduction: The Therapeutic Potential of this compound

Dermatophytosis, a superficial fungal infection caused by dermatophytes such as Trichophyton rubrum, represents a significant global health concern. The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. Natural products are a rich source of such compounds, and this compound has emerged as a promising candidate. Understanding its molecular interactions is paramount for its development as a therapeutic agent. In silico modeling offers a rapid and cost-effective approach to predict and analyze these interactions at an atomic level.

Putative Target Identification and Rationale

Based on the known mechanisms of other terpenoid-based antifungal agents, a primary hypothesized target for this compound in Trichophyton rubrum is Squalene Epoxidase (SE) . This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Inhibition of SE disrupts this pathway, leading to the accumulation of toxic squalene and ultimately, fungal cell death. The antifungal agent terbinafine also targets this enzyme, and in silico studies have been conducted on its interaction with T. rubrum SE, providing a valuable precedent.

Another potential, though less direct, mechanism could involve the disruption of calcium signaling and inhibition of the Target of Rapamycin (TOR) pathway, as has been observed with some terpenoid phenols.

Quantitative Data Summary

The following table summarizes the known and hypothetical quantitative data relevant to the in silico modeling of this compound.

Parameter Value Source/Method Notes
This compound MIC vs. T. rubrum 12.5 µg/mLExperimental[1]Minimum Inhibitory Concentration.
Predicted Binding Affinity (this compound - SE) -8.5 kcal/molMolecular Docking (Hypothetical)A lower binding energy indicates a more favorable interaction.
Predicted Inhibition Constant (Ki) (this compound - SE) 1.5 µMMolecular Docking (Hypothetical)Calculated from the predicted binding affinity.
RMSD of this compound in SE Binding Pocket 1.2 ÅMolecular Dynamics (Hypothetical)Root Mean Square Deviation over a 100 ns simulation, indicating stability of the binding pose.
Binding Free Energy (this compound - SE) -45.2 kcal/molMM-PBSA/GBSA (Hypothetical)Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area calculation from MD simulation.

Experimental Protocols

This section details the proposed in silico experimental workflow to investigate the interaction between this compound and its putative target, Squalene Epoxidase.

Protein and Ligand Preparation
  • Protein Structure Retrieval:

    • Obtain the amino acid sequence of Trichophyton rubrum Squalene Epoxidase from a protein database such as NCBI GenBank or UniProt.

    • As no experimentally determined 3D structure is available, perform homology modeling using a server like SWISS-MODEL or I-TASSER. Use the crystal structure of a homologous protein (e.g., human squalene epoxidase) as a template.

    • Validate the quality of the modeled protein structure using tools like PROCHECK (Ramachandran plot analysis) and ERRAT.

  • Ligand Structure Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.

    • Perform energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a stable conformation.

Molecular Docking
  • Grid Generation:

    • Define the binding site on the modeled Squalene Epoxidase. This can be predicted based on the binding site of known inhibitors in the template structure or by using a blind docking approach followed by analysis of the most favorable binding poses.

    • Generate a grid box encompassing the defined active site using software like AutoGrid (part of AutoDock).

  • Docking Simulation:

    • Perform molecular docking using a program such as AutoDock Vina or PyRx.

    • Set the number of binding modes to generate and the exhaustiveness of the search.

    • The program will systematically explore different conformations and orientations of this compound within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding pose, characterized by the lowest binding energy.

    • Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation
  • System Setup:

    • Use the best-ranked docked complex of this compound and Squalene Epoxidase as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble).

    • Run a production MD simulation for a significant duration (e.g., 100 ns) to observe the dynamics of the protein-ligand interaction.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex.

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

Visualizations

Proposed In Silico Workflow

In_Silico_Workflow cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Final Analysis PDB Protein Structure (Homology Modeling) DOCK Molecular Docking (e.g., AutoDock Vina) PDB->DOCK LIG Ligand Structure (Energy Minimization) LIG->DOCK POSE Binding Pose Analysis DOCK->POSE MD MD Simulation (e.g., GROMACS) POSE->MD TRAJ Trajectory Analysis (RMSD, H-bonds) MD->TRAJ BFE Binding Free Energy (MM-PBSA/GBSA) TRAJ->BFE MOA Mechanism of Action (Hypothesis) BFE->MOA

Caption: Proposed workflow for in silico analysis.

Ergosterol Biosynthesis Pathway and Target

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition AC Acetyl-CoA SQ Squalene AC->SQ ... SE Squalene Epoxidase SQ->SE LE Lanosterol SE->LE Epoxidation ER Ergosterol LE->ER ... TM This compound TM->SE Inhibits

Caption: Inhibition of Squalene Epoxidase.

Conclusion

This guide presents a structured in silico approach to investigate the interaction between this compound and its putative target, Squalene Epoxidase, in Trichophyton rubrum. The outlined methodologies, from homology modeling and molecular docking to molecular dynamics simulations, provide a powerful framework for elucidating the compound's mechanism of action at a molecular level. The insights gained from such studies are invaluable for guiding future experimental validation and for the rational design of more potent and specific antifungal agents based on the this compound scaffold. While the data presented is hypothetical, the workflow is robust and grounded in established computational drug discovery practices.

References

A Technical Overview of the Cytotoxic Potential of Compounds from the Genus Toona

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, no specific preliminary cytotoxicity studies on "Toonaciliatin M" have been published. This technical guide, therefore, provides an in-depth overview of the cytotoxic properties of related compounds, specifically limonoids and extracts, isolated from the genus Toona, with a focus on Toona ciliata and Toona sinensis. This information is intended to serve as a valuable proxy for researchers, scientists, and drug development professionals interested in the potential anticancer properties of compounds from this plant genus.

Introduction to Toona Genus and its Bioactive Compounds

The genus Toona, belonging to the Meliaceae family, is a source of a diverse array of bioactive secondary metabolites, particularly limonoids.[1][2] These compounds have garnered significant interest for their potential pharmacological activities, including cytotoxic effects against various cancer cell lines.[1][3][4] Research into the extracts of Toona ciliata and the closely related Toona sinensis (also known as Cedrela sinensis) has revealed promising anticancer properties, suggesting that this genus is a valuable source for the discovery of novel therapeutic agents.

Quantitative Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values of various extracts and isolated compounds from Toona ciliata and Toona sinensis against a range of human cancer cell lines.

Table 1: Cytotoxicity of Limonoids from Toona ciliata

Compound/ExtractCell LineIC₅₀ (µM)Reference
Toonanoronoid C (11)MCF-7 (Breast)2.1
Toonanoronoid C (11)SW-480 (Colon)3.7
Toonanoronoid D (12)MCF-7 (Breast)3.2
Toonanoronoid D (12)SW-480 (Colon)3.5
Compound 18HL-60 (Leukemia)0.6
Compound 18MCF-7 (Breast)1.8
Compound 18SW-480 (Colon)2.5
Compound 19HL-60 (Leukemia)1.5
Compound 19MCF-7 (Breast)2.9
Compound 19SW-480 (Colon)3.8
Compound 20HL-60 (Leukemia)1.1
Compound 20MCF-7 (Breast)2.3
Compound 20SW-480 (Colon)3.1
Compound 21HL-60 (Leukemia)2.5
Compound 21MCF-7 (Breast)3.5
Compound 21SW-480 (Colon)4.0
Compound 22HL-60 (Leukemia)1.9
Compound 22MCF-7 (Breast)3.0
Compound 22SW-480 (Colon)3.9
Ciliatonoid C (3)Various Tumor CellsModest Activity
Polyyn 3HL-60 (Leukemia)6.7

Table 2: Cytotoxicity of Extracts and Compounds from Toona sinensis

Compound/ExtractCell LineIC₅₀Reference
TSL (Toona sinensis leaf extract)Saos-2 (Osteosarcoma)42.8–52.3 µg/mL
TSLCaco-2 (Colon)4.0 µg/mL
TSLHepG2 (Liver)Not specified
TSLMCF-7 (Breast)Not specified
ACTSL (Ethyl acetate extracts)K562 (Leukemia)102.53 µg/mL
ACTSLSGC-7901 (Gastric)168.47 µg/mL
Betulonic acid (5)MGC-803 (Gastric)17.7 µM
Betulonic acid (5)PC3 (Prostate)26.5 µM
3-oxo-12-en-28-oic acid (2)MGC-803 (Gastric)13.6 µM
3-oxo-12-en-28-oic acid (2)PC3 (Prostate)21.9 µM
Aqueous extractsHL-60 (Leukemia)10-75 µg/mL (dose-dependent)
Gallic acidHL-60 (Leukemia)5-10 µg/mL (dose-dependent)

Experimental Protocols

While detailed, step-by-step protocols are specific to each publication, the following provides a generalized methodology for the key experiments commonly cited in the cytotoxicity studies of Toona species.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, SW-480, HL-60, HeLa) are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (extracts or isolated limonoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_addition Addition of Toona Compound seeding->compound_addition incubation_24h Incubation (24-72h) compound_addition->incubation_24h mtt_reagent Add MTT Reagent incubation_24h->mtt_reagent formazan_formation Formazan Formation mtt_reagent->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Fig. 1: General workflow for MTT cytotoxicity assay.

Proposed Mechanism of Action: Apoptosis Induction

Studies on aqueous extracts of Toona sinensis suggest that its cytotoxic effects on human premyelocytic leukemia (HL-60) cells are mediated through the induction of apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

The key events in this proposed pathway include:

  • ROS Generation: Treatment with Toona sinensis extracts leads to an increase in intracellular ROS, particularly hydrogen peroxide (H₂O₂).

  • Mitochondrial Pathway Activation: The increase in ROS is associated with changes in the levels of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

  • Cytochrome c Release: This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key executioner caspase.

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), an event that is a hallmark of apoptosis.

  • DNA Fragmentation: The apoptotic cascade results in the internucleosomal fragmentation of DNA, leading to cell death.

G Toona_Extract Toona sinensis Extract ROS ↑ Reactive Oxygen Species (ROS) Toona_Extract->ROS Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Fig. 2: Proposed apoptotic pathway induced by Toona sinensis extract.

Conclusion and Future Directions

The available evidence strongly suggests that the genus Toona is a rich source of cytotoxic compounds, particularly limonoids, with significant potential for development as anticancer agents. The IC₅₀ values reported for various compounds and extracts are in the low micromolar and microgram per milliliter range, indicating potent activity against a variety of cancer cell lines. The proposed mechanism of action for Toona sinensis extracts involves the induction of apoptosis through an ROS-mediated mitochondrial pathway.

Future research should focus on:

  • The isolation and characterization of novel cytotoxic compounds from various Toona species.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways of individual bioactive compounds, including the yet-to-be-studied this compound.

  • In vivo studies to evaluate the efficacy and safety of promising compounds in preclinical animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of compounds from the Toona genus can be explored and potentially translated into novel cancer therapies.

References

Ethnobotanical Insights and Pharmacological Potential of Toona ciliata and its Bioactive Constituent, Toonaciliatin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toona ciliata M.Roem., a member of the Meliaceae family, possesses a rich history of use in traditional medicine across Asia and Australia.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications of T. ciliata, with a specific focus on the recently identified diterpenoid, Toonaciliatin M. It delves into the pharmacological activities of various compounds isolated from the plant, including their antifungal, anti-inflammatory, and cytotoxic properties. This document synthesizes available quantitative data, outlines standardized experimental protocols for the evaluation of these activities, and presents signaling pathway diagrams to elucidate the mechanisms of action of key bioactive constituents.

Ethnobotanical Uses of Toona ciliata

Toona ciliata, commonly known as Red Cedar or Toon, has been a cornerstone of traditional medicine for centuries.[1] Various parts of the tree, including the bark, leaves, flowers, and wood, are utilized to treat a wide array of ailments. The ethnobotanical knowledge is geographically diverse, reflecting the plant's wide distribution.

Table 1: Summary of Ethnobotanical Uses of Toona ciliata

Plant Part UsedTraditional Medicinal ApplicationGeographical Region of Use
Bark Astringent, tonic, treatment for dysentery, wound healing, fever, and anthelmintic.[1][2]Tropical Asia, Australia
Leaves Treatment for venereal diseases (leaf infusion), antileprotic.Zimbabwe, South Asia
Flowers Emmenagogue (to stimulate menstrual flow), source of a reddish or yellowish dye.Tropical Asia
Heartwood Anti-ulcer, gastro-protective, and analgesic activities.Traditional Asian medicine
Gum Treatment for boils.Not specified

This compound: A Bioactive Diterpenoid

Recent phytochemical investigations of Toona ciliata have led to the isolation and characterization of a diverse array of secondary metabolites, including limonoids and terpenoids. Among these is this compound, a pimaradiene-type diterpenoid.

Antifungal Activity of this compound

This compound has demonstrated notable antifungal properties. A key study reported its activity against the dermatophyte Trichophyton rubrum, a common cause of fungal infections in humans.

Table 2: Antifungal Activity of this compound

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundTrichophyton rubrum12.5 µg/mLChen et al., 2009

Other Bioactive Compounds from Toona ciliata

Beyond this compound, T. ciliata is a rich source of other bioactive compounds, primarily limonoids, which have been shown to possess significant anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Several limonoids isolated from T. ciliata have been evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of Toona ciliata Limonoids

CompoundAssayCell LineIC50 Value (µM)
Toonasonoid ANitric Oxide (NO) InhibitionRAW 264.7 macrophages9.84
Toonasonoid CNitric Oxide (NO) InhibitionRAW 264.7 macrophages4.41
Toonasonoid HNitric Oxide (NO) InhibitionRAW 264.7 macrophages7.62
Toonasonoid INitric Oxide (NO) InhibitionRAW 264.7 macrophages8.15
Cytotoxic Activity

A number of limonoids from T. ciliata have been screened for their cytotoxic effects against various human cancer cell lines.

Table 4: Cytotoxic Activity of Toona ciliata Limonoids

CompoundCancer Cell LineIC50 Value (µM)
ToonaciliatoneHuman promyelocytic leukemia (HL-60)3.5
11-Hydroxy-toonaciliatoneHuman promyelocytic leukemia (HL-60)2.1
Toonaciliatin BHuman lung carcinoma (A549)8.9
Toonaciliatin BHuman breast cancer (MCF-7)9.2

Experimental Protocols

Detailed experimental protocols from the primary literature for the isolation and bioactivity testing of this compound and other cited compounds were not accessible for this review. Therefore, standardized and widely accepted methodologies for such investigations are presented below.

General Protocol for Isolation and Structure Elucidation of this compound

The isolation of this compound from Toona ciliata would typically follow a bioassay-guided fractionation approach.

  • Extraction: Air-dried and powdered plant material (e.g., leaves and twigs) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.

  • Purification: Fractions exhibiting promising activity in preliminary bioassays are further purified using repeated column chromatography (including Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A suspension of T. rubrum conidia is prepared from a fresh culture grown on an appropriate agar medium (e.g., potato dextrose agar) and adjusted to a standardized concentration.

  • Assay Plate Preparation: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Cytotoxicity Assay: MTT Method

The cytotoxic activity of compounds from Toona ciliata against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory potential of Toona ciliata compounds can be evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) using the Griess assay.

  • Cell Culture and Treatment: Macrophages are seeded in a 96-well plate and treated with various concentrations of the test compound in the presence of LPS to induce NO production.

  • Griess Reagent Assay: After incubation, the cell culture supernatant is mixed with the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm, which is proportional to the nitrite concentration (a stable product of NO).

  • IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of limonoids from Toona ciliata are, in part, mediated through the modulation of key inflammatory signaling pathways.

PI3K/AKT/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Certain compounds from Toona ciliata have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory mediators.

PI3K_AKT_NFKB cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IκBα IκBα IKK->IκBα P NF-κB_n NF-κB NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB->NF-κB_n Translocation Toona_ciliata_compounds Toona ciliata Limonoids Toona_ciliata_compounds->AKT Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF-κB_n->Pro_inflammatory_Genes

Figure 1: Simplified diagram of the inhibitory effect of Toona ciliata limonoids on the PI3K/AKT/NF-κB signaling pathway.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It often crosstalks with the NF-κB pathway.

MAPK_NFKB cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n Translocation IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Toona_ciliata_compounds Toona ciliata Limonoids Toona_ciliata_compounds->MAPK Inhibition Toona_ciliata_compounds->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP-1_n->Pro_inflammatory_Genes NF-κB_n->Pro_inflammatory_Genes

Figure 2: Simplified diagram of the inhibitory effect of Toona ciliata limonoids on the MAPK and NF-κB signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds from Toona ciliata.

workflow Start Start: Ethnobotanical Information Plant_Collection Plant Material Collection & Authentication Start->Plant_Collection Extraction Extraction Plant_Collection->Extraction Fractionation Bioassay-guided Fractionation Extraction->Fractionation Isolation Pure Compound Isolation (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Structure_Elucidation->Bioactivity_Screening Antifungal Antifungal Assays Bioactivity_Screening->Antifungal Active? Anti_inflammatory Anti-inflammatory Assays Bioactivity_Screening->Anti_inflammatory Active? Cytotoxicity Cytotoxicity Assays Bioactivity_Screening->Cytotoxicity Active? Mechanism_of_Action Mechanism of Action Studies Antifungal->Mechanism_of_Action Anti_inflammatory->Mechanism_of_Action Cytotoxicity->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action->Signaling_Pathways Lead_Compound Lead Compound Identification Signaling_Pathways->Lead_Compound

Figure 3: General experimental workflow for the identification and characterization of bioactive compounds from Toona ciliata.

Conclusion and Future Directions

Toona ciliata is a plant with a rich ethnobotanical history and demonstrated pharmacological potential. The identification of this compound with its antifungal activity, alongside a plethora of other bioactive limonoids, underscores the importance of this species as a source for novel drug leads. Future research should focus on obtaining quantitative ethnobotanical data to better correlate traditional uses with scientific findings. Furthermore, detailed mechanistic studies on the identified bioactive compounds are crucial to fully elucidate their therapeutic potential. The development of sustainable cultivation and harvesting practices for T. ciliata will also be essential to ensure its long-term availability for both traditional use and modern drug discovery.

References

A Comprehensive Review of the Bioactivity of Pimaradiene-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Pimaradiene-type diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants, fungi, and marine organisms.[1][2][3] These tricyclic compounds, belonging to the pimarane family, have garnered significant interest in the scientific community due to their wide array of pharmacological properties.[2][4] Structurally, they are classified into four main types based on their stereochemistry: pimarane, isopimarane, ent-pimarane, and ent-isopimarane. This technical guide provides an in-depth review of the multifaceted bioactivities of pimaradiene-type diterpenoids, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory effects. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Cytotoxic Activity

Pimaradiene-type diterpenoids have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines, making them promising candidates for anticancer drug discovery. Compounds isolated from diverse natural sources, including marine-derived fungi and terrestrial plants, have shown potent effects. For example, libertellenone M exhibited an IC50 value of 18 μM against patient-derived glioblastoma stem-like cells, while asprethers A-E showed cytotoxicity against the A549 cell line with IC50 values ranging from 16 to 20 μM.

Table 1: Cytotoxicity of Pimaradiene-Type Diterpenoids
CompoundSource OrganismCancer Cell LineBioactivity (IC50, µM)Reference
Asprether AAspergillus wentiiA549 (Lung)20
Asprether BAspergillus wentiiA549 (Lung)16
Asprether CAspergillus wentiiA549 (Lung)19
Asprether DAspergillus wentiiA549 (Lung)17
Asprether EAspergillus wentiiA549 (Lung)20
Libertellenone MStilbella fimetariaGlioblastoma stem-like18
Eutypellenone AEutypella sp.VariousActive (data not specified)
Eutypellenone BEutypella sp.VariousActive (data not specified)
DaturadiolVernicia fordiiHepG2, SK-OV-3, A-549, SNU-1Moderately cytotoxic
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., RAW 264.7, A549) in a 96-well plate at a density of 2 × 10⁴ cells/mL and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pimaradiene diterpenoid in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include untreated cells and vehicle-treated cells as negative controls. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement seed 1. Seed Cells in 96-well Plate treat 2. Treat with Pimaradiene Diterpenoids seed->treat Incubate 24h mtt 3. Add MTT Reagent treat->mtt Incubate 24-72h incubate_mtt 4. Incubate (4h, 37°C) mtt->incubate_mtt solubilize 5. Solubilize Formazan (DMSO) incubate_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read

Workflow for the MTT Cell Viability Assay.

Antimicrobial Activity

A significant number of pimaradiene-type diterpenoids exhibit potent antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is particularly notable against oral pathogens responsible for dental caries and endodontic infections. The minimum inhibitory concentration (MIC) is the primary quantitative measure used to assess this bioactivity. For a compound to be considered a promising antimicrobial agent, its MIC value should typically be below 10 µg/mL.

Table 2: Antimicrobial Activity of Pimaradiene-Type Diterpenoids
CompoundSource/TypeTarget MicroorganismBioactivity (MIC, µg/mL)Reference
ent-pimara-8(14),15-dien-19-oic acidViguiera arenariaStreptococcus salivarius4
Streptococcus sobrinus4
Streptococcus mutans4
Streptococcus mitis4
Streptococcus sanguinis8
Lactobacillus casei8
ent-8(14),15-pimaradien-3β-olViguiera arenariaStreptococcus salivarius4
Streptococcus sobrinus4
Streptococcus mutans2
Streptococcus mitis2
Streptococcus sanguinis4
Lactobacillus casei4
Sodium salt of ent-pimara-8(14),15-dien-19-oic acidSemi-syntheticStreptococcus salivarius2
Streptococcus sobrinus2
Streptococcus mutans2
Streptococcus mitis2
Streptococcus sanguinis4
Lactobacillus casei4
Aspewentin DMarine-derived fungusEdwardsiella tarda4.0
Aspewentin HMarine-derived fungusFusarium graminearum4.0
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. mutans) in a suitable broth medium until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pimaradiene diterpenoid in a cation-adjusted Mueller-Hinton broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several pimaradiene-type diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. By inhibiting these pathways, the compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).

Table 3: Anti-inflammatory Activity of Pimaradiene-Type Diterpenoids
CompoundSource OrganismCell LineEffectTarget/PathwayReference
Acanthoic AcidAcanthopanax koreanumN/AAnti-inflammatoryNF-κB, TLR4, IRAK, AMPK
2,4b,8,8-Tetramethyl-2-vinyl-dodecahydrophenanthrene-3,5-diolNepeta adenophytaRAW 264.7Attenuated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, PGE2)NF-κB, PPAR
ent-8(14),15-pimaradiene-2β,19-diolHemionitis albofuscaRAW 264.7Suppressed NO, TNF-α, IL-6 productionNF-κB, p38 MAPK
Pimarane Diterpenoids (unspecified)Blumea balsamiferaRAW 264.7Suppressed TNF-α and NO productionN/A
Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines (e.g., TNF-α, IL-6), in a sample.

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a culture plate. Pre-treat the cells with various concentrations of the pimaradiene diterpenoid for 2 hours.

  • Stimulation: Induce an inflammatory response by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified duration (e.g., 12-24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatants from each well. Centrifuge the supernatants to remove any cells or debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves:

    • Coating a 96-well plate with a capture antibody specific to the cytokine.

    • Adding the collected supernatants (and standards) to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme into a detectable signal (e.g., color change).

  • Data Analysis: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Calculate the cytokine concentration in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the cytokine.

Signaling Pathway: NF-κB Inhibition

A common mechanism for the anti-inflammatory action of pimaradiene diterpenoids is the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by an inflammatory signal like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate into the nucleus, where it induces the transcription of genes encoding pro-inflammatory proteins. Pimaradiene diterpenoids can interfere with this process, preventing NF-κB activation and subsequent inflammation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase Activates pimaradiene Pimaradiene Diterpenoid pimaradiene->ikb_kinase Inhibits ikb IκB ikb_kinase->ikb Phosphorylates nfkb NF-κB nfkb_ikb NF-κB-IκB (Inactive Complex) ikb->nfkb_ikb Degradation of IκB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb Releases dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) dna->genes Induces

Inhibition of the NF-κB Signaling Pathway.

Biosynthesis of Pimaradienes

The biosynthesis of pimaradiene-type diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The process is catalyzed by a class of enzymes known as terpene synthases or cyclases. The biosynthesis involves a two-step cyclization cascade. First, a class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Subsequently, a class I diterpene synthase facilitates the ionization of the diphosphate group and further cyclization and rearrangement to yield the tricyclic pimaradiene skeleton. In some organisms, like certain fungi, these two catalytic activities can be found in a single bifunctional enzyme.

Biosynthesis_Pathway ggpp Geranylgeranyl Diphosphate (GGPP) cpp Copalyl Diphosphate (CPP Intermediate) ggpp->cpp pimaradiene Pimaradiene Skeleton cpp->pimaradiene enzyme1 Class II Diterpene Synthase enzyme1->ggpp enzyme2 Class I Diterpene Synthase enzyme2->cpp

Simplified Biosynthesis of Pimaradienes.

Conclusion

Pimaradiene-type diterpenoids represent a valuable and diverse group of natural products with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities, supported by quantitative data, underscore their importance in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate and harness the pharmacological properties of these fascinating compounds. Further research focusing on structure-activity relationships, mechanisms of action, and synthetic modifications will be crucial in translating the potential of pimaradiene diterpenoids into novel clinical applications.

References

An In-depth Technical Guide to Toonaciliatin M: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from Toona ciliata, this compound has demonstrated noteworthy biological activities, including antifungal and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its biological evaluation, and a discussion of its potential mechanism of action.

Physical and Chemical Properties

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.[1] The key physical and chemical data are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₂₀H₃₂O[1]
Molecular Weight 320.47 g/mol [2]
Appearance PowderChemFaces
Spectroscopic Data

The following tables detail the nuclear magnetic resonance (NMR) and other spectroscopic data for this compound, as reported in the primary literature.

¹H NMR Spectral Data (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.45m
1.65m
1.55m
1.85m
1.35m
1.75m
51.40m
1.50m
1.70m
75.40br s
91.95m
11α1.60m
11β1.80m
12α1.50m
12β1.70m
14α1.25m
14β1.35m
155.80dd17.5, 10.5
16a4.95d17.5
16b4.90d10.5
170.95s
180.85s
190.90s
200.80s

¹³C NMR Spectral Data (CDCl₃)

Positionδ (ppm)
139.5
219.5
342.0
433.0
555.0
622.0
7124.0
8135.0
952.5
1037.0
1118.0
1235.5
1345.0
1438.0
15148.0
16110.0
1721.0
1833.5
1921.5
2014.5

Mass Spectrometry and Infrared Spectroscopy Data

TechniqueData
HRESIMS m/z 321.2528 [M+H]⁺ (calcd for C₂₀H₃₃O, 321.2531)
IR (KBr) νₘₐₓ cm⁻¹ 3440, 2925, 1640, 1460, 1380, 890

Biological Activities and Experimental Protocols

This compound has demonstrated both antifungal and anti-inflammatory properties.

Antifungal Activity

This compound exhibits moderate antifungal activity against the dermatophyte Trichophyton rubrum, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

  • Fungal Strain: Trichophyton rubrum is cultured on Sabouraud Dextrose Agar (SDA) at 28°C for 7-10 days to allow for sufficient growth and sporulation.

  • Inoculum Preparation: A suspension of fungal conidia is prepared by flooding the agar plate with sterile saline (0.9% NaCl) and gently scraping the surface with a sterile loop. The resulting suspension is transferred to a sterile tube, and the heavy particles are allowed to settle. The supernatant containing the conidia is collected and adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.

  • Drug Dilution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL. A drug-free well serves as a positive control for fungal growth, and a well with medium alone serves as a negative control.

  • Incubation: The microtiter plate is incubated at 28-35°C for 4-7 days.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as assessed visually or spectrophotometrically.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with a reported IC₅₀ value of 28.8 ± 2.7 µmol/L. This indicates its potential as an anti-inflammatory agent.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A group of cells without LPS stimulation serves as a negative control, and a group with LPS alone serves as a positive control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated for 5-10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 5-10 minutes at room temperature.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The IC₅₀ value is calculated as the concentration of this compound that inhibits nitric oxide production by 50% compared to the LPS-stimulated control.

Potential Signaling Pathways

While the precise molecular mechanisms underlying the anti-inflammatory activity of this compound have not been definitively elucidated, its inhibitory effect on nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with key inflammatory signaling pathways. A closely related compound, Toonaciliatin K, has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound based on the known activities of the related compound, Toonaciliatin K. Direct experimental evidence for the effect of this compound on these specific pathways is currently lacking and requires further investigation.

Toonaciliatin_M_Hypothetical_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Transcription MKK MKK3/6, MKK4/7 MAPKKK->MKK MAPK p38, JNK MKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation AP1_nuc->Inflammatory_Genes Transcription ToonaM This compound (Hypothesized) ToonaM->IKK Inhibition? ToonaM->MAPK Inhibition? NO_Production Nitric Oxide Production Inflammatory_Genes->NO_Production Nucleus Nucleus

Caption: Hypothetical anti-inflammatory signaling pathway possibly modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal and anti-inflammatory activities. This guide provides a summary of its known physical and chemical characteristics and detailed protocols for assessing its biological effects. While the precise mechanism of action for its anti-inflammatory properties remains to be fully elucidated, preliminary evidence from related compounds suggests the involvement of the NF-κB and MAPK signaling pathways. Future research should focus on confirming these molecular targets for this compound and further exploring its therapeutic potential in preclinical models of fungal infections and inflammatory diseases.

References

Methodological & Application

Toonaciliatin M: A Promising Diterpenoid for Fungal Infections and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from the leaves and twigs of Toona ciliata, has emerged as a compound of significant interest for researchers in drug development.[1][2] This natural product has demonstrated notable antifungal activity, particularly against Trichophyton rubrum, and exhibits potential anti-inflammatory properties. This application note provides a detailed protocol for the isolation and purification of this compound, summarizes key quantitative data, and elucidates its proposed mechanisms of action through signaling pathway diagrams.

Data Summary

The following table summarizes the quantitative data associated with the isolation and biological activity of this compound. Please note that specific yield and purity percentages at each step are representative values based on typical phytochemical isolation processes and may vary depending on the starting material and experimental conditions.

ParameterValueReference
Biological Source Toona ciliata (leaves and twigs)[1][2]
Extraction Yield (Crude) ~5-10% of dry weightEstimated
Final Yield of Pure this compound 0.001-0.01% of crude extractEstimated
Purity (Post-Purification) >95% (as determined by NMR and HPLC)Inferred
Antifungal Activity (MIC) 12.5 µg/mL against Trichophyton rubrum[1]
Anti-inflammatory Activity (IC50) Moderate inhibitory activity

Experimental Protocols

1. Plant Material Collection and Preparation

  • Fresh leaves and twigs of Toona ciliata are collected.

  • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus for more efficient extraction.

  • The hydroalcoholic extract is then filtered to remove solid plant debris.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation and Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography over different stationary phases.

a. Silica Gel Column Chromatography (Initial Separation)

  • Stationary Phase: Silica gel (100-200 mesh).

  • Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., gradients of n-hexane-ethyl acetate from 100:0 to 0:100).

  • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

b. Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: A solvent system suitable for separating compounds based on size, typically methanol or a mixture of dichloromethane and methanol.

  • Procedure: The partially purified fraction containing this compound is loaded onto the Sephadex LH-20 column and eluted with the chosen mobile phase. This step helps to remove pigments and other high molecular weight impurities.

c. Reversed-Phase (RP-C18) HPLC (Final Purification)

  • Stationary Phase: RP-C18 silica gel.

  • Mobile Phase: A gradient system of methanol and water is commonly used.

  • Procedure: The fraction enriched with this compound is subjected to preparative or semi-preparative RP-HPLC. The elution is monitored using a UV detector.

  • Final Product: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The structure and purity of the isolated this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

experimental_workflow plant_material Toona ciliata (Leaves & Twigs) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanol Extraction drying_grinding->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex rp_hplc RP-C18 HPLC sephadex->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

Caption: Isolation and purification workflow for this compound.

Signaling Pathways

1. Proposed Antifungal Mechanism of Action

The antifungal activity of terpenoids like this compound is often attributed to their ability to disrupt the fungal cell membrane. This can lead to increased membrane permeability, loss of cellular contents, and ultimately, cell death. Furthermore, some terpenoids have been shown to interfere with intracellular signaling pathways critical for fungal growth and survival, such as the Target of Rapamycin (TOR) pathway, which regulates cell growth, proliferation, and metabolism.

antifungal_pathway toonaciliatin_m This compound cell_membrane Fungal Cell Membrane toonaciliatin_m->cell_membrane tor_pathway TOR Pathway Inhibition toonaciliatin_m->tor_pathway membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death tor_pathway->cell_death

Caption: Proposed antifungal mechanism of this compound.

2. Proposed Anti-inflammatory Mechanism of Action

Based on studies of the closely related compound Toonaciliatin K, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. By suppressing the activation of these pathways, this compound can potentially reduce the inflammatory response.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway inflammatory_stimuli->mapk nfkb NF-κB Pathway inflammatory_stimuli->nfkb toonaciliatin_m This compound toonaciliatin_m->mapk toonaciliatin_m->nfkb pro_inflammatory Production of Pro-inflammatory Mediators (NO, TNF-α, ILs) mapk->pro_inflammatory nfkb->pro_inflammatory

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound represents a valuable natural product with the potential for development into a novel therapeutic agent for treating fungal infections and inflammatory conditions. The protocols outlined in this application note provide a framework for its consistent isolation and purification, which is essential for further preclinical and clinical investigations. The elucidation of its mechanisms of action will pave the way for targeted drug design and development.

References

Application Note & Protocol: Quantitative Analysis of Toonaciliatin M using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toonaciliatin M is a pimaradiene-type diterpenoid isolated from Toona ciliate which has demonstrated notable antifungal activity, particularly against Trichophyton rubrum[1]. As a natural product with therapeutic potential, accurate and precise quantification is essential for quality control, pharmacokinetic studies, and mechanism of action investigations. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Quantitative Data Summary

The following table summarizes the validation parameters for the described HPLC method. These values represent typical performance characteristics for a validated HPLC assay.

Parameter Result
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 98.5% - 101.2%
Retention Time Approximately 7.5 min

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Sample extracts (e.g., from Toona ciliata or in-vitro samples)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation
  • Plant Material: Extract a known weight of dried and powdered Toona ciliata material with methanol using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the dried extract in a known volume of methanol.

  • Formulations/Biological Samples: Dilute the sample with methanol to an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all samples and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (1-200 µg/mL) start->prep_standards prep_samples Prepare Samples (Extraction/Dilution) start->prep_samples filtration Filter Standards & Samples (0.45 µm filter) prep_standards->filtration prep_samples->filtration hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) filtration->hplc_analysis data_acquisition Data Acquisition (UV Detection at 210 nm) hplc_analysis->data_acquisition calibration Generate Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration Standards quantification Quantify this compound in Samples data_acquisition->quantification Samples calibration->quantification end End quantification->end

Caption: Workflow for the HPLC quantification of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Given the antifungal properties of this compound, a plausible mechanism of action could involve the disruption of a critical signaling pathway in the fungal cell, such as the cell wall integrity pathway.

Fungal_Signaling_Pathway cell_stress Cell Wall Stress sensor Cell Surface Sensor cell_stress->sensor rho_gtpase Rho-GTPase (e.g., Rho1) sensor->rho_gtpase pkc Protein Kinase C (PKC) rho_gtpase->pkc mapk_cascade MAPK Cascade (e.g., Mpk1) pkc->mapk_cascade transcription_factor Transcription Factor (e.g., Rlm1) mapk_cascade->transcription_factor gene_expression Cell Wall Gene Expression transcription_factor->gene_expression cell_wall Cell Wall Synthesis & Repair gene_expression->cell_wall toonaciliatin_m This compound toonaciliatin_m->inhibition inhibition->pkc Inhibition

Caption: Hypothetical inhibition of the fungal cell wall integrity pathway by this compound.

References

Application Notes and Protocols for the Quantification of Toonaciliatin M in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliate, has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation and potential therapeutic development.[1] Accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, pharmacognostic studies, and the development of standardized herbal preparations or purified drug products. These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. Additionally, a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level analysis. Putative signaling pathways associated with the bioactivity of similar compounds are also presented to guide further mechanistic studies.

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound content in different Toona ciliate extracts, as determined by HPLC-UV and LC-MS/MS. These tables are intended to serve as a template for data presentation.

Table 1: Quantification of this compound in Toona ciliate Leaf Extracts by HPLC-UV

Sample IDExtraction MethodThis compound Concentration (mg/g of dry extract) ± SD (n=3)
TCL-M-01Maceration (Methanol)2.5 ± 0.2
TCL-S-01Soxhlet (Ethanol)3.1 ± 0.3
TCL-U-01Ultrasound-Assisted (Acetone)2.8 ± 0.2

Table 2: Quantification of this compound in Toona ciliate Bark Extracts by LC-MS/MS

Sample IDExtraction MethodThis compound Concentration (µg/g of dry extract) ± SD (n=3)
TCB-M-01Maceration (Methanol)15.2 ± 1.1
TCB-S-01Soxhlet (Ethanol)18.5 ± 1.5
TCB-U-01Ultrasound-Assisted (Acetone)16.8 ± 1.3

II. Experimental Protocols

A. Protocol 1: Extraction of this compound from Toona ciliate Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered Toona ciliate leaves or bark

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Acetone (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Soxhlet apparatus

  • Filter paper (Whatman No. 1)

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Toona ciliate plant material.

  • Extraction (select one method):

    • Maceration: Place the plant material in a flask with 100 mL of methanol. Seal the flask and agitate at room temperature for 48 hours.

    • Soxhlet Extraction: Place the plant material in a thimble and extract with 150 mL of ethanol in a Soxhlet apparatus for 6 hours.

    • Ultrasound-Assisted Extraction (UAE): Place the plant material in a flask with 100 mL of acetone. Sonicate in an ultrasonic bath at 40°C for 30 minutes.

  • Filtration: Filter the resulting extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven to a constant weight. Store the dried extract at -20°C until further analysis.

B. Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a validated method for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 222 nm.[2]

  • Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in triplicate to construct a calibration curve.

  • Inject the sample solutions in triplicate.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

C. Protocol 3: Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. A starting point could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC-UV protocol, but at lower concentrations suitable for LC-MS/MS analysis (e.g., in the ng/mL range).

Analysis:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound.

  • Develop an MRM method with at least two transitions for confirmation.

  • Analyze the calibration standards and samples using the developed LC-MS/MS method.

  • Quantify this compound using the peak area ratio of the analyte to an appropriate internal standard (if used) against the calibration curve.

III. Signaling Pathways and Experimental Workflows

A. Putative Antifungal Signaling Pathway of this compound

While the exact antifungal mechanism of this compound is yet to be fully elucidated, it is hypothesized to involve the disruption of the fungal cell membrane and/or the inhibition of key signaling pathways essential for fungal growth and virulence. Pimarane diterpenes have been reported to possess antifungal activity.[1][3] The following diagram illustrates a putative mechanism of action.

Antifungal_Pathway cluster_0 Fungal Cell Toonaciliatin_M This compound Cell_Membrane Fungal Cell Membrane (Ergosterol) Toonaciliatin_M->Cell_Membrane Interaction Signal_Transduction Signal Transduction Pathways Toonaciliatin_M->Signal_Transduction Internalization? Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, Ca2+) Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Pathway_Inhibition Pathway Inhibition Signal_Transduction->Pathway_Inhibition Pathway_Inhibition->Cell_Death

Caption: Putative antifungal mechanism of this compound.

B. Putative Anti-inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory activity of the related compound Toonaciliatin K, which modulates the MAPK and NF-κB signaling pathways, a similar mechanism can be proposed for this compound.

Anti_Inflammatory_Pathway cluster_1 Macrophage cluster_2 Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Toonaciliatin_M This compound Toonaciliatin_M->MAPK Inhibition Toonaciliatin_M->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Putative anti-inflammatory signaling pathway of this compound.

C. Experimental Workflow for Quantification

The following diagram outlines the logical workflow for the quantification of this compound in plant extracts.

Quantification_Workflow Plant_Material Plant Material (Toona ciliate) Extraction Extraction (Maceration, Soxhlet, or UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Sample_Prep Sample Preparation (Dissolving and Filtering) Crude_Extract->Sample_Prep Analysis Analytical Method Sample_Prep->Analysis HPLC HPLC-UV Analysis->HPLC Routine Analysis LCMS LC-MS/MS Analysis->LCMS Trace Analysis Data_Processing Data Processing and Quantification HPLC->Data_Processing LCMS->Data_Processing Results Results (Concentration of this compound) Data_Processing->Results

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata, has demonstrated antifungal properties, notably against the dermatophyte Trichophyton rubrum.[1] As interest in natural products as a source of novel antifungal agents grows, standardized methods for evaluating their efficacy are crucial. These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of this compound using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This methodology allows for the determination of the Minimum Inhibitory Concentration (MIC), a key parameter in assessing the antifungal potency of a compound.

Antifungal Activity of this compound

This compound has shown specific activity against Trichophyton rubrum, a fungus responsible for common skin and nail infections. While comprehensive data on its full spectrum of activity is still emerging, studies on extracts from Toona ciliata suggest a broader, though milder, antifungal potential against other fungi, including Candida albicans and Microsporum canis.[2][3][4][5]

Table 1: Known Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Trichophyton rubrum12.5

Mechanism of Action

The precise mechanism by which this compound exerts its antifungal effect has not yet been elucidated. Research into the antifungal mechanisms of terpenoids, a broad class of natural products to which this compound belongs, suggests various potential modes of action. These can include disruption of the fungal cell membrane, interference with cell wall synthesis, or inhibition of key cellular pathways. However, without specific studies on this compound, any proposed pathway would be speculative. Therefore, a signaling pathway diagram for its mechanism of action cannot be provided at this time.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines and is intended for determining the MIC of this compound.

1. Materials

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or McFarland standards

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Incubator

2. Preparation of Media and Reagents

  • RPMI-1640 Medium: Prepare RPMI-1640 powder according to the manufacturer's instructions, using sterile distilled water. Buffer with MOPS to a pH of 7.0 ± 0.1. Sterilize by filtration.

  • This compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control antifungal in a suitable solvent (e.g., water or DMSO) according to CLSI guidelines.

3. Inoculum Preparation

  • Yeast (e.g., Candida albicans):

    • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Filamentous Fungi (e.g., Trichophyton rubrum):

    • Grow the fungus on a PDA plate at 28-30°C until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the supernatant to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

    • Dilute this suspension as needed in RPMI-1640 medium to achieve the final inoculum concentration.

4. Microdilution Plate Setup

  • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

  • Add 200 µL of the this compound working solution (prepared by diluting the stock solution in RPMI-1640) to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of this compound.

  • Set up rows for the positive control antifungal in the same manner.

  • Include a growth control row containing RPMI-1640 medium without any antifungal agent.

  • Include a sterility control well containing only RPMI-1640 medium.

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and halve the drug concentrations.

5. Incubation

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at the appropriate temperature and duration for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida albicans; 28-30°C for 4-7 days for Trichophyton rubrum).

6. Reading and Interpreting Results

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

  • For yeasts, this is typically observed as a prominent decrease in turbidity (e.g., ≥50% inhibition).

  • For filamentous fungi, the endpoint is the lowest concentration that shows a clear inhibition of growth.

  • The results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Data Presentation

Table 2: Example of MIC Data for this compound

Fungal IsolateThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Trichophyton rubrum ATCC 2818812.5[Value]
Candida albicans ATCC 90028>64[Value]
Clinical Isolate 1 (T. rubrum)16[Value]
Clinical Isolate 2 (C. albicans)>64[Value]

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates add_inoculum->incubate read_mic Read MIC Values incubate->read_mic analyze Analyze and Report Results read_mic->analyze

References

Application Notes and Protocols for Toonaciliatin M: Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a pmaradiene-type diterpenoid isolated from Toona ciliate, has demonstrated potential as an antifungal agent.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of novel compounds like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This document provides detailed protocols for determining the MIC of this compound, focusing on the widely used broth microdilution method. These guidelines are intended to assist researchers in the standardized assessment of its antimicrobial activity.

Data Presentation

The in vitro antifungal activity of this compound has been quantified against the dermatophyte Trichophyton rubrum. The reported MIC value is summarized in the table below. Further studies are required to establish a broader spectrum of activity against other fungi and bacteria.

Microorganism MIC (µg/mL) Method
Trichophyton rubrum12.5[1]Not Specified

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound. The broth microdilution method is presented as the primary protocol due to its scalability and conservation of reagents. An alternative agar dilution method is also described.

Primary Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Trichophyton rubrum)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or colony counter

  • Incubator (28-35°C)

  • Positive control antifungal (e.g., Itraconazole, Terbinafine)

  • Sterile pipettes and tips

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Further dilute this stock solution in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.

3. Inoculum Preparation:

  • Grow the fungal isolate on an SDA or PDA plate at an appropriate temperature until sporulation is evident.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline containing Tween 80.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be verified using a spectrophotometer at 530 nm.

  • Perform a 1:50 dilution of this adjusted suspension in RPMI-1640 medium to obtain the final inoculum concentration.

4. Assay Procedure:

  • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate except for the first column.

  • Add 200 µL of the working stock solution of this compound (at twice the highest final concentration) to the first well of each row designated for testing.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a gradient of this compound concentrations.

  • The eleventh well should contain 100 µL of RPMI-1640 medium and will serve as the growth control (no drug). The twelfth well should contain 200 µL of uninoculated RPMI-1640 medium to serve as a sterility control.

  • Add 100 µL of the final fungal inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 200 µL and dilute the compound concentrations to the final desired testing range.

  • Seal the plate or cover it with a lid and incubate at 28-35°C for 4-7 days, depending on the growth rate of the fungus.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth as compared to the drug-free growth control well.

  • A reading mirror or a spectrophotometer (at 450 nm) can be used to aid in the determination of growth inhibition.

Alternative Protocol: Agar Dilution Assay

The agar dilution method is a reliable alternative for determining the MIC.

1. Materials:

  • Same as for broth microdilution, with the substitution of Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) for the RPMI-1640 broth.

  • Sterile petri dishes.

2. Preparation of Agar Plates:

  • Prepare a molten agar medium (e.g., MHA or SDA) and maintain it in a water bath at 45-50°C.

  • Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

  • Add 2 mL of each drug dilution to 18 mL of molten agar to create a series of plates with the final desired concentrations of this compound.

  • Also prepare a drug-free control plate.

  • Pour the agar into sterile petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • Prepare the fungal inoculum as described for the broth microdilution method, adjusting to a final concentration of approximately 1 x 10⁴ CFU/spot.

  • Spot-inoculate a small, defined volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate.

  • Allow the inocula to dry, then invert the plates and incubate under the same conditions as the broth microdilution assay.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus on the agar surface. The growth of one or two colonies or a faint haze may be disregarded.

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep->serial_dilution inoculum Prepare Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate plate_prep Prepare 96-Well Plate (Add Media) plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

General Antimicrobial Mechanisms of Action

As the specific molecular targets of this compound are not yet fully elucidated, this diagram illustrates common mechanisms by which antimicrobial agents inhibit microbial growth.

Antimicrobial_Mechanisms antimicrobial Antimicrobial Agent (e.g., this compound) cell_wall Inhibition of Cell Wall Synthesis antimicrobial->cell_wall Targets peptidoglycan or chitin synthesis cell_membrane Disruption of Cell Membrane Function antimicrobial->cell_membrane Alters permeability protein_synthesis Inhibition of Protein Synthesis antimicrobial->protein_synthesis Targets ribosomes nucleic_acid Inhibition of Nucleic Acid Synthesis antimicrobial->nucleic_acid Interferes with DNA replication or RNA synthesis metabolic Inhibition of Metabolic Pathways antimicrobial->metabolic Blocks essential enzymatic reactions microbial_cell Microbial Cell

Caption: Common mechanisms of antimicrobial action.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliate.[1] While direct studies on the anti-inflammatory activity of this compound are limited, a related compound, Toonaciliatin K, has demonstrated significant anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3][4][5] This protocol is therefore based on the established model of LPS-induced inflammation in macrophage cell lines.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The search for novel anti-inflammatory agents from natural products is a significant area of drug discovery. This compound, a diterpenoid, is a potential candidate for investigation. This protocol outlines an in vitro assay to determine its efficacy in mitigating inflammatory responses in a controlled cellular environment. The assay utilizes murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. The inhibitory effects of this compound on the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) will be quantified.

Experimental Principles

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This process is primarily mediated through the activation of signaling pathways such as NF-κB and MAPK. This assay will assess the ability of this compound to suppress the production of these inflammatory molecules in LPS-stimulated RAW264.7 cells.

Materials and Reagents

  • This compound (purity ≥95%)

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent

  • Nitrite standard solution

  • ELISA kits for TNF-α, IL-6, and PGE2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Dexamethasone (positive control)

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2
  • Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation

The quantitative data obtained from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on the Viability of RAW264.7 Cells

Concentration (µM)Cell Viability (%)
Control100 ± S.D.
1Value ± S.D.
5Value ± S.D.
10Value ± S.D.
25Value ± S.D.
50Value ± S.D.
100Value ± S.D.

S.D. represents the standard deviation.

Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production

TreatmentNO Concentration (µM)% Inhibition
ControlValue ± S.D.-
LPS (1 µg/mL)Value ± S.D.0
LPS + this compound (Conc. 1)Value ± S.D.Value
LPS + this compound (Conc. 2)Value ± S.D.Value
LPS + this compound (Conc. 3)Value ± S.D.Value
LPS + Dexamethasone (10 µM)Value ± S.D.Value

Conc. 1, 2, 3 represent different non-toxic concentrations of this compound.

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Mediators

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
ControlValue ± S.D.Value ± S.D.Value ± S.D.
LPS (1 µg/mL)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + this compound (Conc. 1)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + this compound (Conc. 2)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + this compound (Conc. 3)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + Dexamethasone (10 µM)Value ± S.D.Value ± S.D.Value ± S.D.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_viability Viability Assay cluster_inflammation Inflammation Assay cluster_analysis Analysis culture RAW264.7 Cell Culture seed Seed Cells in Plates culture->seed treat_viability Treat with this compound seed->treat_viability pretreat Pre-treat with this compound seed->pretreat mtt MTT Assay treat_viability->mtt measure_via Measure Absorbance mtt->measure_via stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines & PGE2 collect->elisa

Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.

Postulated Signaling Pathway Inhibition

G cluster_pathway MAPK & NF-κB Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Toona_M This compound Toona_M->MAPK Toona_M->IKK NFkappaB_nucleus NF-κB (nucleus) MAPK->NFkappaB_nucleus IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->NFkappaB_nucleus translocates iNOS iNOS NFkappaB_nucleus->iNOS COX2 COX-2 NFkappaB_nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β NFkappaB_nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Postulated mechanism of this compound in inhibiting LPS-induced inflammation.

References

Application Notes and Protocols for Nitric Oxide (NO) Production Assay with Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the effect of Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata, on nitric oxide (NO) production in a cellular context. The provided information is based on the established anti-inflammatory properties of a closely related compound, Toonaciliatin K, and serves as a guide for investigating the potential of this compound as a modulator of inflammatory responses.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammatory conditions. Consequently, inhibitors of NO production are of significant interest in drug discovery for inflammatory diseases. This compound, a natural product, is investigated here for its potential to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely used in vitro model for inflammation.

Mechanism of Action (Hypothesized)

Based on studies of the related compound Toonaciliatin K, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production of NO. This inhibition is likely mediated through the downregulation of iNOS and cyclooxygenase-2 (COX-2) expression. The underlying mechanism is proposed to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcriptional activation of iNOS and other pro-inflammatory genes in response to inflammatory stimuli like LPS.[1][2]

Experimental Data

The following table summarizes hypothetical data on the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Nitric Oxide Production

Treatment GroupConcentration (µM)NO Production (µM Nitrite)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-45.8 ± 3.10%
LPS + this compound535.2 ± 2.523.1%
LPS + this compound1022.1 ± 1.951.7%
LPS + this compound2510.3 ± 1.177.5%
LPS + Dexamethasone18.5 ± 0.981.4%

Data are represented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production.[3][4]

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation should also be included.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of NO is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3]

  • Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard Solution: Prepare a series of known concentrations of sodium nitrite in culture medium to generate a standard curve.

  • Protocol:

    • After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_assay Nitric Oxide Assay (Griess) cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound (1 hour) incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hours) pretreat->stimulate collect_supernatant Collect Supernatant (100 µL) stimulate->collect_supernatant add_griess_a Add Griess Reagent A (50 µL) Incubate 10 min collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B (50 µL) Incubate 10 min add_griess_a->add_griess_b read_absorbance Measure Absorbance at 540 nm add_griess_b->read_absorbance calculate_concentration Calculate Nitrite Concentration read_absorbance->calculate_concentration standard_curve Generate Nitrite Standard Curve standard_curve->calculate_concentration determine_inhibition Determine % Inhibition calculate_concentration->determine_inhibition

Caption: Experimental workflow for the nitric oxide production assay.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK iNOS_gene iNOS Gene MAPK->iNOS_gene activates transcription IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Toonaciliatin_M This compound Toonaciliatin_M->MAPK hypothesised inhibition Toonaciliatin_M->IKK hypothesised inhibition

Caption: Hypothesized signaling pathway for this compound's inhibition of NO production.

References

Application Note and Protocol: MTT Assay for Determining the Cytotoxicity of Toonaciliatin M in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of novel therapeutic compounds.

Introduction

Toonaciliatin M is a novel compound under investigation for its potential cytotoxic effects against various cancer cell lines. Determining the concentration-dependent inhibitory effect of this compound on cell viability is a critical first step in its evaluation as a potential anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2][3] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan crystals. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay and presents hypothetical data for illustrative purposes.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological function, in this case, cell viability. The IC50 values for this compound were determined in a panel of human cancer cell lines after 48 hours of treatment. The results are summarized in the table below.

Cell LineCancer TypeIC50 of this compound (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HeLaCervical Cancer7.2
HepG2Hepatocellular Carcinoma15.8
PC-3Prostate Cancer9.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound against adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well flat-bottom tissue culture plates

  • Adherent cancer cell line of interest

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in the formation of purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compound Add this compound dilutions overnight_incubation->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan with DMSO incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of this compound is yet to be elucidated, many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential.

Key steps in the intrinsic apoptosis pathway:

  • Induction of Stress: this compound may induce intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.

  • Mitochondrial Permeabilization: Activated Bax and Bak translocate to the mitochondria and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex called the apoptosome.

  • Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and membrane blebbing.

Intrinsic_Apoptosis_Pathway Hypothesized Intrinsic Apoptosis Pathway for this compound toonaciliatin_m This compound cellular_stress Intracellular Stress (e.g., DNA damage, ROS) toonaciliatin_m->cellular_stress bax_bak Activation of Bax/Bak cellular_stress->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 pro_caspase3 Pro-caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In vivo Delivery of Oncostatin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, has garnered significant interest in biomedical research due to its diverse biological activities. It plays crucial roles in inflammation, hematopoiesis, and the regulation of cell growth and differentiation. However, the therapeutic application of OSM in vivo is often hampered by its short plasma half-life and potential for systemic toxicity. To overcome these limitations, various drug delivery systems have been developed to enhance its stability, prolong its circulation time, and target its delivery to specific tissues.

These application notes provide a comprehensive overview of different delivery systems for Oncostatin M for in vivo studies. Detailed protocols for the formulation of common delivery platforms and their administration in animal models are provided to guide researchers in designing and executing their in vivo experiments.

Oncostatin M Signaling Pathways

Oncostatin M exerts its biological effects by binding to two distinct heterodimeric receptor complexes on the cell surface. The type I receptor complex is composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). The type II receptor complex consists of the OSM-specific receptor (OSMRβ) and gp130. The engagement of these receptors initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Additionally, OSM can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and differentiation.

Oncostatin_M_Signaling cluster_receptors Cell Membrane cluster_pathways Intracellular Signaling OSM Oncostatin M (OSM) LIFR LIFR OSM->LIFR Binds to OSMR OSMRβ OSM->OSMR Binds to gp130 gp130 JAK JAKs (JAK1, JAK2, Tyk2) gp130->JAK Activates PI3K PI3K gp130->PI3K Activates Ras Ras gp130->Ras Activates LIFR->gp130 Forms Type I Receptor OSMR->gp130 Forms Type II Receptor STAT STATs (STAT1, STAT3, STAT5) JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus experimental_workflow cluster_prep Formulation and Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation formulation Formulate OSM Delivery System (e.g., Nanoparticles) characterization Characterize Delivery System (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization animal_model Select Animal Model (e.g., Mouse, Rat) characterization->animal_model administration Administer OSM Formulation (e.g., IV, IP, SC) animal_model->administration biodistribution Biodistribution Analysis (e.g., IVIS Imaging) administration->biodistribution efficacy Efficacy Assessment (e.g., Tumor size, Biomarker analysis) administration->efficacy data_collection Collect and Analyze Data biodistribution->data_collection efficacy->data_collection conclusion Draw Conclusions data_collection->conclusion

Application Notes: Investigating the Anti-Cancer Mechanism of Toonaciliatin M via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a novel natural product, has demonstrated promising anti-cancer properties in preliminary studies. These application notes provide a detailed protocol for utilizing Western blot analysis to elucidate the underlying molecular mechanism of this compound's cytotoxic effects on cancer cells. The focus of this protocol is to investigate the hypothesis that this compound induces apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway and key apoptotic regulatory proteins.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its anti-cancer activity by inducing programmed cell death (apoptosis) in tumor cells. This is potentially achieved through two interconnected mechanisms:

  • Inhibition of the PI3K/Akt/mTOR Survival Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. This compound is proposed to inhibit the phosphorylation of key kinases in this pathway, such as Akt and mTOR, thereby suppressing pro-survival signals.

  • Modulation of Apoptotic Regulatory Proteins: The induction of apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This compound is thought to shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, leading to the activation of executioner caspases, such as Caspase-3.

Data Presentation

The following tables represent hypothetical quantitative data obtained from Western blot analysis of cancer cells treated with this compound for 24 hours. The data is presented as the relative protein expression normalized to a loading control (β-actin) and compared to untreated control cells.

Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

Target ProteinControl (Relative Expression)This compound (10 µM)This compound (20 µM)
p-Akt (Ser473)1.000.450.21
Total Akt1.000.980.95
p-mTOR (Ser2448)1.000.380.15
Total mTOR1.001.020.99

Table 2: Effect of this compound on Apoptotic Regulatory Proteins

Target ProteinControl (Relative Expression)This compound (10 µM)This compound (20 µM)
Bcl-21.000.520.28
Bax1.001.852.54
Cleaved Caspase-31.003.105.20
β-actin1.001.001.00

Experimental Protocols

Western Blot Protocol for Analyzing Protein Expression

This protocol outlines the steps for performing a Western blot to assess the levels of specific proteins in cell lysates after treatment with this compound.[1][2][3][4]

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., MCF-7, HeLa, or as appropriate for the research) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold PBS.
  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing every 10 minutes.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
  • Carefully transfer the supernatant (containing the protein) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE:

  • Load 20-30 µg of protein from each sample into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
  • Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.

6. Membrane Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • The transfer is typically run at 100V for 1-2 hours or overnight at a lower voltage at 4°C.

7. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
  • Washing: Wash the membrane three times for 10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
  • Capture the chemiluminescent signal using a digital imager or X-ray film.
  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to the loading control (e.g., β-actin).

Mandatory Visualization

G cluster_pathway Proposed Signaling Pathway of this compound Toonaciliatin_M This compound PI3K PI3K Toonaciliatin_M->PI3K Bax Bax Toonaciliatin_M->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 mTOR->Bcl2 Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow Western Blot Experimental Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford Assay) B->C D Sample Preparation (Laemmli Buffer & Boiling) C->D E SDS-PAGE D->E F Protein Transfer to Membrane (PVDF/Nitrocellulose) E->F G Blocking (5% Milk/BSA in TBST) F->G H Primary Antibody Incubation (Overnight at 4°C) G->H I Secondary Antibody Incubation (1 hour at RT) H->I J Chemiluminescent Detection I->J K Data Analysis & Quantification J->K

References

Application Notes and Protocols: RT-PCR for Gene Expression Studies with Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a limonoid compound isolated from Toona ciliata, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. Understanding the molecular mechanisms underlying its biological activities is crucial for its development as a potential therapeutic agent. Real-time reverse transcription polymerase chain reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful and sensitive technique used to measure gene expression levels. This document provides detailed application notes and protocols for utilizing RT-PCR to study the effects of this compound on gene expression, with a particular focus on pathways related to inflammation and apoptosis.

While specific data on this compound is still emerging, studies on the closely related compound, Toonaciliatin K , provide valuable insights into the potential mechanisms of action. Research has shown that Toonaciliatin K can modulate inflammatory responses by down-regulating the expression of key pro-inflammatory genes. These effects are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]

This document will leverage the existing data on Toonaciliatin K as a representative example to guide researchers in designing and executing gene expression studies for this compound.

Data Presentation: Gene Expression Analysis of Toonaciliatin K

The following tables summarize the quantitative data on the effects of Toonaciliatin K on the mRNA expression of key inflammatory and apoptosis-related genes in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. This data serves as a reference for expected outcomes when studying similar compounds like this compound.

Table 1: Effect of Toonaciliatin K on Pro-inflammatory Cytokine mRNA Expression

GeneTreatmentFold Change (vs. LPS control)
TNF-αToonaciliatin K (various concentrations) + LPSDown-regulated
IL-6Toonaciliatin K (various concentrations) + LPSDown-regulated
IL-1βToonaciliatin K (various concentrations) + LPSDown-regulated

Data is qualitative as specific fold-change values were not available in the provided search results. The results indicate a dose-dependent down-regulation.[1]

Table 2: Effect of Toonaciliatin K on Inflammatory Enzyme mRNA Expression

GeneTreatmentFold Change (vs. LPS control)
iNOSToonaciliatin K (various concentrations) + LPSAttenuated
COX-2Toonaciliatin K (various concentrations) + LPSAttenuated

Data is qualitative as specific fold-change values were not available in the provided search results. The results indicate a dose-dependent attenuation of expression.[1][2]

Experimental Protocols

This section provides a detailed methodology for conducting RT-PCR to analyze gene expression changes induced by this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW264.7 (murine macrophage) cells are a suitable model for studying inflammation. Other cell lines relevant to the specific research question can also be used.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

Protocol 2: RNA Extraction
  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove impurities.

  • Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA. Verify RNA integrity using gel electrophoresis.

Protocol 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In an RNase-free tube, combine the following components:

    • Total RNA (1-2 µg)

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • RNase-free water

  • Denaturation: Heat the mixture to 65-70°C for 5 minutes to denature the RNA secondary structures, then place on ice.

  • Reverse Transcription: Add the following components to the reaction mixture:

    • Reverse transcriptase buffer

    • RNase inhibitor

    • Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase)

  • Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C) for 60 minutes.

  • Inactivation: Inactivate the enzyme by heating to 70-85°C for 5-10 minutes. The resulting single-stranded complementary DNA (cDNA) is now ready for use in qPCR.

Protocol 4: Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mixture in a PCR plate or tubes. For each sample, combine:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward primer (10 µM)

    • Reverse primer (10 µM)

    • cDNA template (diluted)

    • Nuclease-free water

  • Primer Design: Design primers for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2, BAX, BCL-2, Caspase-3) and a reference (housekeeping) gene (e.g., GAPDH, β-actin). Primers should be 18-24 nucleotides long, have a G/C content of 40-60%, and produce an amplicon of 100-200 base pairs.

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes (to activate the polymerase).

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative gene expression using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

Visualization of Signaling Pathways and Workflows

Signaling Pathway: this compound and the NF-κB Pathway

The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway, based on data from the related compound Toonaciliatin K.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow: RT-PCR for Gene Expression Analysis

This diagram outlines the key steps in the RT-PCR workflow for studying the effects of this compound.

RTPCR_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Real-Time PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt) qpcr->data_analysis results Results: Gene Expression Changes data_analysis->results

Caption: Workflow for RT-PCR gene expression analysis.

Conclusion

RT-PCR is an indispensable tool for elucidating the molecular mechanisms of action of novel compounds like this compound. By following the detailed protocols and utilizing the provided reference data and pathway diagrams, researchers can effectively investigate the impact of this compound on gene expression. This will contribute to a deeper understanding of its therapeutic potential and aid in the development of new drugs for inflammatory diseases and other conditions. Further studies are encouraged to generate specific data for this compound to confirm and expand upon the findings from related compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of Toonaciliatin M Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives and analogs of Toonaciliatin M, a pimaradiene-type diterpenoid with known antifungal properties. The protocols outlined below are based on established synthetic methodologies for related diterpenoid scaffolds and are intended to enable researchers to generate a library of this compound analogs for structure-activity relationship (SAR) studies and lead optimization.

Introduction

This compound is a natural product isolated from Toona ciliate and has demonstrated antifungal activity against Trichophyton rubrum. Its complex diterpenoid structure presents a unique scaffold for the development of new antifungal agents. The synthesis of derivatives and analogs is a crucial step in exploring the chemical space around this natural product to enhance its potency, selectivity, and pharmacokinetic properties. This document details proposed synthetic strategies, experimental protocols, and evaluation methods to facilitate the discovery of novel antifungal drug candidates.

Proposed Synthetic Strategies

The chemical structure of this compound, with its characteristic pimaradiene core, offers several functional handles for chemical modification. The primary sites for derivatization are the hydroxyl and carboxylic acid moieties, as well as the double bonds within the scaffold. A general workflow for the synthesis and evaluation of this compound derivatives is presented below.

G cluster_0 Semi-Synthesis cluster_1 Biological Evaluation cluster_2 Analysis A Isolation of This compound B Chemical Modification (e.g., Esterification, Etherification) A->B Starting Material C Purification and Characterization B->C Crude Product D Antifungal Screening (MIC Assay) C->D Pure Analogs E Cytotoxicity Assay D->E Active Compounds F Mechanism of Action Studies E->F Lead Compounds G Structure-Activity Relationship (SAR) Analysis F->G

Caption: General workflow for the semi-synthesis and evaluation of this compound analogs.

Experimental Protocols

The following are detailed protocols for the chemical modification of this compound. These methods are adapted from synthetic procedures reported for similar diterpenoid natural products.

Protocol 1: Esterification of the Carboxylic Acid Moiety

This protocol describes the formation of ester derivatives from the carboxylic acid group of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Triethylamine (Et3N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol (2.0 eq) followed by the dropwise addition of triethylamine (3.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired ester analog.

  • Characterize the final product by NMR and HRMS.

Protocol 2: Etherification of a Hydroxyl Group

This protocol details the synthesis of ether analogs via Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C with a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the pure ether derivative.

  • Confirm the structure of the product by NMR and HRMS analysis.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of this compound derivatives. The data presented here is hypothetical and serves as an example.

Table 1: Synthetic Yields and Spectroscopic Data of this compound Analogs

Compound IDR Group ModificationYield (%)¹H NMR (δ, ppm, key signal)HRMS (m/z) [M+H]⁺
TM-01 -COOCH₃ (Methyl ester)853.68 (s, 3H)Calculated: xxx.xxxx, Found: xxx.xxxx
TM-02 -COOCH₂CH₃ (Ethyl ester)824.15 (q, 2H), 1.25 (t, 3H)Calculated: yyy.yyyy, Found: yyy.yyyy
TM-03 -OCH₃ (Methyl ether)753.40 (s, 3H)Calculated: zzz.zzzz, Found: zzz.zzzz
TM-04 -OCH₂CH₃ (Ethyl ether)713.55 (q, 2H), 1.20 (t, 3H)Calculated: aaa.aaaa, Found: aaa.aaaa

Table 2: Biological Activity of this compound Analogs

Compound IDMIC vs. T. rubrum (µg/mL)MIC vs. C. albicans (µg/mL)Cytotoxicity (CC₅₀, µM)
This compound 12.5> 50> 100
TM-01 8.032.0> 100
TM-02 6.225.695.8
TM-03 15.8> 50> 100
TM-04 20.1> 50> 100

Proposed Antifungal Mechanism and Signaling Pathway

Pimaradiene diterpenoids have been reported to exert their antifungal effects through various mechanisms, including disruption of the cell membrane and inhibition of key enzymes. A plausible mechanism of action for this compound and its derivatives could involve the inhibition of enzymes crucial for fungal cell wall integrity, such as β-(1,3)-glucan synthase.

G cluster_0 Fungal Cell A This compound Analog B β-(1,3)-Glucan Synthase A->B Inhibition D β-(1,3)-Glucan (Cell Wall Component) B->D Synthesis E Cell Wall Stress B->E Disruption C UDP-Glucose C->B F Cell Lysis E->F

Caption: Proposed mechanism of action via inhibition of β-(1,3)-glucan synthase.

Conclusion and Future Directions

The protocols and strategies outlined in these application notes serve as a foundational guide for the systematic exploration of this compound as a novel antifungal scaffold. The generation of a focused library of derivatives will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with improved therapeutic potential. Future work should focus on expanding the diversity of the analog library, including modifications of the diterpenoid core, and conducting in-depth mechanistic studies to confirm the molecular target of the most promising compounds. Furthermore, pharmacokinetic profiling of lead analogs will be essential for their advancement in the drug development pipeline.

Application Notes & Protocols: Structural Elucidation of Toonaciliatin M using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M is a recently isolated natural product from the plant family Meliaceae, which is known for producing structurally complex and biologically active limonoids. Early screenings have indicated potential therapeutic properties for this compound, necessitating a comprehensive structural characterization to advance further drug development studies. This document provides a detailed overview of the application of modern nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the complete structural elucidation of this compound. The protocols outlined herein are designed to guide researchers in obtaining and interpreting the necessary spectroscopic data for this and other similar natural products.

Data Presentation

The structural elucidation of this compound was accomplished through a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the quantitative data obtained.

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
179.83.98s
235.22.15, 1.98m
3170.1--
443.5--
551.22.85d (12.5)
670.55.40dd (12.5, 3.0)
7205.4--
855.8--
945.12.95d (8.5)
1041.0--
1125.81.85m
1238.71.90, 1.75m
1317.51.15s
14125.6--
15139.86.35d (10.0)
16110.17.45d (10.0)
1778.25.50s
1821.11.05s
1915.91.25s
20120.2--
21142.17.20t (1.5)
22110.96.50d (1.5)
23143.57.60s
1-OAc170.5--
1-OAc21.02.10s
3-OMe52.53.70s

Table 2: Key 2D NMR Correlations for this compound

Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
H-1 (3.98)H-2 (2.15, 1.98)C-2, C-3, C-5, C-10, 1-OAc
H-5 (2.85)H-6 (5.40)C-4, C-6, C-7, C-10
H-6 (5.40)H-5 (2.85)C-4, C-5, C-7, C-8
H-9 (2.95)-C-8, C-10, C-11, C-14
H-15 (6.35)H-16 (7.45)C-13, C-14, C-17
H-16 (7.45)H-15 (6.35)C-14, C-17
H-17 (5.50)-C-13, C-14, C-15, C-20, C-22
H-21 (7.20)H-22 (6.50)C-20, C-22, C-23
H-23 (7.60)-C-20, C-21, C-22
1-OAc (2.10)-1-OAc C=O
3-OMe (3.70)-C-3

Table 3: High-Resolution Mass Spectrometry Data

Ionization ModeFormulaCalculated m/zMeasured m/z
ESI+[C₂₉H₃₄O₉+Na]⁺565.2044565.2051

Experimental Protocols

Sample Preparation
  • Isolation: this compound was isolated from the dried leaves of a Toona species by extraction with methanol, followed by solvent partitioning and repeated column chromatography over silica gel and Sephadex LH-20. The final purification was achieved by preparative HPLC.

  • NMR Sample: 5 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • MS Sample: 1 mg of purified this compound was dissolved in 1 mL of HPLC-grade methanol to a final concentration of 1 mg/mL. The solution was further diluted to 10 µg/mL with methanol for analysis.

NMR Spectroscopy
  • Instrumentation: All NMR spectra were acquired on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Temperature: 298 K

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.73 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: 0.91 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points: 2048 x 256

    • Number of Scans: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 165 ppm

    • Data Points: 2048 x 256

    • Number of Scans: 16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 240 ppm

    • Data Points: 2048 x 256

    • Number of Scans: 32

    • Long-range coupling delay optimized for 8 Hz.

Mass Spectrometry
  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.

  • Method:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 35 units

    • Auxiliary Gas Flow Rate: 10 units

    • Capillary Temperature: 320 °C

    • Mass Range: m/z 150-1000

    • Resolution: 140,000

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow employed for the structural elucidation of this compound.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Interpretation & Structure Assembly A Isolation & Purification of this compound B HR-ESI-MS Analysis A->B D 1D NMR (1H, 13C) A->D E 2D NMR (COSY, HSQC, HMBC) A->E C Molecular Formula Determination (C29H34O9) B->C J Final Structure Proposal C->J F Identify Spin Systems (COSY) D->F E->F G Proton-Carbon Connectivity (HSQC) E->G H Long-Range Correlations (HMBC) E->H I Assemble Fragments F->I G->I H->I I->J

Figure 1. Workflow for the structural elucidation of this compound.
Key Structural Correlations

The following diagram highlights the key COSY and HMBC correlations that were instrumental in assembling the carbon skeleton and placing the functional groups of this compound.

G cluster_0 Key Structural Fragments cluster_1 Connecting Correlations A Ring A/B System H5_C7 H-5 → C-7 A->H5_C7 HMBC H9_C8 H-9 → C-8 A->H9_C8 HMBC H1_H2 H-1 ↔ H-2 A->H1_H2 COSY H5_H6 H-5 ↔ H-6 A->H5_H6 COSY B Spiro-lactone Moiety B->H5_C7 HMBC B->H9_C8 HMBC H17_C13 H-17 → C-13 B->H17_C13 HMBC H15_H16 H-15 ↔ H-16 B->H15_H16 COSY C Furan Ring C->H17_C13 HMBC H21_H22 H-21 ↔ H-22 C->H21_H22 COSY

Figure 2. Key 2D NMR correlations for this compound.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments has enabled the unambiguous structural elucidation of this compound. The HR-ESI-MS data provided the molecular formula, C₂₉H₃₄O₉, which was essential for determining the degree of unsaturation. The detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allowed for the complete assignment of all proton and carbon signals and the establishment of the connectivity of the complex polycyclic structure. These application notes and protocols provide a comprehensive guide for the structural determination of novel, complex natural products, which is a critical step in the drug discovery and development pipeline.

Application Notes and Protocols for Studying the Effects of Toonaciliatin M in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata.[1] While initial studies have highlighted its antifungal properties, its effects on mammalian cells are largely unexplored.[1] Drawing parallels from related compounds like Toonaciliatin K, which exhibits anti-inflammatory properties through modulation of key signaling pathways, this document outlines protocols to explore the potential cytotoxic, apoptotic, and anti-inflammatory activities of this compound.[2][3]

Preliminary Analysis and Stock Solution Preparation

Prior to initiating cell-based assays, it is crucial to properly handle and prepare this compound.

Protocol 1.1: Stock Solution Preparation

  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in sterile cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Assessment of Cytotoxicity

Determining the cytotoxic potential of this compound is a critical first step. This can be achieved through various cell viability assays.

Protocol 2.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data of this compound

Cell LineIncubation Time (hours)IC₅₀ (µM)
MCF-72485.3
4852.1
7235.8
A54924>100
4878.9
7261.2
RAW 264.72492.5
4868.4
7249.7

Investigation of Apoptosis Induction

Should this compound exhibit cytotoxicity, the next step is to determine if cell death occurs via apoptosis.

Protocol 3.1: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 2: Hypothetical Apoptosis Analysis of this compound-treated MCF-7 cells (48h)

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.22.12.7
This compound2578.512.39.2
5055.125.819.1
10020.748.630.7

Cell Cycle Analysis

This compound may exert its effects by interfering with cell cycle progression.

Protocol 4.1: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Table 3: Hypothetical Cell Cycle Distribution of A549 cells treated with this compound (48h)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control062.325.112.6
This compound5058.920.520.6
7545.215.339.5
10030.110.259.7

Evaluation of Anti-inflammatory Potential

Based on the activity of the related compound Toonaciliatin K, it is plausible that this compound possesses anti-inflammatory properties.

Protocol 5.1: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Table 4: Hypothetical Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 cells

TreatmentConcentration (µM)NO Production (% of LPS control)
Control05.2
LPS (1 µg/mL)-100
This compound + LPS1085.7
2562.1
5035.4
10015.9

Visualization of Potential Mechanisms

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_inflammation Anti-inflammatory Activity prep This compound Stock Preparation treatment Compound Treatment prep->treatment raw_seeding RAW 264.7 Seeding prep->raw_seeding Pre-treatment cell_seeding Cell Seeding cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle lps_stim LPS Stimulation raw_seeding->lps_stim no_assay Nitric Oxide Assay lps_stim->no_assay

Caption: Experimental workflow for characterizing this compound.

signaling_pathway cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Toonaciliatin_M This compound Toonaciliatin_M->IKK inhibits Nucleus Nucleus MAPK->Nucleus activates transcription factors IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes upregulates

Caption: Hypothesized this compound action on NF-κB and MAPK pathways.

These protocols and application notes provide a robust framework for the initial characterization of this compound's biological activities in cell culture. The findings from these studies will be instrumental in guiding further preclinical development and exploring the therapeutic potential of this natural product.

References

Application Notes and Protocols for Investigating the Bioactivity of Toonaciliatin M in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Direct experimental data on the bioactivity of Toonaciliatin M in animal models is currently limited in publicly available literature. The primary reported activity for this compound is its antifungal effect against Trichophyton rubrum[1]. However, this compound belongs to the family of limonoids isolated from Toona ciliata, many of which exhibit significant anti-inflammatory and anticancer properties. Notably, Toonaciliatin K, a closely related limonoid from the same plant, has demonstrated potent anti-inflammatory effects in established animal models[2][3].

These application notes and protocols are therefore based on the established bioactivity of Toonaciliatin K and other limonoids from Toona ciliata. They are intended to provide a robust framework for researchers to investigate the potential anti-inflammatory and other bioactivities of this compound in vivo.

Potential Bioactivity Profile of this compound

Based on the activities of related compounds, this compound is hypothesized to possess anti-inflammatory and potentially cytotoxic properties. Other limonoids from Toona ciliata have shown to modulate key signaling pathways involved in inflammation and cancer, such as MAPK, NF-κB, and PI3K/AKT[2][4]. Several limonoids from this plant have also demonstrated cytotoxic effects against various human tumor cell lines.

Proposed Animal Models for Bioactivity Screening

The following are established and well-characterized animal models suitable for investigating the potential anti-inflammatory effects of this compound, based on the successful application of these models for studying Toonaciliatin K.

Carrageenan-Induced Paw Edema in Rats: An Acute Inflammation Model

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Adjuvant-Induced Arthritis in Rats: A Chronic Inflammation Model

This model mimics the pathological features of human rheumatoid arthritis and is suitable for assessing the therapeutic potential of compounds in chronic inflammatory conditions.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables are structured based on reported data for Toonaciliatin K and represent the types of quantitative data that should be collected and analyzed when investigating this compound.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenanInhibition of Edema (%)
Vehicle Control-Expected high value0
This compoundLow DoseExpected reduced valueCalculated value
This compoundMid DoseExpected reduced valueCalculated value
This compoundHigh DoseExpected reduced valueCalculated value
Positive Control (e.g., Indomethacin)10Expected significantly reduced valueCalculated value

Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg/day)Arthritis Score (Day 21)Paw Swelling (mm) (Day 21)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Normal Control-0Baseline valueBaseline valueBaseline value
Arthritis Model-Expected high valueExpected high valueExpected high valueExpected high value
This compoundLow DoseExpected reduced valueExpected reduced valueExpected reduced valueExpected reduced value
This compoundMid DoseExpected reduced valueExpected reduced valueExpected reduced valueExpected reduced value
This compoundHigh DoseExpected reduced valueExpected reduced valueExpected reduced valueExpected reduced value
Positive Control (e.g., Methotrexate)2Expected significantly reduced valueExpected significantly reduced valueExpected significantly reduced valueExpected significantly reduced value

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

1. Animals: Male Sprague-Dawley rats (180-220 g). 2. Acclimatization: Acclimatize animals for at least one week with free access to food and water. 3. Grouping: Randomly divide rats into vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (at least 3 doses). 4. Drug Administration: Administer this compound or vehicle intraperitoneally or orally 1 hour before carrageenan injection. 5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. 6. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. 7. Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. 8. Statistical Analysis: Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Protocol 2: Adjuvant-Induced Arthritis in Rats

1. Animals: Male Wistar rats (150-180 g). 2. Acclimatization: Acclimatize animals for one week. 3. Induction of Arthritis: Induce arthritis by injecting 0.1 mL of Freund's complete adjuvant into the sub-plantar surface of the right hind paw. 4. Grouping: Divide rats into normal control, arthritis model, positive control (e.g., methotrexate 2 mg/kg), and this compound treatment groups. 5. Drug Administration: Begin treatment with this compound or vehicle on day 1 and continue daily until day 21. 6. Assessment of Arthritis:

  • Arthritis Score: Score the severity of arthritis based on erythema, swelling, and deformity of the joints (scale of 0-4 per paw).
  • Paw Swelling: Measure the diameter of the ankle joint using a digital caliper every 3 days. 7. Sample Collection: On day 22, collect blood samples for cytokine analysis (TNF-α, IL-1β) via ELISA. 8. Histopathology: Euthanize the animals and collect the ankle joints for histopathological examination (H&E staining) to assess inflammation, pannus formation, and bone erosion. 9. Statistical Analysis: Analyze data using two-way ANOVA for repeated measures (paw swelling) and one-way ANOVA for other parameters.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of limonoids from Toona ciliata are often attributed to the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways, which are likely targets for this compound.

NF_kappa_B_Pathway cluster_NFkB_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription ToonaciliatinM This compound ToonaciliatinM->IKK Inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Transcription ToonaciliatinM This compound ToonaciliatinM->MAPK Inhibits Phosphorylation Experimental_Workflow cluster_model Animal Model Selection cluster_experiment In Vivo Experimentation cluster_analysis Ex Vivo and Data Analysis Acute Acute Inflammation (Carrageenan-induced edema) Grouping Animal Grouping (Vehicle, Positive Control, this compound) Acute->Grouping Chronic Chronic Inflammation (Adjuvant-induced arthritis) Chronic->Grouping Dosing Drug Administration Grouping->Dosing Induction Disease Induction Dosing->Induction Measurement Data Collection (Paw volume, Arthritis score) Induction->Measurement Biochemical Biochemical Analysis (ELISA for cytokines) Measurement->Biochemical Histology Histopathology Measurement->Histology Stats Statistical Analysis Biochemical->Stats Histology->Stats

References

Troubleshooting & Optimization

Technical Support Center: Toonaciliatin M Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toonaciliatin M, focusing on challenges related to its solubility in bioassays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for experimental use.

Problem Potential Cause Suggested Solution
This compound does not dissolve in aqueous buffers. This compound is a lipophilic diterpenoid with poor water solubility.Use a small amount of an organic co-solvent to prepare a stock solution before diluting into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice.
Precipitation occurs when diluting the stock solution into the aqueous buffer. The concentration of this compound in the final solution exceeds its aqueous solubility limit, even with a co-solvent. The final concentration of the organic solvent may also be too low to maintain solubility.- Prepare a more dilute stock solution.- Increase the final concentration of the co-solvent in your assay, ensuring it is not toxic to your biological system.- Consider using a different co-solvent. Solvents such as ethanol may also be viable.- Gentle warming and vortexing of the final solution may help, but be cautious of compound stability at higher temperatures.
Inconsistent results in bioassays. - Incomplete dissolution of this compound.- Precipitation of the compound over the course of the experiment.- Degradation of the compound in the chosen solvent or buffer.- Visually inspect your stock and final solutions for any particulate matter before use.- Prepare fresh solutions for each experiment.- If storing stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] It is recommended to use solutions on the same day of preparation.[1]
Cell death or altered cellular function in control groups. The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.- Determine the maximum tolerated concentration of your chosen solvent for your specific cell line or organism in a separate experiment.- Typically, the final concentration of DMSO in cell-based assays is kept below 0.5% (v/v).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for bioassays?

A1: Dimethyl sulfoxide (DMSO) is a highly recommended initial solvent for preparing stock solutions of this compound due to its strong solubilizing power for a wide range of organic compounds.[2] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone; however, their compatibility with biological assays is generally lower than that of DMSO.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of high-purity DMSO. For example, you can prepare a 10 mM stock solution. Ensure the compound is fully dissolved by gentle vortexing.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The maximum tolerated concentration of DMSO varies between cell lines and experimental conditions. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: My this compound precipitates out of solution after dilution in my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Lower the final concentration: The most straightforward approach is to work with lower final concentrations of this compound.

  • Use a higher concentration of the stock solution: This will result in a smaller volume of the stock solution being added to the aqueous buffer, which can sometimes help.

  • Try a different co-solvent: While DMSO is common, other solvents like ethanol might be suitable for your specific assay.

  • Employ solubilizing agents: For certain applications, non-ionic surfactants or cyclodextrins can be used to enhance aqueous solubility, but their effects on the bioassay must be validated.

Q5: How should I store my this compound stock solution?

A5: For short-term storage, stock solutions can be kept at 2-8°C for up to 24 months, provided the vial is tightly sealed.[1] For longer-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C. This will prevent repeated freeze-thaw cycles that can lead to compound degradation. It is advisable to allow the solution to equilibrate to room temperature for at least one hour before use.

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for an In Vitro Cell-Based Assay

This protocol describes the preparation of this compound working solutions from a DMSO stock for a typical 96-well plate cell-based assay.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the volume of DMSO required to dissolve a known mass of this compound to achieve a 10 mM concentration. (Molecular Weight of this compound: ~402.5 g/mol , adjust based on your specific batch).

    • Add the calculated volume of DMSO to the vial containing this compound.

    • Vortex gently until the solid is completely dissolved. Visually inspect for any undissolved particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the desired final concentrations, it may be necessary to prepare one or more intermediate dilutions from the 10 mM stock solution in DMSO.

  • Prepare Final Working Solutions:

    • Dilute the stock solution or intermediate dilutions into the cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium and immediately mix by gentle pipetting or vortexing. Do not add the aqueous medium to the DMSO stock.

    • Ensure the final concentration of DMSO in the working solutions is consistent across all tested concentrations of this compound and does not exceed the tolerated level for your cells (typically ≤ 0.5%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay solid This compound (Solid) stock 10 mM Stock Solution in DMSO solid->stock Dissolve & Vortex dmso DMSO dmso->stock working Final Working Solutions stock->working Dilute media Cell Culture Medium media->working cells Cells in 96-well Plate working->cells Add to cells

Caption: Experimental workflow for preparing this compound solutions for bioassays.

troubleshooting_logic start Start: Dissolving this compound dissolved Does it dissolve in aqueous buffer? start->dissolved stock Prepare DMSO stock solution dissolved->stock No success Success: Proceed with assay dissolved->success Yes precipitate Precipitation upon dilution? stock->precipitate precipitate->success No troubleshoot Troubleshoot: - Lower final concentration - Check solvent toxicity - Prepare fresh solutions precipitate->troubleshoot Yes troubleshoot->stock

Caption: Troubleshooting logic for this compound solubility issues.

References

Toonaciliatin M stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Toonaciliatin M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

Q2: How should I store this compound stock solutions?

A2: If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[3]

Q3: Is there any known stability data for this compound in cell culture media?

A3: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors, including its chemical structure, the composition of the medium (e.g., presence of serum), temperature, and pH. It is highly recommended to perform a stability study under your specific experimental conditions.

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit moderate antifungal activity against Trichophyton rubrum with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. It also shows moderate inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW264.7 cells.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Observation: A precipitate forms immediately or over time after adding the this compound stock solution to the cell culture medium.

Potential Cause Recommended Solution
Concentration exceeds solubility Decrease the final concentration of this compound. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the medium.
Solvent shock Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing to facilitate mixing and prevent rapid precipitation.
Interaction with media components Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility. Test the stability in a simpler, serum-free medium to identify potential interactions.
Temperature and pH shifts Changes in temperature and pH can affect compound solubility. Pre-warm the media to 37°C before adding the compound and ensure the medium is properly buffered for the CO2 environment of the incubator.
Issue 2: Inconsistent or Unexpected Experimental Results

Observation: High variability between experiments or results that suggest the compound is inactive or toxic at unexpected concentrations.

Potential Cause Recommended Solution
Compound degradation Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture medium over the time course of your experiment should be determined.
Formation of a toxic degradant If unexpected cytotoxicity is observed, it's possible a degradation product is toxic. Analyze the medium for the presence of degradation products using methods like LC-MS.
Binding to plasticware Some compounds can adsorb to plastic surfaces, reducing the effective concentration in the medium. Using low-binding plates and tubes can mitigate this issue.
Variability in media preparation Ensure consistent preparation of cell culture media, including the source and lot of serum and other supplements, as variations can affect compound stability and activity.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Media

This protocol provides a framework for assessing the stability of this compound in your cell culture medium of choice.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM.

  • Incubation: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the samples at 37°C in a 5% CO2 incubator. The T=0 sample should be processed immediately.

  • Sample Preparation: At each time point, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. Centrifuge to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable HPLC method to quantify the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Table 1: Example Stability Data for this compound in DMEM + 10% FBS at 37°C

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 2.1
295.3 ± 3.5
488.1 ± 4.2
875.6 ± 5.1
2445.2 ± 6.8
4815.9 ± 4.9

Signaling Pathways and Workflows

Given that this compound has been shown to inhibit lipopolysaccharide-induced nitric oxide production, a potential mechanism of action could involve the modulation of inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases NFkB_nuc NF-κB (Active) Gene Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Gene Induces ToonaciliatinM This compound ToonaciliatinM->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

The following workflow outlines the general steps for assessing compound stability.

Stability_Workflow PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) SpikeMedia Spike Pre-warmed Cell Culture Medium PrepStock->SpikeMedia Incubate Incubate at 37°C, 5% CO2 (Collect aliquots at time points) SpikeMedia->Incubate SamplePrep Sample Preparation (Protein Precipitation) Incubate->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis (% Remaining vs. Time) HPLC->DataAnalysis Result Determine Stability Profile DataAnalysis->Result

Caption: Experimental workflow for determining compound stability in cell culture media.

References

Overcoming low yield of Toonaciliatin M from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low Toonaciliatin M yield from its natural source, Toona ciliata (Red Cedar) and related species.

Frequently Asked Questions (FAQs)

Q1: Why is the natural yield of this compound and other limonoids from Toona species often low?

The concentration of secondary metabolites like this compound in plants is often low and varies significantly.[1] This is due to several factors:

  • Genetic and Developmental Stage: The production of these compounds is tightly regulated by the plant's genetic makeup and its developmental stage.[1]

  • Environmental Conditions: Growth conditions such as soil quality, climate, and light exposure play a crucial role. For instance, studies on Toona ciliata have evaluated the impact of different fertilizers on seedling growth, which can indirectly affect metabolite production.[2]

  • Biotic and Abiotic Stress: this compound is a secondary metabolite, likely involved in the plant's defense mechanisms.[1][3] Its production is often induced by environmental stresses like drought, pathogen attack, or herbivory. In controlled cultivation, the absence of these natural stressors can lead to lower baseline production.

Q2: How can I optimize the extraction and purification process to maximize the recovery of this compound?

An inefficient extraction process can be a major contributor to low final yields. Key optimization steps include:

  • Solvent Selection: The choice of solvent is critical. A 70% ethanol extract of Toona sinensis leaves showed potent activity in one study, suggesting that polar solvent mixtures are effective. Experimenting with different solvents (e.g., methanol, ethanol, ethyl acetate) and their aqueous mixtures is recommended.

  • Extraction Technique: Advanced extraction methods can improve efficiency. Techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can reduce extraction time and solvent consumption while increasing yield.

  • Purification Strategy: Post-extraction, a multi-step purification process is necessary. This often involves liquid-liquid partitioning followed by chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be an efficient method for separating and purifying compounds from crude extracts in a single step. Adsorption chromatography using resins like Amberlite XAD-7HP is also highly effective for purifying plant extracts.

Q3: What is "elicitation" and can it be used to increase this compound production?

Elicitation is a highly effective biotechnological strategy for boosting the production of secondary metabolites in plants or plant cell cultures. Elicitors are compounds that trigger a defense response in the plant, thereby stimulating the metabolic pathways responsible for producing compounds like this compound.

  • Types of Elicitors:

    • Biotic Elicitors: These are of biological origin and include polysaccharides (from yeast, fungi), proteins, and phytohormones like Methyl Jasmonate (MeJA) and Salicylic Acid (SA).

    • Abiotic Elicitors: These are non-biological factors, such as heavy metal salts (e.g., CuSO₄), UV radiation, or osmotic stress.

The application of elicitors can significantly enhance the accumulation of target compounds, making it a promising strategy for overcoming low yields.

Q4: Are there more advanced methods like metabolic engineering to enhance yield?

Yes, metabolic engineering offers powerful tools for increasing the production of valuable plant secondary metabolites. These approaches involve modifying the plant's genetic makeup to enhance specific biosynthetic pathways.

  • Overexpression of Key Genes: Identifying and overexpressing rate-limiting enzymes in the this compound biosynthetic pathway can increase the metabolic flux towards its production.

  • Gene Silencing: Down-regulating or silencing genes of competing metabolic pathways can redirect precursors towards the synthesis of the desired compound.

  • Genome Editing: Advanced tools like CRISPR/Cas9 allow for precise modifications to the plant's genome to enhance the production of specific metabolites.

While powerful, these techniques require a good understanding of the this compound biosynthetic pathway, which often involves complex multi-step processes typical for terpenoids.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate plant material (wrong species, age, or plant part). 2. Inefficient extraction solvent or method. 3. Degradation of the compound during extraction/purification.1. Verify the plant species (Toona ciliata). Use the plant part reported to contain the highest concentration (e.g., leaves, bark). 2. Perform a solvent screen (e.g., hexane, ethyl acetate, ethanol, methanol, water). Test advanced methods like UAE or MAE. 3. Avoid high temperatures and exposure to direct light during processing. Use antioxidants if necessary.
Elicitation Fails to Increase Yield 1. Incorrect elicitor concentration (too high can be toxic, too low is ineffective). 2. Inappropriate timing or duration of elicitor exposure. 3. Plant tissue is not responsive (e.g., wrong developmental stage).1. Optimize the elicitor concentration by testing a range (e.g., for MeJA: 10 µM - 200 µM). 2. Create a time-course experiment to determine the optimal exposure duration before harvesting. 3. Apply elicitors to young, metabolically active tissues or cell suspension cultures for best results.
Inconsistent Yields Between Batches 1. Variation in natural plant material due to season, location, or genetics. 2. Lack of standardization in extraction and purification protocols.1. Source plant material from a single, controlled location if possible. Standardize the harvesting time (season, time of day). 2. Document and strictly adhere to all protocol parameters: solvent volumes, extraction times, temperatures, and chromatography conditions.
Co-extraction of Impurities 1. Low selectivity of the primary extraction solvent. 2. Insufficient purification steps.1. Implement a preliminary wash with a non-polar solvent (e.g., hexane) to remove lipids and waxes before the main extraction. 2. Add a liquid-liquid partitioning step to separate compounds by polarity. Employ multiple chromatography steps (e.g., column chromatography followed by preparative HPLC).

Data Presentation

Table 1: Effect of Common Elicitors on Secondary Metabolite Production in Plant Cultures (This table summarizes general findings from the literature, as specific data for this compound is limited. Researchers should use this as a starting point for optimization.)

ElicitorTypeTypical Concentration RangeGeneral Effect on Secondary MetabolitesReference(s)
Methyl Jasmonate (MeJA) Biotic (Phytohormone)10 - 250 µMStrong induction of terpenoid and alkaloid pathways.
Salicylic Acid (SA) Biotic (Phytohormone)50 - 500 µMPotent inducer of phenolic compounds and pathogenesis-related proteins. Has been shown to enhance drought tolerance in Toona ciliata.
Yeast Extract Biotic (Polysaccharide)0.1 - 5 g/LBroad-spectrum elicitor, activates multiple defense pathways.
Copper Sulfate (CuSO₄) Abiotic (Heavy Metal)5 - 100 µMInduces oxidative stress, leading to the production of various defense compounds.
Chitosan Biotic (Polysaccharide)10 - 200 mg/LElicits a wide range of defense responses, including phytoalexin accumulation.

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE)

This protocol provides a starting point for efficient extraction of this compound from dried Toona ciliata leaf material.

  • Preparation:

    • Grind dried Toona ciliata leaves into a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.

  • Extraction:

    • Place 5.0 g of the dried powder into a microwave-safe extraction vessel.

    • Add 100 mL of 80% ethanol (v/v in deionized water). This 1:20 solid-to-liquid ratio is a good starting point.

    • Seal the vessel and place it in the microwave extractor.

  • MAE Parameters (Optimization may be required):

    • Microwave Power: 300 W

    • Extraction Temperature: 60°C

    • Extraction Time: 15 minutes

    • Stirring: Set to a moderate speed if available.

  • Recovery:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue on the filter paper with an additional 20 mL of 80% ethanol to recover any remaining extract.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C until the ethanol is removed.

    • The resulting aqueous suspension can be lyophilized (freeze-dried) to yield the crude extract.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA) in Toona Seedlings

This protocol describes the application of MeJA to young plants to stimulate the production of secondary metabolites.

  • Plant Material:

    • Use healthy, 6-month-old Toona ciliata seedlings grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Elicitor Preparation:

    • Prepare a 100 mM stock solution of Methyl Jasmonate (MeJA) in 100% ethanol.

    • Prepare the final treatment solution by diluting the stock solution in sterile deionized water to a final concentration of 100 µM MeJA. Include a small amount of Tween 20 (0.05% v/v) as a surfactant to ensure even application.

    • Prepare a mock control solution containing the same concentration of ethanol and Tween 20 in water, but without MeJA.

  • Application:

    • Divide the seedlings into two groups: Control and MeJA-Treated.

    • Using a fine-mist spray bottle, thoroughly spray the aerial parts (leaves and stems) of the seedlings until runoff is observed. Apply the mock solution to the control group and the MeJA solution to the treatment group.

    • Ensure complete coverage of all leaf surfaces.

  • Incubation and Harvest:

    • Return the plants to their growing conditions.

    • Harvest the leaves from both control and treated plants after a specific time interval. A time-course experiment (e.g., harvesting at 24h, 48h, 72h, and 96h post-treatment) is recommended to find the peak production time.

  • Analysis:

    • Process the harvested leaves (e.g., freeze-drying followed by extraction as per Protocol 1).

    • Analyze the crude extracts using HPLC or LC-MS to quantify the change in this compound concentration compared to the control group.

Visualizations

G cluster_0 Upstream Processing cluster_1 Extraction & Purification cluster_2 Downstream & Analysis Plant Toona ciliata Plant Material (Leaves, Bark) Grind Drying & Grinding Plant->Grind Powder Fine Plant Powder Grind->Powder Extract Optimized Extraction (e.g., MAE, UAE) Powder->Extract Crude Crude Extract Extract->Crude Partition Liquid-Liquid Partitioning Crude->Partition Chrom Chromatography (e.g., HSCCC, Prep-HPLC) Partition->Chrom Pure Purified this compound Chrom->Pure Analysis Structural Elucidation & Purity Check (LC-MS, NMR) Pure->Analysis

Caption: General workflow for extraction and purification of this compound.

G Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Membrane Receptor Elicitor->Receptor binds to Signal Signal Transduction Cascade (ROS, Kinase Signaling) Receptor->Signal activates TF Activation of Transcription Factors Signal->TF Genes Upregulation of Biosynthesis Genes TF->Genes Pathway Terpenoid/Limonoid Biosynthesis Pathway Genes->Pathway enhances Product Increased this compound Accumulation Pathway->Product

Caption: Simplified elicitor signal transduction pathway for secondary metabolite production.

Caption: Troubleshooting decision tree for addressing low this compound yield.

References

Technical Support Center: Troubleshooting Toonaciliatin M Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Toonaciliatin M in antifungal assays. The information is designed to assist in mitigating experimental variability and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

A1: this compound is a pimaradiene-type diterpenoid isolated from Toona ciliata. It has demonstrated antifungal activity, notably against the dermatophyte Trichophyton rubrum, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.

Q2: I am observing significant variability in my MIC results for this compound. What are the common causes?

A2: Variability in antifungal susceptibility testing is a common challenge. Key factors that can influence MIC values include:

  • Inoculum Preparation: Inconsistent inoculum size can significantly alter MIC results. Standardization of the inoculum density is critical.

  • Medium Composition: The type of culture medium, its pH, and cation concentration can affect the growth of the fungus and the activity of the compound.

  • Incubation Time and Temperature: Deviations from optimal incubation conditions can lead to variable fungal growth and, consequently, inconsistent MIC readings.

  • Compound Solubility and Stability: this compound, as a natural product, may have limited solubility in aqueous media. Improper dissolution or precipitation during the assay can lead to inaccurate results. The stability of the compound under assay conditions should also be considered.

  • Endpoint Determination: Subjectivity in visually determining the endpoint (the lowest concentration with significant growth inhibition) is a major source of variability.

Q3: How can I address the solubility of this compound in my assay medium?

A3: this compound is a lipophilic compound. To improve its solubility in aqueous culture media, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution should then be serially diluted in the assay medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤1%) as higher concentrations can inhibit fungal growth and affect the integrity of the fungal cell membrane. A solvent control (medium with the same final concentration of DMSO) must be included in every experiment to assess any potential inhibitory effects of the solvent itself.

Q4: What is the best method for determining the MIC of this compound?

A4: The broth microdilution method, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the recommended method for determining the MIC of antifungal agents. These protocols provide detailed guidance on inoculum preparation, medium selection, and incubation conditions to enhance reproducibility. For natural products like this compound, some modifications, such as the use of a colorimetric indicator to aid in endpoint determination, may be beneficial.

Q5: I am observing partial inhibition or a trailing effect at the MIC endpoint. How should I interpret these results?

A5: Trailing, or reduced but persistent growth over a range of concentrations, is a known phenomenon in antifungal susceptibility testing, particularly with azoles and some natural products. For fungistatic compounds, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control. It is important to establish a consistent and objective criterion for endpoint determination, such as using a spectrophotometer to measure optical density or employing a metabolic indicator dye.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound antifungal assays.

Problem Potential Cause(s) Recommended Solution(s)
No antifungal activity observed. 1. Inactive compound. 2. Poor solubility of this compound. 3. Resistant fungal strain. 4. Incorrect assay setup.1. Verify the identity and purity of this compound. 2. Ensure complete dissolution of the compound in DMSO before preparing dilutions. Visually inspect for any precipitation. 3. Include a known susceptible control strain in your assay. 4. Double-check all steps of the experimental protocol, including media preparation, inoculum density, and incubation conditions.
Inconsistent MIC values between experiments. 1. Variation in inoculum size. 2. Inconsistent incubation time or temperature. 3. Subjective endpoint reading. 4. Instability of this compound in the assay medium.1. Standardize your inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. 2. Strictly adhere to the recommended incubation time and temperature for the specific fungal species being tested. 3. Use a spectrophotometric plate reader to determine the percentage of growth inhibition or a colorimetric indicator for a more objective endpoint. 4. Prepare fresh dilutions of this compound for each experiment. Consider performing a time-kill assay to assess the compound's stability and activity over time.
Growth in the negative control wells. 1. Contamination of the medium, reagents, or fungal culture.1. Use sterile techniques throughout the entire procedure. Check the sterility of the medium and other reagents before use. Ensure the purity of your fungal culture.
No growth in the positive control (fungus only) wells. 1. Inoculum is not viable. 2. Incorrect medium or incubation conditions.1. Use a fresh, actively growing fungal culture to prepare the inoculum. 2. Verify that the culture medium and incubation conditions are appropriate for the growth of the fungal species being tested.
Precipitation of this compound in the microplate wells. 1. Exceeding the solubility limit of the compound in the final assay medium.1. Lower the starting concentration of this compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the recommended limit (≤1%).

Quantitative Data Summary

The following table summarizes the known antifungal activity of this compound. Further research is needed to expand this dataset to include a wider range of fungal species.

Compound Fungal Species MIC (µg/mL) Reference
This compoundTrichophyton rubrum12.5[1]

Experimental Protocols

Detailed Methodology for Broth Microdilution Antifungal Susceptibility Testing of this compound

This protocol is adapted from the CLSI M27-A4 guidelines for yeasts and can be modified for other fungi.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Ensure the compound is completely dissolved by vortexing.

2. Preparation of Fungal Inoculum: a. From a fresh (24-48 hour) culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 cells/mL for yeasts. d. Dilute this adjusted suspension in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).

3. Assay Plate Preparation: a. In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the appropriate broth medium to all wells except the first column. b. In the first column, add 200 µL of the this compound working solution (prepared by diluting the stock solution in the broth medium to twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound) and the twelfth column as the sterility control (no inoculum). e. Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. f. Add 100 µL of sterile broth medium to the sterility control wells (column 12). g. Include a solvent control by preparing a separate set of dilutions with the highest concentration of DMSO used in the assay.

4. Incubation: a. Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation. b. Incubate the plate at the appropriate temperature (e.g., 35°C for Candida species) for the recommended duration (e.g., 24-48 hours).

5. Determination of MIC: a. Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. A reading mirror can aid in visualization. b. Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition can be calculated using the formula: [1 - (OD of test well / OD of growth control well)] x 100. The MIC is the concentration that achieves the predetermined inhibition percentage.

Visualizations

Experimental Workflow for this compound Antifungal Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of This compound in Plate stock->dilution inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells inoculum->add_inoculum media Prepare Assay Medium (e.g., RPMI) media->dilution dilution->add_inoculum controls Include Controls: - Growth Control - Sterility Control - Solvent Control add_inoculum->controls incubate Incubate Plate (e.g., 35°C, 24-48h) controls->incubate read_plate Read Plate: - Visually - Spectrophotometrically incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for Antifungal Susceptibility Testing.
Hypothetical Antifungal Signaling Pathway

While the precise antifungal mechanism of this compound is not yet fully elucidated, some limonoids from Toona ciliata have been shown to modulate the PI3K/AKT/NF-κB signaling pathway in mammalian cells, which is involved in inflammatory responses. It is plausible that this compound could interfere with analogous signaling pathways in fungi that regulate stress response and cell survival. Another potential mechanism, common for many natural products, is the disruption of the fungal cell membrane integrity. The following diagram illustrates a hypothetical model of these potential antifungal actions.

Antifungal_Mechanism cluster_membrane Cell Membrane Disruption cluster_pathway Signaling Pathway Interference toonaciliatin This compound membrane Fungal Cell Membrane toonaciliatin->membrane Direct Interaction stress_sensor Stress Sensor toonaciliatin->stress_sensor Inhibition permeability Increased Membrane Permeability membrane->permeability leakage Ion & Solute Leakage permeability->leakage cell_death Fungal Cell Death or Growth Inhibition leakage->cell_death pi3k_akt_analogue Fungal PI3K/AKT Analogue Pathway stress_sensor->pi3k_akt_analogue stress_response Downregulation of Stress Response Genes pi3k_akt_analogue->stress_response stress_response->cell_death

Hypothetical Antifungal Mechanisms of this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with cell-based assays of hydrophobic natural products.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic natural product won't dissolve in the cell culture medium. What should I do?

A1: This is a common challenge. Hydrophobic compounds have poor aqueous solubility, leading to precipitation in cell culture media. The recommended first step is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into the final assay medium. It is crucial to ensure the final solvent concentration is low enough to not affect the cells.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of DMSO should generally be kept at or below 0.5%, with many studies recommending a concentration of 0.1% to minimize solvent-induced toxicity and other artifacts.[2] However, the tolerance to DMSO can be cell line-dependent. It is always best practice to perform a vehicle control experiment to determine the maximum tolerated concentration of DMSO for your specific cell line and assay duration.[3][4]

Q3: I'm observing high background or non-specific effects in my assay. What could be the cause?

A3: High background and non-specific effects with hydrophobic compounds often stem from their tendency to interact with surfaces and other molecules non-specifically. This can be due to:

  • Hydrophobic interactions: The compound may stick to plasticware, cellular membranes, or proteins in a non-specific manner.[5]

  • Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that can interfere with assay readouts and cause non-specific inhibition.

To mitigate these issues, consider using low-binding microplates, adding a non-ionic detergent like Tween-20 to your buffers, or including a blocking agent such as bovine serum albumin (BSA).

Q4: My compound seems to lose activity over time in the cell culture medium. Why is this happening?

A4: The loss of activity for a hydrophobic compound in a cell-based assay can be attributed to several factors:

  • Precipitation: The compound may be slowly precipitating out of the aqueous medium over the course of the experiment.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of cell culture plates and other labware, reducing the effective concentration available to the cells.

  • Binding to Serum Proteins: If your culture medium contains serum, the compound can bind to proteins like albumin, which can reduce its free concentration and bioavailability to the cells.

Troubleshooting Guides

Issue 1: Poor Compound Solubility

Symptoms:

  • Visible precipitate in the stock solution or final culture medium.

  • Inconsistent or non-reproducible assay results.

  • Low compound activity.

Troubleshooting Steps:

Caption: Workflow for addressing poor compound solubility.

Issue 2: Vehicle (DMSO) Cytotoxicity

Symptoms:

  • Reduced cell viability in vehicle control wells compared to untreated wells.

  • Changes in cell morphology in vehicle control wells.

  • Altered cellular function in the presence of the vehicle.

Troubleshooting Steps:

Caption: Decision tree for troubleshooting vehicle cytotoxicity.

Data Presentation

Table 1: Cytotoxicity of DMSO on Various Cancer Cell Lines

Cell LineIncubation TimeDMSO Concentration (%)Cell Viability Reduction (%)Reference
HepG224h2.541.6
HepG248h2.542.8
HepG272h0.62533.6
Huh724h549.1
Huh748h2.531.7
Huh772h2.546.6
MCF-724h1.25Significant Inhibition
MDA-MB-23124h1.25Significant Inhibition
Molt-424h, 48h, 72h≥ 2Significant Cytotoxicity
Jurkat24h, 48h, 72h≥ 2Significant Cytotoxicity
U93724h, 48h, 72h≥ 2Significant Cytotoxicity
THP124h, 48h, 72h≥ 2Significant Cytotoxicity

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanismTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solution.Variable, depends on compound and co-solvent.Simple to implement.Potential for vehicle toxicity.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in its non-polar interior.Can be up to 50-fold or more.Generally low toxicity, can improve stability.Requires optimization of drug:cyclodextrin ratio.
Surfactants/Detergents (e.g., Tween-80) Form micelles that encapsulate the hydrophobic compound.Variable, depends on CMC.Can be effective at low concentrations.May interfere with some assays or affect cell membranes.
Nanoparticle-based delivery Encapsulates the drug in a nanocarrier.Significant increases reported.Can improve targeting and reduce toxicity.More complex formulation development.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Materials:

    • Hydrophobic natural product (powder form)

    • Anhydrous/cell culture grade DMSO

    • Sterile, low-binding microcentrifuge tubes or amber glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of the hydrophobic compound and place it into a sterile tube/vial.

    • Add the calculated volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

    • Vortex the mixture vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can assist with dissolution.

    • Visually inspect the solution to ensure no particulates are present.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins for Solubilization
  • Materials:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS) or serum-free medium

    • Hydrophobic natural product

    • Stir plate and stir bar

  • Procedure:

    • Prepare a concentrated solution of HP-β-CD in the aqueous buffer (e.g., 45% w/v). Stir until fully dissolved.

    • Add the powdered hydrophobic compound directly to the HP-β-CD solution. The optimal molar ratio of drug to cyclodextrin often needs to be determined empirically.

    • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

    • The resulting solution can then be sterile-filtered and diluted into the final cell culture medium.

Protocol 3: MTT Assay for Vehicle Cytotoxicity
  • Materials:

    • Cells of interest

    • 96-well clear, flat-bottom tissue culture plates

    • Complete cell culture medium

    • Vehicle (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the vehicle (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%). Also include a "medium only" control.

    • Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the "medium only" control and determine the highest concentration of the vehicle that does not significantly reduce cell viability.

References

Technical Support Center: Toonaciliatin M Interference in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using Toonaciliatin M in high-throughput screening (HTS) assays. While this compound, a pimaradiene-type diterpenoid from Toona ciliate, is noted for its antifungal activity, its behavior in various HTS platforms is not widely documented.[1] Natural products can sometimes interfere with assay readouts, leading to false-positive or false-negative results.[2][3] Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[2][4] This guide offers a proactive approach to identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: My primary screen yielded a high number of "hits" with this compound in a fluorescence-based assay. What could be the cause?

A1: An unusually high hit rate is often a red flag for assay interference rather than genuine bioactivity. For a natural product like this compound, potential causes include:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and/or emission wavelengths of your assay, leading to a false-positive signal in "gain-of-signal" assays.

  • Fluorescence Quenching: The compound could absorb light at the excitation or emission wavelength, reducing the signal and causing false positives in "loss-of-signal" assays.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, appearing as active hits.

Q2: How can I determine if this compound is autofluorescent?

A2: You can test for compound autofluorescence by running a simple control experiment. Prepare wells containing only the assay buffer and this compound at the screening concentration. Measure the fluorescence using the same filter set as your primary assay. A significant signal compared to the vehicle control (e.g., DMSO) indicates intrinsic fluorescence.

Q3: My compound, this compound, loses activity when I add a non-ionic detergent to the assay buffer. What does this signify?

A3: A significant reduction or complete loss of inhibitory activity in the presence of a non-ionic detergent like 0.01% Triton X-100 or Tween-80 is a strong indicator of non-specific inhibition caused by compound aggregation. Detergents disrupt these aggregates, restoring the target's true activity.

Q4: Could this compound be interfering with my luciferase-based reporter assay?

A4: Yes, interference with reporter enzymes like firefly luciferase (FLuc) is a common artifact. This compound could directly inhibit the luciferase enzyme. Interestingly, in cell-based assays, some inhibitors can stabilize the luciferase enzyme, protecting it from degradation and paradoxically increasing the luminescent signal, which can be misinterpreted as target activation. A counter-screen against the purified luciferase enzyme is essential to rule this out.

Q5: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A5: PAINS are chemical compounds that appear as hits in multiple HTS assays through non-specific mechanisms, such as chemical reactivity, redox activity, or aggregation. They often contain reactive functional groups. While there is no specific data classifying this compound as a PAIN, like many natural products, it has the potential to be one. Identifying PAINS early is crucial to avoid wasting resources on false leads.

Troubleshooting Guides

Issue 1: High Hit Rate in a Primary Fluorescence-Based Screen

If your fluorescence-based HTS campaign with this compound results in an unexpectedly high hit rate, follow this workflow to diagnose the issue.

G A High Hit Rate in Fluorescence Assay B Is the compound colored or fluorescent? A->B C Run Autofluorescence/ Quenching Assay B->C Yes F Run Aggregation Assay (e.g., with detergent) B->F No D Does the compound show activity in the absence of the target? C->D E Significant Interference. Consider orthogonal assay or time-resolved fluorescence (TRF). D->E Yes D->F No G Does activity decrease with detergent? F->G H Likely Aggregator. Confirm with DLS. G->H Yes I Potential Genuine Hit. Proceed with dose-response and orthogonal assays. G->I No

Caption: Troubleshooting workflow for high hit rates in fluorescence assays.

Issue 2: Suspected Compound Aggregation

Compound aggregation is a frequent cause of non-specific inhibition. The following diagram illustrates this mechanism.

G cluster_0 Without Detergent cluster_1 With Detergent A This compound (monomers) B This compound (aggregates) A->B High Concentration D Denatured Enzyme (Inactive) B->D Sequesters & Denatures C Target Enzyme (Active) C->D E This compound (monomers) F Detergent Micelles E->F Disruption of Aggregates G Target Enzyme (Active)

Caption: Mechanism of non-specific inhibition by compound aggregation.

Quantitative Data Analysis

If you suspect interference, quantitative analysis from counter-screens is critical. The tables below show hypothetical data illustrating how to interpret results.

Table 1: Identifying Aggregation-Based Inhibition

Assay ConditionThis compound IC₅₀ (µM)Interpretation
Standard Buffer5.2Apparent Activity
Buffer + 0.01% Triton X-100> 100Activity is likely due to aggregation.

Table 2: Deconvoluting Luciferase Assay Interference

Assay TypeTargetThis compound IC₅₀ (µM)Interpretation
Primary Cell-Based AssayTarget X (Luc Reporter)10.5Apparent activity against Target X.
Luciferase Counter-ScreenPurified FLuc Enzyme8.9Compound is a direct luciferase inhibitor. Primary activity is an artifact.
Orthogonal AssayTarget X (Non-Luc Readout)> 100Confirms primary hit was a false positive.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Methodology:

  • Reagent Preparation: Prepare two identical sets of assay buffers. One standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Run your standard biochemical assay using both the standard buffer and the detergent-containing buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells.

    • Add the target enzyme and incubate.

    • Initiate the reaction by adding the substrate.

    • Measure the activity on a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for this compound in both the absence and presence of detergent. A significant rightward shift (>10-fold) in the IC₅₀ curve in the presence of Triton X-100 suggests aggregation-based inhibition.

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the firefly luciferase (FLuc) enzyme.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 25 mM Tris-phosphate pH 7.8, 10 mM MgSO₄, 1 mM EDTA.

    • Prepare a stock solution of recombinant FLuc enzyme.

    • Prepare stock solutions of D-Luciferin substrate and ATP.

  • Assay Procedure (384-well plate format):

    • Dispense this compound dilutions or DMSO control into a white, opaque 384-well plate.

    • Add 10 µL of the FLuc enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Prepare a detection reagent by mixing D-Luciferin and ATP in the assay buffer.

    • Add 10 µL of the detection reagent to initiate the reaction.

    • Immediately measure luminescence.

  • Data Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Protocol 3: Hit Triage and Confirmation Workflow

A systematic approach is needed to confirm any initial "hit." Genuine hits should be confirmed through mechanistically distinct assays.

G A Primary HTS Hit (this compound) B Interference Counter-Screens A->B C Aggregation? Luciferase Inhibition? Autofluorescence? B->C D False Positive (Artifact) C->D Yes E Dose-Response Curve in Primary Assay C->E No F Is it potent and behave classically? E->F G Orthogonal Assay (Different Technology) F->G Yes J Discard or Deprioritize F->J No H Is it active? G->H H->D No I Confirmed Hit Proceed to SAR H->I Yes

Caption: A general workflow for triaging and confirming HTS hits.

References

Technical Support Center: Investigating the Anti-Inflammatory Potential of Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest update, specific experimental data on the anti-inflammatory activity of Toonaciliatin M is limited in publicly available scientific literature. However, extensive research has been conducted on Toonaciliatin K , a closely related limonoid isolated from Toona ciliata. This technical support guide leverages the findings on Toonaciliatin K to provide a validated framework for researchers investigating this compound, anticipating analogous mechanisms of action. All data and protocols provided herein are based on studies of Toonaciliatin K and should be adapted and validated for this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start my investigation into the anti-inflammatory effects of this compound?

A1: A logical starting point is to perform in vitro assays using a well-established model of inflammation, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This cell line is a reliable model for studying inflammatory responses. Key initial assays include assessing the compound's effect on the production of nitric oxide (NO), a key inflammatory mediator.

Q2: What are the expected key pro-inflammatory markers to be affected?

A2: Based on studies with the related compound Toonaciliatin K, you should expect to see a dose-dependent reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators, are likely to be downregulated.

Q3: What signaling pathways are likely to be involved in the anti-inflammatory action of this compound?

A3: The anti-inflammatory effects of the analogous compound Toonaciliatin K are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is highly probable that this compound will also target these critical inflammatory signaling cascades.

Q4: I am not seeing any effect of my this compound compound on the cells. What could be the issue?

A4: There are several potential reasons for this. First, verify the purity and integrity of your this compound sample. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is not toxic to the cells. We recommend performing a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound for your specific cell line. Also, ensure that your inflammatory stimulus (e.g., LPS) is potent and used at an optimal concentration to induce a robust inflammatory response.

Q5: My results show a decrease in pro-inflammatory markers, but the effect is not dose-dependent. What should I do?

A5: A lack of a clear dose-response relationship can be due to several factors. Check the concentration range you are testing; it might be too narrow or you might be observing a saturation effect at higher concentrations. Ensure accurate serial dilutions of your compound. It is also possible that at higher concentrations, off-target effects or cytotoxicity might be influencing the results. Re-evaluate the non-toxic concentration range with a sensitive cytotoxicity assay.

Troubleshooting Guides

Problem 1: High variability in cytokine measurements (ELISA)
Potential Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variation.
Pipetting errorsCalibrate your pipettes regularly. Use filtered pipette tips and ensure proper pipetting technique, especially for small volumes.
Edge effects in the plateAvoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity and minimize evaporation.
Washing stepsEnsure consistent and thorough washing of the ELISA plate wells to remove unbound reagents without dislodging the bound components.
Reagent preparationPrepare all reagents fresh and according to the manufacturer's instructions. Ensure proper mixing of standards and samples.
Problem 2: Weak or no signal in Western Blot for signaling proteins (e.g., p-p65, p-p38)
Potential Cause Troubleshooting Step
Suboptimal protein extractionUse appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins.
Insufficient protein loadingQuantify your protein samples using a reliable method (e.g., BCA assay) and ensure equal loading of protein in each lane.
Inefficient protein transferOptimize the transfer time and voltage. Check the integrity of your transfer sandwich and ensure good contact between the gel and the membrane.
Primary antibody issuesUse a validated antibody at the recommended dilution. Optimize the antibody incubation time and temperature.
Low abundance of target proteinConsider enriching your protein of interest through immunoprecipitation before performing the Western blot.

Data Presentation: Summary of Toonaciliatin K Anti-Inflammatory Activity

The following data for Toonaciliatin K is presented as a reference for researchers investigating this compound.

Table 1: Effect of Toonaciliatin K on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)2500 ± 1501800 ± 120800 ± 60
LPS + Toonaciliatin K (5 µM)1800 ± 1101300 ± 90600 ± 50
LPS + Toonaciliatin K (10 µM)1200 ± 90900 ± 70400 ± 30
LPS + Toonaciliatin K (20 µM)700 ± 50500 ± 40200 ± 20

Data are represented as mean ± standard deviation and are hypothetical based on published findings for illustrative purposes.

Table 2: Effect of Toonaciliatin K on iNOS and COX-2 Expression in LPS-stimulated RAW 264.7 Cells
TreatmentiNOS (relative expression)COX-2 (relative expression)
Control1.01.0
LPS (1 µg/mL)8.5 ± 0.77.2 ± 0.6
LPS + Toonaciliatin K (5 µM)6.2 ± 0.55.1 ± 0.4
LPS + Toonaciliatin K (10 µM)4.1 ± 0.33.5 ± 0.3
LPS + Toonaciliatin K (20 µM)2.3 ± 0.21.9 ± 0.2

Relative expression is normalized to a control group. Data are represented as mean ± standard deviation and are hypothetical based on published findings for illustrative purposes.

Experimental Protocols

Protocol 1: In vitro Anti-inflammatory Assay using RAW 264.7 Cells
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or K) for 2 hours.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): After collecting the supernatant, assess cell viability by adding MTT solution to the remaining cells and measuring the absorbance of the formazan product.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well. Pre-treat with this compound (or K) for 2 hours, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_western Mechanism of Action raw_cells RAW 264.7 Cells treatment This compound/K Treatment raw_cells->treatment lps LPS Stimulation treatment->lps assays NO, ELISA, MTT Assays lps->assays protein_extraction Protein Extraction lps->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis NF-κB & MAPK Pathway Analysis western_blot->pathway_analysis

Figure 1: Experimental workflow for investigating the anti-inflammatory effects of this compound/K.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Toonaciliatin This compound/K Toonaciliatin->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound/K.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, ERK, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Cytokines Pro-inflammatory Cytokines & Enzymes (iNOS, COX-2) Nucleus->Cytokines Gene Transcription Toonaciliatin This compound/K Toonaciliatin->MAPKs Inhibits Phosphorylation

Figure 3: Proposed inhibition of the MAPK signaling pathway by this compound/K.

Pimaradiene Diterpenoid Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in pimaradiene diterpenoid research. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to experimental challenges.

I. Troubleshooting Guides & FAQs

This section is organized by research area, presenting common problems and their solutions in a question-and-answer format.

A. Isolation and Purification

Question: I am having difficulty separating pimaradiene isomers using reverse-phase HPLC. What can I do to improve resolution?

Answer: The separation of pimaradiene isomers, such as pimaradienes and isopimaradienes, is a common challenge due to their similar hydrophobic properties. Here are several strategies to enhance resolution:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide π-π interactions, which are effective for separating aromatic and unsaturated compounds like pimaradienes.

  • Mobile Phase Optimization:

    • Solvent Choice: If you are using acetonitrile as the organic modifier, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

    • Additives: For acidic pimaradienes, adjusting the mobile phase pH with a modifier like formic acid can alter the ionization state and improve separation.

    • Isocratic vs. Gradient Elution: While gradient elution is useful for screening, a shallow gradient or isocratic elution with an optimized mobile phase composition will likely provide the best resolution for closely related isomers.

  • Temperature Control: Optimizing the column temperature can influence selectivity. A temperature screening study is recommended, as lower temperatures can sometimes increase resolution by enhancing differential interactions.

Question: What are common co-eluting impurities when isolating pimaradienes from fungal or plant extracts?

Answer: Pimaradienes are often found in complex mixtures of other lipophilic compounds. Common co-eluting impurities can include:

  • Other diterpenoid isomers (e.g., abietanes, kauranes)

  • Sesquiterpenoids

  • Fatty acids and their esters

  • Sterols

  • Flavonoids and other phenolics

To mitigate this, consider a multi-step purification strategy combining different chromatographic techniques such as silica gel chromatography, Sephadex LH-20, and preparative HPLC.

Question: My pimaradiene sample appears to be degrading during extraction and purification. How can I minimize this?

Answer: Pimaradienes can be susceptible to degradation, particularly isomerization or oxidation, under certain conditions. To enhance stability:

  • Avoid Harsh Conditions: Minimize exposure to strong acids, bases, and high temperatures during extraction and solvent removal.

  • Use an Inert Atmosphere: For sensitive compounds, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Limit Light Exposure: Store extracts and purified compounds in amber vials to protect them from light-induced degradation.

  • Prompt Analysis: Analyze and use purified compounds as quickly as possible. For long-term storage, keep them at low temperatures (-20°C or -80°C) under an inert atmosphere.

B. Structural Elucidation

Question: I am struggling to differentiate between pimarane and isopimarane skeletons using NMR. What are the key spectral features to look for?

Answer: The NMR spectra of pimarane and isopimarane diterpenoids can be very similar, leading to potential misinterpretation. 13C NMR is a critical tool for distinguishing these isomers.[1] Pay close attention to the chemical shifts of the carbons around the C-13 position, as the stereochemistry at this center is a key differentiator. A thorough analysis of 2D NMR data, particularly NOESY and HMBC, is essential for unambiguous assignment.

Troubleshooting NOESY for Stereochemistry:

  • Mixing Time: The mixing time is a crucial parameter in NOESY experiments. For molecules the size of diterpenoids, a mixing time in the range of 300-800 ms is a good starting point.

  • ROESY: If you are observing zero-quantum artifacts or ambiguous correlations in your NOESY spectrum, consider running a ROESY experiment, which can be more reliable for molecules in this size range.

  • Conformational Averaging: Be aware that if the molecule exists in multiple conformations, the observed NOEs will be an average, which can sometimes be misleading.

Question: I am having trouble obtaining crystals of my pimaradiene for X-ray crystallography. What can I do?

Answer: Many pimaradienes are oils or semi-solids at room temperature, making crystallization challenging. Here are some techniques to try:

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Common choices for terpenoids include acetone, methanol, ethanol, ethyl acetate, and hexane.

  • Vapor Diffusion: This is a common and often successful technique. Dissolve your compound in a solvent in which it is soluble, and allow a less polar "anti-solvent" to slowly diffuse into the solution.

  • Slow Evaporation: Slowly evaporate the solvent from a saturated solution of your compound.

  • Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.

  • Microbatch under Oil: This technique can be effective for small amounts of material and allows for parallel screening of different conditions.[2]

  • Seeding: If you have a small crystal, you can use it to seed a supersaturated solution.

C. Synthesis

Question: I am experiencing low yields in my multi-step total synthesis of a pimaradiene. What are some common problematic steps and how can they be addressed?

Answer: Low yields in complex diterpenoid synthesis can arise from various factors. Some common challenges and potential solutions include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers can be difficult.

    • Chiral Pool Synthesis: Start with a chiral precursor that already contains some of the required stereocenters.

    • Asymmetric Catalysis: Employ chiral catalysts to induce stereoselectivity in key bond-forming reactions.

    • Substrate Control: Utilize existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.

  • Late-Stage Functionalization: Introducing functional groups at a late stage in the synthesis can be challenging due to the complexity of the molecule.

    • C-H Activation: Consider using modern C-H activation methods for direct functionalization.

    • Protecting Group Strategy: A well-designed protecting group strategy is crucial to ensure that different parts of the molecule can be manipulated selectively.

Question: How can I control the stereochemistry during the synthesis of pimaradienes?

Answer: Controlling stereochemistry is a central challenge in the synthesis of pimaradienes. In addition to the strategies mentioned above, consider the following:

  • Conformational Analysis: Use computational modeling to understand the conformational preferences of key intermediates, which can provide insights into how to achieve the desired stereochemical outcome.

  • Directed Reactions: Employ directing groups to deliver reagents to a specific face of the molecule.

  • Radical Cyclizations: Radical-based methods can be effective for forming rings and setting stereocenters in a controlled manner.

D. Bioactivity Assays

Question: My pimaradiene is poorly soluble in aqueous assay buffers. How can I address this?

Answer: The lipophilic nature of pimaradienes often leads to poor aqueous solubility. Here are some approaches to overcome this:

  • Co-solvents: Use a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to dissolve the compound before diluting it in the assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.

  • Formulation: For in vivo studies, consider formulating the compound with a surfactant or cyclodextrin to improve its solubility and bioavailability.

  • Sonication: Gentle sonication can sometimes help to disperse the compound in the assay medium.

Question: I am concerned about non-specific effects or assay interference from my pimaradiene compounds. How can I identify and mitigate these issues?

Answer: Lipophilic compounds like pimaradienes can sometimes act as Pan-Assay Interference Compounds (PAINS) by aggregating in solution, leading to false-positive results.[3] Here are some steps to take:

  • Detergent Controls: Include a non-ionic detergent (e.g., Triton X-100) in your assay to see if it reduces the activity of your compound, which can be an indicator of aggregation-based inhibition.

  • Dose-Response Curves: Examine the shape of the dose-response curve. Steep curves can sometimes be indicative of non-specific effects.

  • Structure-Activity Relationship (SAR): Test closely related analogs of your active compound. A clear SAR can provide evidence for a specific mode of action.

  • Biophysical Methods: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm a direct interaction between your compound and its putative target.

II. Data Presentation

Table 1: Comparison of Extraction Methods for Pimaradiene Diterpenoids

Extraction MethodSolventTemperature (°C)Pressure (MPa)EfficiencySpeedNotes
Ultrasonic-Assisted ExtractionEthyl AcetateAmbientAtmosphericModerateModerateCommon lab-scale method.
Accelerated Solvent Extraction (ASE)Ethyl Acetate9012.07HighFastMore efficient and faster than ultrasonic-assisted extraction.[4]
MacerationEthanolAmbientAtmosphericLow to ModerateSlowSimple but less efficient.

III. Experimental Protocols

A. General Protocol for HPLC Separation of Pimaradiene Isomers

This protocol provides a starting point for optimizing the separation of pimaradiene isomers.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with a shallow gradient (e.g., 70-90% B over 20 minutes).

    • Optimize the gradient based on the initial separation profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (optimize as needed).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

B. Protocol for Crystallization by Vapor Diffusion
  • Dissolve the purified pimaradiene (1-5 mg) in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) in a small vial.

  • Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

  • Add a larger volume of a "poor" or "anti-solvent" (e.g., hexane, pentane) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the container and allow it to stand undisturbed at a constant temperature.

  • The anti-solvent will slowly diffuse into the vial containing the compound solution, gradually reducing the solubility and promoting crystal growth over several days to weeks.

IV. Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Fungal/Plant Biomass extraction Accelerated Solvent Extraction (ASE) raw_material->extraction Ethyl Acetate crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column Hexane/EtOAc Gradient fractions Semi-purified Fractions silica_column->fractions prep_hplc Preparative HPLC (Phenyl-Hexyl Column) fractions->prep_hplc Acetonitrile/Water Gradient pure_isomers Pure Pimaradiene Isomers prep_hplc->pure_isomers nmr NMR Spectroscopy (1D & 2D) pure_isomers->nmr ms Mass Spectrometry pure_isomers->ms xray X-ray Crystallography pure_isomers->xray If crystalline bioassay Bioactivity Assays pure_isomers->bioassay

Caption: Experimental workflow for pimaradiene research.

Signaling_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Pimaradiene_Synthase Pimaradiene Synthase GGPP->Pimaradiene_Synthase Pimaradiene Pimaradiene Pimaradiene_Synthase->Pimaradiene P450 Cytochrome P450 Monooxygenases Pimaradiene->P450 Bioactivity Biological Activity (e.g., Antimicrobial, Cytotoxic) Pimaradiene->Bioactivity Oxidized_Pimaradienes Oxidized Pimaradienes P450->Oxidized_Pimaradienes Oxidized_Pimaradienes->Bioactivity

Caption: Biosynthetic pathway of pimaradiene diterpenoids.

Logical_Relationship Problem Poor Isomer Resolution in HPLC Cause1 Insufficient Stationary Phase Selectivity Problem->Cause1 Cause2 Suboptimal Mobile Phase Composition Problem->Cause2 Cause3 Inadequate Temperature Control Problem->Cause3 Solution1 Use Phenyl-Hexyl or PFP Column Cause1->Solution1 Solution2 Screen Different Organic Modifiers (ACN vs. MeOH) Cause2->Solution2 Solution3 Optimize Column Temperature Cause3->Solution3

References

Technical Support Center: Analysis of Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of Toonaciliatin M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structural analysis important?

This compound is a pimaradiene-type diterpenoid that can be isolated from Toona ciliate.[1] It has demonstrated antifungal activity against Trichophyton rubrum and moderate inhibitory activity against lipopolysaccharide-induced nitric oxide production, suggesting its potential in antifungal and anti-inflammatory drug development.[1][2] Accurate structural elucidation via NMR spectroscopy is crucial for understanding its structure-activity relationships and for quality control in any potential therapeutic application.

Q2: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample. Is this expected?

Yes, significant signal overlap in the 1H NMR spectrum is common for complex natural products like this compound.[3][4] The presence of multiple protons in similar chemical environments, particularly in the aliphatic regions of the molecule, often leads to crowded and overlapping multiplets, making direct analysis from the 1D spectrum challenging.

Q3: Which regions of the 1H NMR spectrum of this compound are most likely to exhibit signal overlap?

As a pimaradiene-type diterpenoid, this compound possesses a complex carbocyclic skeleton with numerous methylene (–CH2–) and methyl (–CH3) groups. Therefore, the upfield region of the 1H NMR spectrum (approximately 0.5 - 2.5 ppm) is highly susceptible to signal overlap. Overlap may also occur in the region of protons attached to carbons bearing hydroxyl groups.

Q4: What are the primary strategies to resolve signal overlap in the NMR analysis of this compound?

The most effective approach to resolving signal overlap is to utilize two-dimensional (2D) NMR spectroscopy. Experiments such as COSY, TOCSY, HSQC, and HMBC disperse the signals into a second dimension, providing correlations between nuclei that help in assigning individual resonances even when they are overlapped in the 1D spectrum. Other techniques include varying the solvent or temperature, and employing "pure shift" NMR experiments which simplify multiplets into singlets.

Q5: How can 2D NMR experiments help in assigning the structure of this compound despite signal overlap?

2D NMR experiments reveal connectivity between different nuclei:

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).

  • TOCSY (Total Correlation Spectroscopy) extends these correlations to an entire spin system, identifying all protons within a coupled network.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

By combining the information from these experiments, a complete and unambiguous assignment of the proton and carbon signals can be achieved.

Troubleshooting Guides

Issue 1: Overlapping Methylene (–CH2–) Proton Signals

Symptom: A broad, unresolved hump or a series of complex, overlapping multiplets are observed in the 1.0 - 2.0 ppm region of the 1H NMR spectrum, making it impossible to assign individual methylene protons.

Troubleshooting Workflow:

G A Overlapping Methylene Signals in 1H NMR B Acquire 2D HSQC Spectrum A->B Primary Solution D Acquire 2D COSY/TOCSY Spectra A->D Primary Solution F Acquire 2D HMBC Spectrum A->F Primary Solution I Consider alternative solvents (e.g., C6D6, Pyridine-d5) A->I Alternative Approach J Vary acquisition temperature A->J Alternative Approach C Correlate protons to distinct 13C signals B->C H Integrate all 2D NMR data for full assignment C->H E Trace J-coupling connectivities from resolved signals D->E E->H G Establish long-range H-C correlations F->G G->H

Caption: Workflow for resolving overlapping methylene signals.

Detailed Steps:

  • Utilize Heteronuclear Correlation (HSQC): The 13C NMR spectrum offers much greater signal dispersion than the 1H spectrum. An HSQC experiment will correlate the overlapping protons to their directly attached carbons, which are often well-resolved in the 13C dimension. This allows you to "see" the individual proton signals through their carbon attachment.

  • Establish Proton-Proton Couplings (COSY/TOCSY): Even if a proton signal is in a crowded region, a COSY or TOCSY experiment can reveal its coupling partners. By starting from a well-resolved proton signal in the same spin system, you can trace the connectivities through the overlapping region.

  • Confirm with Long-Range Correlations (HMBC): Use an HMBC experiment to confirm assignments by identifying 2- and 3-bond correlations from protons to carbons. This is particularly useful for connecting different spin systems and confirming the overall carbon framework.

  • Modify Experimental Conditions: If overlap persists even in 2D spectra, consider changing the NMR solvent. Aromatic solvents like benzene-d6 or pyridine-d5 can induce differential shifts in proton resonances, potentially resolving the overlap. Alternatively, varying the temperature can also alter chemical shifts and may improve resolution.

Issue 2: Ambiguous Stereochemical Assignment due to Overlapping Signals

Symptom: Key proton signals required for determining the relative stereochemistry through NOESY/ROESY experiments are overlapped, preventing unambiguous measurement of nuclear Overhauser effects (NOEs).

Troubleshooting Workflow:

G A Ambiguous NOE due to Overlap B Acquire 2D ROESY Spectrum A->B Recommended D Acquire Selective 1D NOESY/ROESY A->D If a resolved partner exists F Acquire high-resolution 2D HSQC-TOCSY A->F Advanced Technique C Distinguish true NOEs from artifacts B->C H Combine all data for stereochemical assignment C->H E Irradiate a resolved proton in the same spin system D->E E->H G Resolve correlations in the 13C dimension F->G G->H

Caption: Strategy for stereochemical analysis with signal overlap.

Detailed Steps:

  • Prefer ROESY over NOESY: For molecules in the size range of this compound, the NOE may be close to zero. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often more reliable as the ROE is always positive. Additionally, in a ROESY spectrum, artifacts such as TOCSY transfers often have an opposite sign to the desired ROE signals, making them easier to identify.

  • Use Selective 1D Experiments: If the overlapped proton is coupled to a well-resolved proton, a selective 1D NOESY or ROESY experiment can be performed. By selectively irradiating the resolved proton, you can observe NOEs/ROEs to its spatial neighbors, including the one in the overlapped region, without exciting the other overlapping signals.

  • Employ Advanced 2D Techniques: An HSQC-TOCSY experiment can be very useful in cases of severe proton overlap. This experiment combines the HSQC and TOCSY sequences to provide correlations from a proton to all other protons within its spin system, but these correlations are resolved by the chemical shift of the directly attached carbon. This can help to trace connectivities through heavily overlapped regions.

Experimental Protocols

Protocol 1: Standard Suite of 2D NMR Experiments for Structure Elucidation

This protocol outlines the acquisition of a standard set of 2D NMR experiments for the structural analysis of this compound.

Parameter gCOSY gHSQC gHMBC ROESY
Pulse Program cosygpmfhsqcedetgpsphmbcgplpndqfroesyph.2
Solvent CDCl3CDCl3CDCl3CDCl3
Temperature 298 K298 K298 K298 K
1H Spectral Width 12 ppm12 ppm12 ppm12 ppm
13C Spectral Width N/A180 ppm200 ppmN/A
Acquisition Time 0.2 s0.15 s0.25 s0.2 s
Relaxation Delay 1.5 s1.5 s1.8 s2.0 s
Number of Scans 4-88-1632-6416-32
1JCH (for HSQC) N/A145 HzN/AN/A
nJCH (for HMBC) N/AN/A8 HzN/A
Mixing Time (ROESY) N/AN/AN/A200-400 ms

Notes:

  • These are starting parameters and may need to be optimized based on the spectrometer and sample concentration.

  • The use of gradient-enhanced (g) versions of the experiments is recommended for improved artifact suppression.

  • For HSQC, an edited version is useful to distinguish between CH/CH3 and CH2 signals.

Protocol 2: 1D Selective TOCSY for Resolving a Specific Multiplet

This protocol is for selectively exciting a resolved signal to reveal the entire spin system, including signals in an overlapped region.

  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., CDCl3) at a concentration of 5-10 mg/mL.

  • Identify Target Proton: On a standard 1D 1H NMR spectrum, identify a well-resolved proton that is part of the spin system containing the overlapped signals of interest.

  • Setup 1D TOCSY Experiment:

    • Use a pulse sequence for selective 1D TOCSY (e.g., selmlgp on Bruker systems).

    • Set the selective excitation frequency precisely on the target proton.

    • Use a selective pulse shape (e.g., Gaussian) with a duration appropriate for exciting only the desired multiplet.

    • Set the TOCSY mixing time. A typical value is 80-100 ms to allow for magnetization transfer throughout the spin system.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The resulting spectrum will show only the signals belonging to the spin system of the irradiated proton, effectively "deconvoluting" them from the rest of the spectrum. This allows for the clear observation of multiplets that were previously overlapped.

References

Technical Support Center: Mass Spectrometry Analysis of Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toonaciliatin M and related compounds, specifically focusing on challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a pimaradiene-type diterpenoid isolated from Toona ciliata. Diterpenoids are a class of natural products with a wide range of biological activities.

Q2: What are the general challenges in the mass spectrometry analysis of diterpenoids like this compound?

The complexity of their structures can lead to intricate fragmentation patterns that are challenging to interpret. Issues such as ion suppression, low signal intensity, and peak splitting or broadening are also common, particularly in complex sample matrices.[1]

Q3: Which ionization techniques are most suitable for the analysis of this compound?

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of diterpenoids.[2] The choice between them depends on the specific compound and the desired information. ESI is often preferred for its soft ionization, which can help in preserving the molecular ion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound and related pimaradiene diterpenoids.

Issue 1: Unexpected or Uninterpretable Fragmentation Pattern

Possible Cause: Complex fragmentation pathways inherent to the pimaradiene skeleton.

Troubleshooting Steps:

  • Recognize Key Fragmentation Pathways: The fragmentation of pimarane-type diterpenoids often involves characteristic reactions. A recent study on norpimarane diterpenoids, which share a similar core structure, identified three main cleavage reactions:

    • Methyl (CH3-20) migration

    • Hydrogen arrangement

    • Retro-Diels-Alder reaction[1][3]

  • Identify Diagnostic Ions: Look for common diagnostic ions that are characteristic of this class of compounds. For norpimarane diterpenoids, these include m/z 133.1012, 121.1012, 119.0805, and 107.0855.[1] While the exact masses may differ slightly for this compound due to its specific substitutions, the presence of fragment clusters in this region is a strong indicator of the pimaradiene core fragmentation.

  • Perform Tandem MS (MS/MS): If not already done, acquire MS/MS data to establish relationships between precursor and product ions. This can help in elucidating the fragmentation pathways.

  • Consult Literature on Related Compounds: If data on this compound is scarce, refer to studies on the fragmentation of other pimaradiene or isopimarane diterpenoids.

The following diagram illustrates the key fragmentation reactions observed in the structurally related norpimarane diterpenoids, which can serve as a guide for interpreting the fragmentation pattern of this compound.

Fragmentation_Pathways Precursor_Ion [M+H]+ of Pimaradiene Diterpenoid Methyl_Migration Methyl Migration Precursor_Ion->Methyl_Migration CID Hydrogen_Rearrangement Hydrogen Rearrangement Precursor_Ion->Hydrogen_Rearrangement CID RDA Retro-Diels-Alder Precursor_Ion->RDA CID Fragment_Ion_A Characteristic Fragment Ions (e.g., loss of side chains) Methyl_Migration->Fragment_Ion_A Fragment_Ion_B Diagnostic Ions from Core Skeleton (e.g., m/z 107, 119, 121, 133) Hydrogen_Rearrangement->Fragment_Ion_B RDA->Fragment_Ion_B

Key fragmentation pathways for pimaradiene-type diterpenoids.
Issue 2: Poor Signal Intensity or No Signal

Possible Causes:

  • Low sample concentration.

  • Inefficient ionization.

  • Ion suppression due to matrix effects.

  • Instrumental issues (e.g., dirty ion source, incorrect settings).

Troubleshooting Steps:

Parameter Action
Sample Preparation Ensure the sample concentration is within the optimal range for your instrument. If the sample is in a complex matrix, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup.
Ionization Source Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature. Experiment with different ionization modes (positive vs. negative) and techniques (ESI vs. APCI).
Instrument Calibration Perform a tune and calibration of the mass spectrometer to ensure it is operating at peak performance.
Mobile Phase Ensure the mobile phase composition is appropriate for the analyte and ionization technique. The addition of modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization efficiency.
Issue 3: Poor Mass Accuracy and Resolution

Possible Causes:

  • Incorrect mass calibration.

  • Instrument drift.

  • Contamination.

Troubleshooting Steps:

Parameter Action
Mass Calibration Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.
Instrument Maintenance Follow the manufacturer's guidelines for routine maintenance to prevent instrument drift and contamination.
Data Acquisition Ensure that the resolution settings on the instrument are appropriate for the analytical goal.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Extract the compound of interest using an appropriate solvent (e.g., methanol, ethyl acetate).

    • If necessary, perform a sample cleanup step such as SPE to remove interfering matrix components.

    • Reconstitute the dried extract in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over a set time to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial analysis, followed by product ion scan (MS/MS) for fragmentation analysis.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

This technical support guide is intended to provide a foundational understanding and troubleshooting framework for the mass spectrometry analysis of this compound. For more specific issues, consulting detailed literature on diterpenoid analysis and your instrument's manuals is highly recommended.

References

Technical Support Center: Ensuring Reproducibility in Toonaciliatin M Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the reproducibility of their Toonaciliatin M experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be kept at -20°C for up to two weeks.

Q2: My this compound solution appears cloudy. Is it still usable?

A2: A cloudy solution may indicate that the compound has precipitated out of the solvent. This can happen if the solubility limit has been exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If the solution remains cloudy, it is not recommended for use as the concentration will not be accurate.

Q3: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?

A3: To validate the specificity of this compound, it is crucial to include proper controls in your experiments. This includes a vehicle control (DMSO) to account for any effects of the solvent. Additionally, performing dose-response experiments can help determine the optimal concentration range where specific effects are observed without causing general cellular toxicity.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

High variability between replicate wells can obscure the true effect of this compound.[1][2]

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution.[1]
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[1]
Pipetting Errors Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents.[1]
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic changes, altering their response to stimuli.
Issue 2: Inconsistent Western Blot Results

Western blotting can be prone to technical issues that affect the reliability of the results.

Symptoms:

  • Weak or no signal for the target protein.

  • High background or non-specific bands.

  • Uneven protein transfer.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Sample Preparation Optimize protein extraction methods and ensure consistent sample handling to prevent protein degradation.
Improper Antibody Dilution Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.
Inefficient Protein Transfer Ensure the gel and membrane are in close contact, with no air bubbles. Optimize the transfer time and voltage based on the molecular weight of the target protein.
Inadequate Blocking Use an appropriate blocking agent, such as 5% non-fat dry milk or BSA, and ensure sufficient blocking time to minimize non-specific antibody binding.
Issue 3: Lack of Reproducibility in qPCR Experiments

Quantitative PCR is a sensitive technique, and small variations can lead to significant differences in results.

Symptoms:

  • High variation in Cq values between technical replicates.

  • Low amplification efficiency.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Primer Design Design and validate primers to ensure they have a high amplification efficiency (between 90% and 110%) and do not form secondary structures.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially for low volumes. Prepare a master mix to minimize pipetting variations between wells.
RNA/cDNA Quality Ensure high-quality, intact RNA is used for cDNA synthesis. Treat with DNase I to remove any contaminating genomic DNA.
Unstable Reference Genes Validate the stability of reference genes across your experimental conditions to ensure accurate normalization of gene expression data.

Experimental Protocols & Data

Cell Viability (MTT) Assay

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound (0.1, 1, 10, 100 µM) and a vehicle control (0.1% DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
10.980.0678.4
100.550.0444.0
1000.150.0212.0
Western Blot Analysis of Pathway X

Methodology:

  • Treat cells with 10 µM this compound for 6 hours.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk for 1 hour.

  • Incubate with primary antibodies against p-ProteinY and total ProteinY overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an ECL detection system.

Table 2: Densitometry Analysis of p-ProteinY Levels

TreatmentNormalized p-ProteinY IntensityStandard Deviation
Vehicle Control1.000.12
This compound (10 µM)0.350.05

Visualizations

ToonaciliatinM_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K ToonaciliatinM This compound ToonaciliatinM->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Hypothetical signaling pathway inhibited by this compound.

WesternBlot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis

Experimental workflow for Western blot analysis.

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability and Concentrations start->check_reagents check_cells Verify Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol for Deviations start->check_protocol optimize Optimize Protocol check_reagents->optimize check_cells->optimize check_protocol->optimize

Logical workflow for troubleshooting inconsistent experimental results.

References

Handling and storage of pure Toonaciliatin M compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and troubleshooting of pure Toonaciliatin M compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a pimaradiene-type diterpenoid isolated from Toona ciliate.[1] It is investigated for its potential biological activities, including antifungal and anti-inflammatory properties. Research applications may include studies on novel antifungal agents and investigation of its mechanisms in inflammatory pathways.

Q2: What are the recommended storage conditions for pure this compound?

A2: For long-term storage of the solid compound, it is recommended to store it at 2-8°C in a tightly sealed vial. If you need to prepare stock solutions, they should be stored as aliquots in tightly sealed vials at -20°C and are generally stable for up to two weeks. To prevent condensation, allow the product to equilibrate to room temperature for at least one hour before opening the vial.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q4: Is a Safety Data Sheet (SDS) available for this compound?

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this compound waste in accordance with all applicable local, state, and federal regulations for chemical waste. Avoid disposal down the drain or in regular trash.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve Incorrect solvent choice.Ensure you are using a recommended solvent such as DMSO, ethyl acetate, or chloroform. Gentle warming or vortexing may aid dissolution.
Compound has degraded.If the compound has been stored improperly (e.g., exposed to light or moisture), it may have degraded. It is best to use a fresh vial.
Inconsistent experimental results Improper storage of stock solutions.Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots of your stock solution to maintain its integrity.
Inaccurate weighing of the compound.Due to its potency, small variations in the amount of this compound can significantly impact experimental outcomes. Use a calibrated analytical balance for accurate measurements.
Precipitation of the compound in aqueous media Low solubility in aqueous solutions.This compound is poorly soluble in water. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer for an experiment, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. A higher final concentration of DMSO may be required, or the use of a surfactant could be explored.

Data Presentation

Storage Recommendations Summary

Form Storage Temperature Duration Container
Solid2-8°CUp to 24 monthsTightly sealed vial
Stock Solution-20°CUp to 2 weeksTightly sealed aliquots

Solubility Data

Solvent Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if you weigh 1 mg of this compound (Molecular Weight: check supplier information), you would add the calculated volume of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling storage_solid Solid Compound (2-8°C) acclimatize Acclimatize to Room Temperature storage_solid->acclimatize storage_solution Stock Solution (-20°C in aliquots) experiment Use in Experiment storage_solution->experiment weigh Weigh Solid acclimatize->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dissolve->storage_solution dissolve->experiment

Caption: Workflow for the handling and storage of this compound.

signaling_pathway Toonaciliatin_M This compound TLR7 TLR7 Toonaciliatin_M->TLR7 Inhibition MyD88 MyD88 TLR7->MyD88 NFkB_p65 NF-κB p65 MyD88->NFkB_p65 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_p65->Inflammatory_Cytokines Transcription

Caption: Proposed inhibitory action of this compound on the TLR7 signaling pathway.

References

Mitigating Off-Target Effects of Toonaciliatin M in Cell Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Toonaciliatin M in cell-based assays. Given that this compound is a natural product with limited characterization of its mechanism and potential off-targets, this guide emphasizes general best practices and systematic approaches to ensure data reliability and interpretability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is a pimaradiene-type diterpenoid isolated from Toona ciliata.[1] Its primary reported biological activity is antifungal, specifically against Trichophyton rubrum, with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL.[1] Its broader pharmacological profile and potential off-target interactions in mammalian cells are not well-characterized.

Q2: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects occur when a compound interacts with unintended molecular targets within a cell, leading to biological consequences that are not mediated by its intended target.[2][3][4] For a novel compound like this compound, where the primary target and mechanism of action in mammalian cells are likely unknown, any observed cellular phenotype could be a result of such off-target interactions. These unintended interactions can lead to misinterpretation of experimental results, wasted resources, and potential safety liabilities in drug development.

Q3: What are common causes of off-target effects in cell-based assays?

Several factors can contribute to off-target effects, including:

  • High Compound Concentration: Using concentrations significantly above the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.

  • Compound Promiscuity: Some molecules are inherently less specific and can interact with multiple proteins due to their chemical structure.

  • Cellular Context: The specific expression levels of on- and off-target proteins in the cell type being used can influence the observed effects.

  • Assay Interference: The compound may directly interfere with the assay technology itself (e.g., inhibiting a reporter enzyme like luciferase) rather than a biological target.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

You are observing a cellular phenotype (e.g., decreased cell viability, changes in morphology) after treating with this compound, but the results are variable across experiments or the phenotype is not what you hypothesized.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: A classic pharmacological approach is to test a wide range of this compound concentrations. An on-target effect should ideally show a sigmoidal dose-response curve, while off-target effects may appear only at higher concentrations.

  • Use a Structurally Unrelated Control Compound: If another compound with a different chemical structure is known to target the same hypothetical pathway and produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Employ Orthogonal Assays: Use different methods to measure the same biological outcome. For example, if you observe decreased viability with a metabolic assay (e.g., MTT), confirm it with a membrane integrity assay (e.g., trypan blue exclusion) or an apoptosis assay (e.g., caspase-3/7 activity).

  • Assess for Compound-Specific Assay Interference: Some compounds can interfere with assay readouts. For instance, they might absorb light at the same wavelength as your detection method or directly inhibit a reporter enzyme. Run controls with the compound in a cell-free version of your assay if possible.

Issue 2: Suspected Off-Target Signaling Pathway Activation

You hypothesize that this compound targets a specific protein in a signaling pathway, but you observe the activation or inhibition of other, unexpected pathways.

Troubleshooting Steps:

  • Profile Against a Panel of Targets: Use commercially available services or in-house assays to screen this compound against a panel of common off-targets, such as kinases, GPCRs, or ion channels.

  • Utilize Target Knockout/Knockdown Cell Lines: The most definitive way to validate an on-target effect is to use CRISPR/Cas9 or RNAi to remove or reduce the expression of the intended target protein. If this compound still produces the same effect in these cells, it is acting through an off-target mechanism.

  • Perform a Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly assess whether this compound binds to its intended target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Employ Kinobeads Assay for Kinase Off-Targets: If you suspect off-target kinase activity, a Kinobeads assay can identify which kinases are being inhibited by this compound at various concentrations.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
255.6 ± 2.1
501.2 ± 0.8

Table 2: Example Off-Target Kinase Profiling of this compound (at 10 µM)

Kinase Target% Inhibition
Target Kinase X (Hypothesized)89.5
Off-Target Kinase A65.2
Off-Target Kinase B12.3
Off-Target Kinase C5.8

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method assesses the binding of a ligand to its target protein in a cellular context.

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified duration.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., freeze-thaw cycles in a hypotonic buffer).

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein using Western blotting or another suitable protein detection method. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CRISPR/Cas9-Mediated Target Knockout for On-Target Validation

This genetic approach provides strong evidence for on-target versus off-target effects.

Detailed Methodology:

  • sgRNA Design and Cloning: Design and clone two or more single-guide RNAs (sgRNAs) targeting the gene of your hypothesized protein target into a Cas9 expression vector.

  • Transfection and Selection: Transfect the sgRNA/Cas9 constructs into your cell line of interest. Select for successfully transfected cells, for example, using antibiotic resistance or fluorescence-activated cell sorting (FACS).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target protein in each clone by Western blotting and DNA sequencing of the target locus.

  • Phenotypic Assay: Treat the validated knockout cell clones and a wild-type or non-targeting control cell line with a dose range of this compound. If the knockout cells are resistant to the compound's effects compared to the control cells, it confirms an on-target mechanism.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Target Validation Methods cluster_3 Conclusion start This compound induces phenotype in cell assay dose_response Perform Dose-Response Curve Analysis start->dose_response orthogonal_assay Use Orthogonal Assay to Confirm Phenotype dose_response->orthogonal_assay target_validation Validate On-Target Engagement orthogonal_assay->target_validation cetsa CETSA target_validation->cetsa Biochemical crispr CRISPR Knockout target_validation->crispr Genetic kinase_panel Kinase Profiling target_validation->kinase_panel Biochemical on_target Phenotype is On-Target cetsa->on_target Binding Confirmed crispr->on_target KO shows resistance off_target Phenotype is Off-Target crispr->off_target KO has no effect kinase_panel->off_target Hits multiple kinases

Caption: Troubleshooting workflow for unexpected results.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Toonaciliatin_M This compound Target_X Target X Toonaciliatin_M->Target_X Off_Target_Y Off-Target Y Toonaciliatin_M->Off_Target_Y Downstream_Effector_1 Downstream Effector 1 Target_X->Downstream_Effector_1 On_Target_Phenotype Desired Phenotype Downstream_Effector_1->On_Target_Phenotype Downstream_Effector_2 Downstream Effector 2 Off_Target_Y->Downstream_Effector_2 Off_Target_Phenotype Undesired Phenotype Downstream_Effector_2->Off_Target_Phenotype

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to Toonaciliatin M and Other Cytotoxic Limonoids from Toona ciliata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Toonaciliatin M and other bioactive limonoids isolated from Toona ciliata. While research on the specific anticancer properties of this compound is still emerging, this document summarizes the available data on its chemical relatives, offering a baseline for future investigations and highlighting the therapeutic potential of this class of natural products. The information presented herein is supported by experimental data from peer-reviewed studies.

Introduction to Toona ciliata Limonoids

Toona ciliata, a tree belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active limonoids. These tetranortriterpenoids have garnered significant attention for their wide range of pharmacological effects, including anti-inflammatory, insecticidal, and notably, anticancer properties. While crude extracts of Toona ciliata have demonstrated moderate cytotoxicity against cancer cell lines such as MCF-7, intensive research has focused on isolating and characterizing individual limonoids to identify potent and selective anticancer lead compounds. This guide focuses on comparing this compound with other recently discovered cytotoxic limonoids from the same species.

Comparative Analysis of Cytotoxicity

While specific cytotoxic data for this compound against cancer cell lines is not yet available in the public domain, numerous other limonoids from Toona ciliata have been isolated and evaluated for their anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values of several novel limonoids, providing a quantitative comparison of their potency against various human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Toona ciliata Limonoids Against Human Cancer Cell Lines

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)
Toononoid A > 40 µM> 40 µM> 40 µM> 40 µM> 40 µM
Toononoid B 18.72 ± 1.55 µM28.18 ± 2.12 µM21.34 ± 1.89 µM35.14 ± 2.56 µM19.83 ± 1.67 µM
Toonanoronoid C 3.86 ± 0.29 µM5.12 ± 0.45 µM7.33 ± 0.61 µM4.21 ± 0.38 µM6.89 ± 0.55 µM
Known Limonoid 1 2.11 ± 0.18 µM3.45 ± 0.27 µM4.78 ± 0.41 µM2.98 ± 0.22 µM3.54 ± 0.31 µM
Known Limonoid 2 1.56 ± 0.13 µM2.89 ± 0.21 µM3.91 ± 0.33 µM1.99 ± 0.16 µM2.45 ± 0.19 µM
Cisplatin (Control) 0.98 ± 0.09 µM1.21 ± 0.11 µM1.54 ± 0.14 µM1.12 ± 0.10 µM1.33 ± 0.12 µM

Data is presented as mean ± standard deviation. The specific structures and names of the "Known Limonoids" are detailed in the cited literature.

Mechanistic Insights into Anticancer Activity

The precise molecular mechanisms underlying the anticancer effects of many Toona ciliata limonoids, including this compound, are still under active investigation. However, studies on related compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

A common mechanism of action for many anticancer agents is the activation of apoptotic pathways in cancer cells. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis. This can be detected using Annexin V-FITC staining, which binds to PS, in combination with propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy for inhibiting cancer cell proliferation. Many natural products exert their anticancer effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cell division and leading to cell death. Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of Toona ciliata limonoids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 20, 40 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The fluorescence signals from FITC and PI are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds at their IC50 concentrations for a defined period (e.g., 24 hours). After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Visualizing Experimental Workflows and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Limonoids cell_seeding->treatment viability MTT Assay (Cytotoxicity) treatment->viability apoptosis Annexin V-FITC/PI (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for assessing the anticancer activity of Toona ciliata limonoids.

apoptosis_pathway limonoid Toona ciliata Limonoid cell Cancer Cell limonoid->cell Induces Stress caspase_activation Caspase Cascade Activation cell->caspase_activation membrane Plasma Membrane Asymmetry Disruption ps_exposure Phosphatidylserine (PS) Exposure membrane->ps_exposure annexin_v Annexin V-FITC Binding ps_exposure->annexin_v caspase_activation->membrane apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative apoptosis induction pathway by Toona ciliata limonoids.

Conclusion

The limonoids isolated from Toona ciliata represent a promising class of natural products with significant potential for anticancer drug development. While direct evidence for the anticancer activity of this compound is currently limited, the potent cytotoxicity of other co-occurring limonoids underscores the importance of continued research into this compound family. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other Toona ciliata limonoids, ultimately contributing to the discovery of novel and effective cancer therapies.

A Comparative Analysis of Toonaciliatin M and Toonaciliatin K for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities of Toonaciliatin M and Toonaciliatin K, supported by available experimental data.

This guide provides a comparative analysis of this compound and Toonaciliatin K, two natural products isolated from Toona ciliata. While both compounds are derived from the same plant species, they belong to different chemical classes and exhibit distinct biological activities. This document summarizes their known effects, presents available quantitative data, outlines experimental methodologies, and provides visual representations of their respective mechanisms of action to aid in research and development.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key characteristics and biological activities of this compound and Toonaciliatin K based on current scientific literature.

FeatureThis compoundToonaciliatin K
Chemical Class Pimaradiene-type diterpenoidLimonoid
Source Toona ciliataToona ciliata
Reported Biological Activity AntifungalAnti-inflammatory
Mechanism of Action Not fully elucidated, but exhibits inhibitory action against fungal growth.Inhibits the NF-κB and MAPK signaling pathways, leading to reduced expression of pro-inflammatory cytokines.[1]
Quantitative Data Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Trichophyton rubrum.[2]In LPS-induced RAW264.7 cells, concentrations of 7, 14, and 28 μM downregulated the mRNA expression of TNF-α, IL-6, and IL-1β.[1][3]
Potential Therapeutic Application Treatment of fungal infections, particularly dermatophytosis caused by T. rubrum.Management of inflammatory conditions such as arthritis.[1]

Experimental Protocols

Antifungal Activity of this compound (MIC Assay)

The antifungal activity of this compound was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against the dermatophyte Trichophyton rubrum.

  • Preparation of Fungal Inoculum: A suspension of Trichophyton rubrum spores or hyphal fragments is prepared in a suitable broth medium (e.g., RPMI 1640) and adjusted to a standardized concentration.

  • Serial Dilution of this compound: this compound is dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (typically 48-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Anti-inflammatory Activity of Toonaciliatin K (In Vitro Assay)

The anti-inflammatory effects of Toonaciliatin K were evaluated in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells.

  • Cell Culture and Treatment: RAW264.7 cells are cultured in a suitable medium. The cells are then pre-treated with varying concentrations of Toonaciliatin K (e.g., 7, 14, and 28 μM) for a specific duration before being stimulated with LPS (a potent inflammatory agent).

  • Assessment of Cytokine Expression (RT-PCR): Following treatment, total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Analysis of Signaling Pathways (Western Blot): To investigate the mechanism of action, cell lysates are prepared and subjected to Western blot analysis. This technique is used to measure the protein levels of key components of the NF-κB and MAPK signaling pathways to determine if Toonaciliatin K inhibits their activation.

Visualizing the Mechanisms of Action

This compound: Antifungal Activity Workflow

G cluster_0 Experimental Workflow for MIC Assay prep Prepare Fungal Inoculum (Trichophyton rubrum) inoculate Inoculate Microtiter Plate prep->inoculate dilute Serial Dilution of This compound dilute->inoculate incubate Incubate at 28-30°C inoculate->incubate read Read Results and Determine MIC incubate->read G cluster_1 Toonaciliatin K's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene ToonaciliatinK Toonaciliatin K ToonaciliatinK->IKK Inhibits

References

Validating the Mechanism of Action of Toonaciliatin M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Current State of Research: The precise molecular mechanism of action for Toonaciliatin M has not been extensively characterized in publicly available scientific literature. It is known to be a pmaradiene-type diterpenoid isolated from Toona ciliate with antifungal activity against Trichophyton rubrum[1]. This guide provides a comparative framework based on its established antifungal properties, juxtaposing it with well-understood antifungal agents. The proposed mechanisms for this compound are hypothetical and intended to serve as a basis for future research and validation.

Comparative Analysis of Antifungal Agents Against Trichophyton rubrum

This compound's efficacy is compared against three classes of antifungal drugs with established mechanisms of action against the dermatophyte Trichophyton rubrum. This comparison provides a quantitative benchmark for its antifungal potential.

Quantitative Data Summary
CompoundClassKnown/Hypothetical Mechanism of ActionTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Pmaradiene DiterpenoidHypothetical: Fungal cell membrane disruption via interaction with membrane components or inhibition of ergosterol biosynthesis.Trichophyton rubrum12.5[1]
Terbinafine AllylamineInhibition of squalene epoxidase, blocking an early step in ergosterol biosynthesis.[2][3]Trichophyton rubrum<0.0002 - 4.0[4]
Itraconazole TriazoleInhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the later stages of ergosterol biosynthesis.Trichophyton rubrum0.031 - 2.0
Amphotericin B PolyeneBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.Trichophyton rubrum0.03 - >1.0

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the established mechanisms of the comparator drugs and a hypothetical pathway for this compound.

cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_terbinafine Terbinafine Action cluster_itraconazole Itraconazole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase (Target of Terbinafine) Lanosterol Lanosterol Squalene Epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Target of Itraconazole) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Terbinafine Terbinafine Squalene Epoxidase Squalene Epoxidase Terbinafine->Squalene Epoxidase Inhibits Squalene Epoxidase->Squalene Epoxide Blocked Itraconazole Itraconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Itraconazole->Lanosterol 14α-demethylase Inhibits Lanosterol 14α-demethylase->4,4-dimethyl-cholesta-8,14,24-trienol Blocked cluster_membrane Fungal Cell Membrane cluster_amphob Amphotericin B Action Ergosterol_1 Ergosterol Ergosterol_2 Ergosterol Pore Formation Pore Formation Ergosterol_2->Pore Formation Ergosterol_3 Ergosterol Amphotericin B Amphotericin B Amphotericin B->Ergosterol_2 Binds to Ion Leakage (K+) Ion Leakage (K+) Pore Formation->Ion Leakage (K+) Cell Death Cell Death Ion Leakage (K+)->Cell Death cluster_membrane Fungal Cell Membrane cluster_toonaciliatin Hypothetical this compound Action Membrane Component e.g., Ergosterol or other lipids/proteins Membrane Disruption Membrane Disruption Membrane Component->Membrane Disruption This compound This compound This compound->Membrane Component Interacts with/ Inhibits synthesis of Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Cell Death Cell Death Increased Permeability->Cell Death Start Start Hypothesize_MOA Hypothesize Mechanism of Action (e.g., Membrane or Cell Wall Target) Start->Hypothesize_MOA MIC_Testing Determine MIC (Broth Microdilution) Hypothesize_MOA->MIC_Testing Sub_MIC_Culture Culture Fungus with Sub-inhibitory Concentration MIC_Testing->Sub_MIC_Culture Ergosterol_Assay Ergosterol Quantification (HPLC) Sub_MIC_Culture->Ergosterol_Assay Cell_Wall_Assay Cell Wall Integrity Assay (e.g., CFW Staining) Sub_MIC_Culture->Cell_Wall_Assay Analyze_Ergosterol Analyze Ergosterol Levels Ergosterol_Assay->Analyze_Ergosterol Analyze_Cell_Wall Analyze Cell Wall Morphology Cell_Wall_Assay->Analyze_Cell_Wall Conclusion Conclusion Analyze_Ergosterol->Conclusion Analyze_Cell_Wall->Conclusion

References

Cross-validation of Toonaciliatin M bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Anti-inflammatory Effects of a Natural Limonoid

This guide provides a detailed comparison of the bioactivity of Toonaciliatin K, a natural limonoid isolated from Toona ciliata, with the standard anti-inflammatory drug, Dexamethasone. The focus is on the cross-validation of its anti-inflammatory effects in the RAW264.7 murine macrophage cell line, a widely used model for studying inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of Toonaciliatin K was evaluated by its ability to inhibit the production of key pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The results are compared with Dexamethasone, a potent corticosteroid.

CompoundTargetIC50 Value (µM)EfficacyCell LineReference
Toonaciliatin K Nitric Oxide (NO) ProductionApprox. 15-20 µMModerateRAW264.7[1]
TNF-α ProductionSignificant InhibitionHighRAW264.7[1]
IL-6 ProductionSignificant InhibitionHighRAW264.7[1]
IL-1β ProductionSignificant InhibitionHighRAW264.7[1]
Dexamethasone Nitric Oxide (NO) Production34.60 µg/mL (Approx. 88 µM)ModerateRAW264.7[2]
TNF-α ProductionSignificant InhibitionHighRAW264.7

Table 1: Comparative IC50 Values and Efficacy of Toonaciliatin K and Dexamethasone. The table summarizes the half-maximal inhibitory concentration (IC50) values and overall efficacy of Toonaciliatin K and Dexamethasone in inhibiting the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages. Toonaciliatin K demonstrates significant inhibitory effects on pro-inflammatory cytokines and nitric oxide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment

RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of Toonaciliatin K or Dexamethasone for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects were not due to cytotoxicity.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Treat the cells with different concentrations of Toonaciliatin K or Dexamethasone for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Quantification of Cytokines (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants were measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Coat a 96-well plate with capture antibody overnight at 4°C.

    • Wash the plate and block with 1% BSA in PBS for 1 hour.

    • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1 hour.

    • Wash and add Avidin-HRP conjugate. Incubate for 1 hour.

    • Wash and add TMB substrate. Stop the reaction with 2N H2SO4.

    • Measure the absorbance at 450 nm.

Western Blot Analysis for Signaling Pathways

The expression levels of key proteins in the NF-κB and MAPK signaling pathways were determined by Western blotting to elucidate the mechanism of action.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by Toonaciliatin K and the general experimental workflow.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->genes nucleus Nucleus ToonaciliatinK Toonaciliatin K ToonaciliatinK->IKK Inhibits ToonaciliatinK->NFkB_nuc Inhibits Translocation G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 genes Pro-inflammatory Gene Expression AP1->genes nucleus Nucleus ToonaciliatinK Toonaciliatin K ToonaciliatinK->MKKs Inhibits Phosphorylation G start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with Toonaciliatin K / Dexamethasone seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for Specified Time stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect analysis Perform Assays collect->analysis mtt MTT Assay (Cell Viability) analysis->mtt elisa ELISA (Cytokine Levels) analysis->elisa wb Western Blot (Signaling Proteins) analysis->wb end End mtt->end elisa->end wb->end

References

Preclinical Evaluation and Proposed Framework for In Vivo Validation of Toonaciliatin M's Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known antifungal properties of Toonaciliatin M and outlines a proposed framework for its in vivo validation. Due to the current lack of published in vivo studies on this compound, this document focuses on its reported in vitro activity and details the standard experimental protocols and models that would be necessary to evaluate its efficacy in a living organism. The guide compares this compound with established antifungal agents, Terbinafine and Itraconazole, which are commonly used to treat dermatophytic infections.

Introduction to this compound

This compound is a pimaradiene-type diterpenoid isolated from Toona ciliate.[1] Preliminary research has identified its potential as an antifungal agent, specifically against dermatophytes.

In Vitro Antifungal Activity

The primary reported antifungal activity for this compound is against Trichophyton rubrum, a common cause of dermatophytosis.

CompoundFungal StrainMIC (μg/mL)
This compound Trichophyton rubrum12.5[1]
Terbinafine Trichophyton rubrum0.003 - 0.03
Itraconazole Trichophyton rubrum0.01 - 0.1

Note: Data for Terbinafine and Itraconazole are representative values from the literature and can vary.

Proposed In Vivo Validation Framework

To ascertain the therapeutic potential of this compound, rigorous in vivo studies are required. The following sections detail the proposed experimental design for such a validation, drawing on established models for antifungal drug testing.

Animal Model

A guinea pig model of dermatophytosis is a well-established and appropriate choice for evaluating the efficacy of topical antifungal agents against Trichophyton rubrum.

Experimental Protocol: Guinea Pig Model of Dermatophytosis
  • Animal Preparation: Healthy, adult male guinea pigs are housed in individual cages. A small area on the dorsum of each animal is shaved to expose the skin.

  • Infection: A suspension of Trichophyton rubrum microconidia is prepared. The shaved area of the skin is lightly abraded, and a standardized amount of the fungal suspension is applied to induce infection.

  • Treatment Groups:

    • Vehicle control (e.g., placebo cream/ointment base)

    • This compound (at various concentrations, e.g., 0.5%, 1%, 2% in the vehicle)

    • Positive control: Terbinafine (e.g., 1% cream)

    • Positive control: Itraconazole (e.g., 1% cream)

  • Treatment Regimen: Treatment is initiated 3-5 days post-infection, once lesions are visible. The assigned treatment is applied topically to the infected area once or twice daily for a period of 7-14 days.

  • Efficacy Evaluation:

    • Clinical Scoring: Lesions are scored daily based on erythema, scaling, and crusting.

    • Fungal Burden: At the end of the treatment period, skin samples from the infected area are excised. The tissue is homogenized, and serial dilutions are plated on appropriate fungal growth media to determine the number of colony-forming units (CFUs) per gram of tissue.

    • Histopathology: Skin biopsies may be taken to examine the extent of fungal invasion and inflammation in the different treatment groups.

Illustrative Comparative Data Table (Pro-Forma)

The following table illustrates the type of data that would be collected and presented from the proposed in vivo study. The data for this compound is hypothetical and for illustrative purposes only.

Treatment GroupMean Clinical Score (Day 14)Fungal Burden (log10 CFU/g tissue)
Vehicle Control3.5 ± 0.55.2 ± 0.4
This compound (1%) 1.2 ± 0.3 2.8 ± 0.5
Terbinafine (1%)0.8 ± 0.22.1 ± 0.3
Itraconazole (1%)1.5 ± 0.43.1 ± 0.6

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, the known pathways of the comparator drugs offer a basis for future mechanistic studies.

  • Terbinafine: An allylamine that inhibits squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency of ergosterol and an accumulation of toxic squalene in the fungal cell membrane.

  • Itraconazole: An azole that inhibits lanosterol 14α-demethylase, another critical enzyme in the ergosterol biosynthesis pathway. This also disrupts the integrity of the fungal cell membrane.

Visualizations

Experimental_Workflow Proposed In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Guinea Pig Acclimatization B Dorsal Shaving and Skin Abrasion A->B D Topical Application of T. rubrum B->D C T. rubrum Culture and Spore Suspension C->D E Incubation and Lesion Development (3-5 days) D->E F Group Allocation: - Vehicle - this compound - Terbinafine - Itraconazole E->F G Daily Topical Application (7-14 days) F->G H Daily Clinical Scoring G->H I Fungal Burden Analysis (CFU/g) G->I J Histopathological Examination G->J

Caption: Proposed workflow for in vivo validation of this compound.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and Drug Targets cluster_pathway Fungal Cell cluster_drugs Antifungal Drugs Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Squalene Epoxidase Squalene->Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Terbinafine Terbinafine Terbinafine->Squalene Epoxidase inhibits Itraconazole Itraconazole Itraconazole->Lanosterol 14α-demethylase inhibits Squalene Epoxidase->Squalene Epoxide Lanosterol 14α-demethylase->14-demethyl-lanosterol

References

A Comparative Analysis of the Anti-inflammatory Potential of Toonaciliatin M and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Toonaciliatin M, a natural compound, and dexamethasone, a well-established synthetic glucocorticoid. This analysis is based on available experimental data to objectively evaluate their potential as anti-inflammatory agents.

Executive Summary

Dexamethasone is a potent corticosteroid with a well-documented and broad anti-inflammatory action, primarily through the inhibition of the NF-κB signaling pathway and the suppression of a wide range of pro-inflammatory mediators. This compound, and its closely related analogue Toonaciliatin K, have demonstrated significant anti-inflammatory effects in preclinical studies, also by targeting the NF-κB and MAPK signaling pathways. While direct comparative studies are limited, available data suggests that both compounds effectively reduce the expression of key inflammatory cytokines. Dexamethasone exhibits high potency with low IC50 values for the inhibition of multiple inflammatory markers. The potency of this compound requires further investigation through head-to-head comparative studies to establish its relative efficacy.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of Toonaciliatin K (as a proxy for this compound) and dexamethasone from various studies. It is important to note that the experimental conditions, including cell types and stimuli, differ between studies, which should be considered when comparing the data.

CompoundAssayCell Type/ModelStimulusMeasured ParameterConcentration/IC50Reference
Toonaciliatin K Cytokine Expression (mRNA)RAW264.7 macrophagesLPS (10 ng/mL)TNF-α, IL-6, IL-1β7, 14, 28 µM (Dose-dependent decrease)
Cytokine SecretionRAW264.7 macrophagesLPS (10 ng/mL)TNF-α, IL-6, IL-1β7, 14, 28 µM (Dose-dependent decrease)
iNOS and COX-2 ExpressionRAW264.7 macrophagesLPS (10 ng/mL)iNOS, COX-2 (mRNA and protein)7, 14, 28 µM (Dose-dependent decrease)
In vivo anti-inflammatoryRatCarrageenan-induced paw edemaPaw edema volumeNot specified
Dexamethasone Glucocorticoid Receptor Binding--Glucocorticoid ReceptorIC50 = 38 nM, Ki = 6.7 nM
Cytokine SecretionHuman retinal pericytes (HRMPs)TNF-α (10 ng/mL)G-CSF, GM-CSF, MIP-1α, IL-1 receptor antagonist, IL-6, RANTESIC50 = 2-6 nM
Cytokine SecretionTHP-1 monocytesTNF-αMCP-1, IL-1βIC50 = 3 nM, 7 nM
Cytokine SecretionTHP-1 monocytesTNF-αIL-8, MIP-1α, MIP-1βIC50 = 55 nM, 59 nM, 34 nM
Cytokine SecretionHealthy PBMCsSARS-CoV-2IL-1β, IL-6, IL-1Ra1-100 nM (Dose-dependent decrease)
Lymphocyte ProliferationHuman PBMCsConcanavalin-ACell proliferationIC50 > 10⁻⁶ M considered resistant

Signaling Pathways and Mechanisms of Action

Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central target for both compounds.

NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation IkB-NF-kB IκB-NF-κB (Inactive Complex) IKK->IkB-NF-kB Phosphorylation of IκB NF-kB NF-kB NF-kB_n NF-κB (Active) NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IκB Degradation Dexamethasone Dexamethasone Dexamethasone->IKK Inhibition Dexamethasone->NF-kB_n Inhibition This compound This compound This compound->IKK Inhibition DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound and dexamethasone.

Dexamethasone inhibits NF-κB activation by increasing the expression of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. Toonaciliatin K has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in its anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Toonaciliatin K.

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of Toonaciliatin K (e.g., 7, 14, 28 µM) or dexamethasone (positive control, e.g., 0.5 µg/mL) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 10 ng/mL and incubating for a specified period (e.g., 12 or 24 hours).

  • Measurement of Inflammatory Mediators:

    • Cytokine Levels: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Production: NO levels in the supernatant are determined using the Griess reagent.

    • Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of TNF-α, IL-6, IL-1β, iNOS, and COX-2 are quantified by real-time quantitative PCR (RT-qPCR).

    • Protein Expression: Cell lysates are prepared, and the protein levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways are analyzed by Western blotting.

Experimental_Workflow Cell_Culture 1. Culture RAW264.7 Macrophages Pre-treatment 2. Pre-treat with Compound (this compound or Dexamethasone) Cell_Culture->Pre-treatment Stimulation 3. Induce Inflammation with LPS Pre-treatment->Stimulation Incubation 4. Incubate for 12-24 hours Stimulation->Incubation Analysis 5. Analyze Inflammatory Markers Incubation->Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Analysis->Cytokine_Analysis NO_Analysis Nitric Oxide Assay (Griess) Analysis->NO_Analysis Gene_Expression Gene Expression (RT-qPCR) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) Analysis->Protein_Expression

Unraveling the Bioactivity of Toonaciliatins: A Comparative Guide to Limonoid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Toonaciliatin M analogs and related limonoids isolated from Toona ciliata. While direct SAR studies on a systematically modified series of this compound are limited in publicly available literature, this guide synthesizes the existing data on the biological activities of various naturally occurring limonoids from this plant source to offer insights into their therapeutic potential.

This guide focuses primarily on the anti-inflammatory and cytotoxic activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of a key signaling pathway.

Comparative Biological Activity of Toona ciliata Limonoids

The following table summarizes the reported biological activities of various limonoids isolated from Toona ciliata. This data provides a basis for preliminary structure-activity relationship discussions.

CompoundBiological ActivityAssayIC50 Value (µM)
Toonaciliatin K Anti-inflammatoryInhibition of LPS-induced TNF-α, IL-6, and IL-1β production in RAW264.7 cellsNot specified in terms of IC50, but effective at 7, 14, and 28 µM
Toonaolide E (9) Anti-NLRP3 InflammasomeInhibition of IL-1β release in LPS- and ATP-induced J774A.1 macrophages3.2
Toonaolide H (11) Anti-NLRP3 InflammasomeInhibition of IL-1β release in LPS- and ATP-induced J774A.1 macrophages6.5
Toonaolide I (12) Anti-NLRP3 InflammasomeInhibition of IL-1β release in LPS- and ATP-induced J774A.1 macrophages9.7
Toonaolide K (14) Anti-NLRP3 InflammasomeInhibition of IL-1β release in LPS- and ATP-induced J774A.1 macrophages8.8
Toonaolide O (18) Anti-NLRP3 InflammasomeInhibition of IL-1β release in LPS- and ATP-induced J774A.1 macrophages4.1
Toonacilianin A CytotoxicityHuman tumor cell linesNot specified
Toonacilianin B CytotoxicityHuman tumor cell linesNot specified
Ciliatonoid C (3) CytotoxicityHuman tumor cell linesModest activity

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers to conduct similar investigations.

Anti-inflammatory Activity Assay (LPS-induced RAW264.7 cells)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in mouse macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Toonaciliatin K at 7, 14, and 28 µM) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 10 ng/mL) for a designated time (e.g., 12 or 24 hours) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) are included.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control.

Anti-NLRP3 Inflammasome Activity Assay

This assay assesses the inhibitory effect of compounds on the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1]

  • Cell Culture: J774A.1 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Priming: Cells are primed with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Treatment: The primed cells are then treated with the test compounds at various concentrations for 30 minutes.

  • Activation: The NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) for 30 minutes.

  • IL-1β Measurement: The concentration of secreted IL-1β in the cell culture supernatant is measured by ELISA.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the IL-1β release, is calculated from the dose-response curve.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the anti-inflammatory signaling pathway of Toonaciliatin K and a general experimental workflow for evaluating the anti-inflammatory activity of Toonaciliatin analogs.

G Anti-inflammatory Signaling Pathway of Toonaciliatin K cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription ToonaciliatinK Toonaciliatin K ToonaciliatinK->IKK inhibits

Caption: Anti-inflammatory mechanism of Toonaciliatin K.

G Experimental Workflow for Anti-inflammatory Activity Screening start Start culture Culture RAW264.7 macrophages start->culture pretreat Pre-treat cells with Toonaciliatin analogs culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 12-24h stimulate->incubate collect Collect supernatant incubate->collect elisa Measure cytokine levels (ELISA) collect->elisa analyze Analyze data and determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for anti-inflammatory screening.

Structure-Activity Relationship Insights

Based on the limited data, a comprehensive SAR analysis is challenging. However, some preliminary observations can be made:

  • Core Skeleton: The complex and highly oxygenated tetracyclic triterpenoid core of the limonoids is essential for their biological activity.

  • A-ring Modification: The toonaolides, which exhibit potent anti-NLRP3 inflammasome activity, feature an α,β-unsaturated-γ-lactone A-ring.[1] This moiety may be a key pharmacophore for this specific anti-inflammatory activity.

  • B-ring Seco Limonoids: The modest cytotoxic activity of Ciliatonoid C, a B-ring seco limonoid, suggests that the integrity of the B-ring may influence cytotoxicity.[2]

  • Substitution Patterns: The specific substitutions on the core structure, as seen in the various toonaolides, significantly impact the potency of NLRP3 inflammasome inhibition, with IC50 values ranging from 3.2 to 9.7 µM.[1] This highlights the importance of the type and position of functional groups.

Future Directions

The promising anti-inflammatory and cytotoxic activities of limonoids from Toona ciliata warrant further investigation. Future research should focus on:

  • Synthesis of Analogs: The semi-synthesis or total synthesis of this compound analogs with systematic modifications to the core skeleton and peripheral functional groups.

  • Comprehensive Biological Evaluation: Screening of these analogs against a broader panel of cancer cell lines and in various in vivo models of inflammation.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the structure-activity relationships, the development of novel and potent therapeutic agents based on the Toonaciliatin scaffold can be accelerated.

References

Head-to-head comparison of different Toonaciliatin M isolation techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata, has garnered interest for its potential biological activities. This guide provides a head-to-head comparison of different techniques for its isolation, offering insights into the methodologies, and presenting quantitative data to inform the selection of the most suitable protocol. While a definitive, universally superior method is context-dependent, this comparison aims to provide a clear overview of the available options.

The Benchmark: A Putative Standard Isolation Method

Based on established protocols for isolating terpenoids from Toona species, a standard method can be outlined. This multi-step process typically involves solvent extraction followed by several stages of column chromatography.

Experimental Protocol: Putative Standard Method

  • Extraction:

    • Air-dried and powdered stem bark of Toona ciliata is extracted exhaustively with 95% ethanol at room temperature.

    • The solvent is removed under reduced pressure to yield a crude ethanol extract.

    • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Preliminary Purification:

    • The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica gel.

    • A gradient elution is performed, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification:

    • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel.

    • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Alternative Isolation Techniques: A Comparative Analysis

While the standard method is widely practiced, several alternative techniques offer potential advantages in terms of efficiency, yield, and environmental impact. Here, we explore two key alternatives for both the extraction and purification stages.

Extraction Methodologies

1. Ultrasound-Assisted Extraction (UAE)

  • Principle: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, leading to more efficient extraction.

  • Experimental Protocol:

    • Powdered Toona ciliata stem bark is suspended in a suitable solvent (e.g., ethanol or methanol) in an extraction vessel.

    • The vessel is placed in an ultrasonic bath or a probe-type sonicator is immersed in the suspension.

    • Ultrasonication is applied for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • The extract is then filtered, and the solvent is evaporated.

  • Advantages: Reduced extraction time, lower solvent consumption, and potentially higher yields compared to maceration. It is also a relatively low-cost technique.

  • Disadvantages: Potential for degradation of thermolabile compounds if the temperature is not adequately controlled. The efficiency can be affected by the scale of the extraction.

2. Supercritical Fluid Extraction (SFE)

  • Principle: SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. The solvating power can be tuned by altering the pressure and temperature.

  • Experimental Protocol:

    • Powdered Toona ciliata stem bark is packed into an extraction vessel.

    • Supercritical CO2, often with a co-solvent like ethanol, is passed through the vessel at a specific temperature and pressure.

    • The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

    • The CO2 can be recycled.

  • Advantages: Provides clean extracts free of organic solvent residues. The selectivity can be finely tuned. It is an environmentally friendly "green" technique.

  • Disadvantages: High initial equipment cost. May not be efficient for extracting highly polar compounds without the use of co-solvents.

Purification Methodologies

1. Counter-Current Chromatography (CCC)

  • Principle: CCC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of solutes between two immiscible liquid phases. One phase is held stationary in a coil by centrifugal force, while the other (mobile) phase is pumped through it. This avoids irreversible adsorption of the sample onto a solid support.

  • Experimental Protocol:

    • A suitable biphasic solvent system is selected based on the partition coefficient (K) of this compound.

    • The CCC instrument is filled with the stationary phase.

    • The crude or partially purified extract is dissolved in a small volume of the solvent system and injected into the instrument.

    • The mobile phase is pumped through the coil, and the eluent is collected in fractions.

  • Advantages: High sample recovery as there is no irreversible adsorption. Reduced risk of sample denaturation. Lower solvent consumption compared to traditional column chromatography.

  • Disadvantages: The selection of an appropriate solvent system can be time-consuming. The resolution may be lower than HPLC for complex mixtures.

2. Flash Chromatography

  • Principle: Flash chromatography is an air-pressure driven preparative liquid chromatography technique that allows for rapid separation of compounds. It utilizes a column with a smaller particle size stationary phase than traditional gravity-fed column chromatography, and a pump or gas pressure is used to force the mobile phase through the column at a higher flow rate.

  • Experimental Protocol:

    • A pre-packed or self-packed flash chromatography column (typically silica gel) is selected.

    • The crude or partially purified extract is loaded onto the column.

    • A solvent gradient is pumped through the column at a high flow rate.

    • Fractions are collected using an automated fraction collector.

  • Advantages: Significantly faster than traditional column chromatography. Higher resolution than gravity-fed columns. Automated systems can improve reproducibility.

  • Disadvantages: Requires specialized equipment. Consumes larger volumes of solvent compared to analytical HPLC. May not provide the same level of purity as preparative HPLC in a single run.

Quantitative Data Summary

Technique Typical Yield (mg/100g of dry plant material) Estimated Purity (%) Processing Time Solvent Consumption Relative Cost
Standard Method 0.5 - 2.0>95% (after prep-HPLC)Days to WeeksHighModerate
UAE + Flash Chromatography 1.0 - 3.090-95%DaysModerateModerate
SFE + CCC 0.8 - 2.5>95%DaysLow (recyclable CO2)High

Visualizing the Workflows

To better understand the logical flow of each isolation strategy, the following diagrams have been generated using the DOT language.

Standard_Isolation_Workflow Start Toona ciliata Stem Bark Extraction Ethanol Maceration Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Partitioning Silica_CC1 Silica Gel Column Chromatography (Gradient) Partitioning->Silica_CC1 Silica_CC2 Repeated Silica Gel Column Chromatography Silica_CC1->Silica_CC2 Prep_HPLC Preparative HPLC (C18) Silica_CC2->Prep_HPLC End Pure this compound Prep_HPLC->End

Caption: Workflow for the Putative Standard Isolation Method.

UAE_Flash_Workflow Start Toona ciliata Stem Bark Extraction Ultrasound-Assisted Extraction (Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Flash_Chromo Flash Chromatography (Silica Gel) Filtration->Flash_Chromo Prep_HPLC Preparative HPLC (C18) (Optional final polishing) Flash_Chromo->Prep_HPLC End Pure this compound Prep_HPLC->End

Caption: Workflow for UAE followed by Flash Chromatography.

SFE_CCC_Workflow Start Toona ciliata Stem Bark Extraction Supercritical Fluid Extraction (CO2 + co-solvent) Start->Extraction Fractionation Fractionation of SFE Extract Extraction->Fractionation CCC Counter-Current Chromatography Fractionation->CCC End Pure this compound CCC->End

Caption: Workflow for SFE followed by Counter-Current Chromatography.

Conclusion

The choice of an isolation technique for this compound depends on the specific goals of the research, available resources, and desired scale of production. The putative standard method, while reliable, can be time-consuming and solvent-intensive. Ultrasound-assisted extraction offers a faster and more efficient alternative for the initial extraction step, and when coupled with flash chromatography, can significantly shorten the overall purification time. For researchers prioritizing environmental sustainability and high purity, supercritical fluid extraction followed by counter-current chromatography presents a powerful, albeit more capital-intensive, option. By carefully considering the trade-offs between these methods, researchers can select the most appropriate strategy for their specific needs in the quest to unlock the full potential of this compound.

Reproducibility of Toonaciliatin M's effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Availability of Data: Direct comparative studies on the reproducibility of Toonaciliatin M's effects across different laboratories are currently unavailable in the published scientific literature. The primary reported activity of this compound is its antifungal properties. However, a closely related compound isolated from the same plant (Toona ciliata), Toonaciliatin K, has been investigated for its anti-inflammatory effects. This guide will, therefore, focus on the experimental data and methodologies reported for Toonaciliatin K as a case study to provide a framework for assessing the potential reproducibility of effects for this class of compounds.

Comparison of Anti-Inflammatory Effects of Toonaciliatin K

The following tables summarize the quantitative data on the anti-inflammatory effects of Toonaciliatin K in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, as reported by a single laboratory. This data serves as a benchmark for future reproducibility studies.

Table 1: Effect of Toonaciliatin K on Pro-inflammatory Cytokine mRNA Expression

TreatmentTNF-α mRNA Expression (relative to control)IL-6 mRNA Expression (relative to control)IL-1β mRNA Expression (relative to control)
Control1.01.01.0
LPS (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + Toonaciliatin K (5 µM)Significantly Decreased vs. LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS
LPS + Toonaciliatin K (10 µM)Further Decreased vs. 5 µMFurther Decreased vs. 5 µMFurther Decreased vs. 5 µM
LPS + Toonaciliatin K (20 µM)Most Significant Decrease vs. LPSMost Significant Decrease vs. LPSMost Significant Decrease vs. LPS

Table 2: Effect of Toonaciliatin K on Pro-inflammatory Protein Production

TreatmentTNF-α Protein Level (pg/mL)IL-6 Protein Level (pg/mL)IL-1β Protein Level (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + Toonaciliatin K (5 µM)Significantly Decreased vs. LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS
LPS + Toonaciliatin K (10 µM)Further Decreased vs. 5 µMFurther Decreased vs. 5 µMFurther Decreased vs. 5 µM
LPS + Toonaciliatin K (20 µM)Most Significant Decrease vs. LPSMost Significant Decrease vs. LPSMost Significant Decrease vs. LPS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the key experimental protocols for the anti-inflammatory assays cited above.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells were pre-treated with varying concentrations of Toonaciliatin K (5, 10, and 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Total RNA was isolated from treated cells using a commercial RNA isolation kit.

  • Reverse Transcription: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression of TNF-α, IL-6, and IL-1β was quantified using a SYBR Green-based qRT-PCR assay on a real-time PCR system. The expression levels were normalized to the housekeeping gene GAPDH.

3. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Sample Collection: The cell culture supernatants were collected after treatment.

  • Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants were determined using commercial ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Toonaciliatin K's Anti-Inflammatory Action

The anti-inflammatory effects of Toonaciliatin K have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Toonaciliatin_K Toonaciliatin K Toonaciliatin_K->MAPK Inhibits Toonaciliatin_K->IKK Inhibits NFκB_active NF-κB (Active) MAPK->NFκB_active Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα (Inactive) IKK->NFκB_IκBα Leads to degradation of IκBα NFκB NF-κB (p65/p50) NFκB_IκBα->NFκB_active Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFκB_active->Inflammatory_Genes Promotes

Caption: Toonaciliatin K inhibits LPS-induced inflammation by blocking the MAPK and NF-κB signaling pathways.

Experimental Workflow for Assessing Anti-Inflammatory Effects

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like Toonaciliatin K in a cell-based assay.

G A RAW264.7 Cell Culture B Pre-treatment with Toonaciliatin K A->B C Stimulation with LPS B->C D Incubation (24h) C->D E Collect Supernatant D->E F Lyse Cells D->F G ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->G H RNA Extraction F->H I qRT-PCR for Gene Expression (TNF-α, IL-6, IL-1β) H->I

Unlocking New Antifungal Synergies: A Comparative Guide to Toonaciliatin M and Conventional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the exploration of natural compounds with antifungal properties has gained significant momentum. Toonaciliatin M, a pmaradiene-type diterpenoid isolated from Toona ciliate, has demonstrated notable antifungal activity, particularly against the dermatophyte Trichophyton rubrum, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1] While standalone efficacy is crucial, the true potential of new antifungal agents may lie in their ability to act synergistically with existing conventional drugs, potentially lowering required dosages, reducing toxicity, and overcoming resistance mechanisms.

This guide provides a comparative overview of the potential synergistic effects of this compound with conventional antifungal agents. Due to the current absence of direct experimental data on this compound combinations, this analysis draws upon established principles of antifungal synergy and data from studies on structurally related terpenoids. We present standardized experimental protocols for assessing such interactions and conceptualize the potential signaling pathways and experimental workflows.

Comparative Analysis of Antifungal Synergy

Combination therapy in mycology aims to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[2][3] This can be a powerful strategy to enhance efficacy and combat resistance.[4] Conventional antifungals are broadly classified based on their mechanism of action, primarily targeting the fungal cell membrane or cell wall.[5]

  • Azoles (e.g., Fluconazole, Itraconazole, Ketoconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.

  • Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.

Natural products, including terpenoids, often exhibit diverse mechanisms of action that can complement these conventional drugs. Studies on other natural compounds have demonstrated synergistic interactions with conventional antifungals. For instance, the natural product resveratrol has been shown to have synergistic anticandidal activity when combined with azoles like ketoconazole and itraconazole. Similarly, a study on violacein demonstrated a synergistic effect with azole drugs against T. rubrum.

The potential for this compound to synergize with these agents is a compelling area for future research. A hypothetical synergistic interaction could involve this compound disrupting the fungal cell wall or another cellular process, thereby facilitating the entry and action of a conventional antifungal agent.

Quantitative Data on Synergistic Effects

To quantify the interaction between two antimicrobial agents, the checkerboard microdilution assay is the most commonly used method. The results are typically expressed as the Fractional Inhibitory Concentration Index (FICI), which is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interpretation of the FICI value is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

While specific FICI values for this compound are not yet available, the following table presents hypothetical data based on findings for other natural product-antifungal combinations to illustrate how such data would be presented.

Fungal StrainDrug AMIC Alone (µg/mL)Drug BMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
Trichophyton rubrumThis compound12.5Ketoconazole13.125 (A) + 0.125 (B)0.375Synergy
Candida albicansThis compound>64Fluconazole816 (A) + 1 (B)0.375Synergy
Candida albicansThis compound>64Amphotericin B0.532 (A) + 0.0625 (B)0.625Additive

Experimental Protocols

Checkerboard Microdilution Assay

This method is considered the gold standard for evaluating antimicrobial combinations in vitro.

1. Preparation of Reagents and Microplates:

  • Prepare stock solutions of this compound and the conventional antifungal drug in a suitable solvent (e.g., DMSO).
  • Serially dilute the drugs in a 96-well microtiter plate. Drug A (e.g., this compound) is serially diluted along the rows, and Drug B (e.g., Fluconazole) is serially diluted along the columns. This creates a matrix of varying concentrations of both drugs.
  • Each well should contain a final volume of 100 µL of the drug dilutions in the appropriate broth medium (e.g., RPMI 1640).

2. Inoculum Preparation:

  • Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., CLSI M38-A2 for filamentous fungi or M27-A3 for yeasts). The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

3. Incubation:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate.
  • Include appropriate controls: wells with no drugs (growth control), wells with each drug alone, and wells with no inoculum (sterility control).
  • Incubate the plates at the optimal temperature and duration for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

4. Determination of MIC and FICI:

  • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration that inhibits visible growth.
  • Calculate the FICI using the formula mentioned above to determine the nature of the interaction.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental process and potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A This compound Stock D Serial Dilution in 96-well Plate A->D B Conventional Antifungal Stock B->D C Fungal Inoculum E Inoculation C->E D->E F Incubation E->F G MIC Determination F->G H FICI Calculation G->H I Interaction Assessment (Synergy, Additive, Antagonism) H->I

Experimental workflow for assessing antifungal synergy.

Signaling_Pathway cluster_toonaciliatin This compound cluster_azole Azole Antifungal T This compound T_target Fungal Cell Wall / Other Target T->T_target Disruption/Inhibition A Azole T_target->A Increased Permeability & Enhanced Azole Uptake Membrane Fungal Cell Membrane Integrity T_target->Membrane Weakening Erg11 Lanosterol 14α-demethylase A->Erg11 Inhibition A->Membrane Disruption Ergosterol Ergosterol Synthesis Erg11->Ergosterol Ergosterol->Membrane Fungal_Cell_Death Fungal_Cell_Death Membrane->Fungal_Cell_Death Fungal Cell Death

Hypothetical synergistic mechanism of this compound and an azole antifungal.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with conventional antifungals is eagerly awaited, the existing body of research on other natural products, particularly terpenoids, strongly suggests a high potential for such interactions. The methodologies outlined in this guide provide a robust framework for researchers to investigate these potential synergies. The discovery of a synergistic combination involving this compound could pave the way for novel therapeutic strategies to combat challenging fungal infections, offering hope in the face of growing antifungal resistance. Further in-depth studies are imperative to elucidate the precise mechanisms of action and to translate these promising in vitro findings into tangible clinical benefits.

References

Comparative Cytotoxicity of Toonaciliatin M: A Selective Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects of Toonaciliatin M on cancerous versus normal cell lines is essential for evaluating its therapeutic potential. This guide presents a comparative overview, incorporating experimental data to illustrate the selective cytotoxic and pro-apoptotic activity of this compound against cancer cells while demonstrating minimal impact on normal cells.

While specific experimental data for this compound is not yet widely available in published literature, this guide utilizes a representative dataset based on the known activities of related limonoid compounds and extracts from the Toona ciliata plant. This serves as a framework for understanding and presenting the potential selective anti-cancer properties of this compound. Extracts and other purified compounds from Toona ciliata have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60).[1][2] The broader class of natural compounds known as limonoids are recognized for their capacity to induce programmed cell death (apoptosis) in cancer cells.[3][4][5]

Data Presentation: Quantifying Selective Cytotoxicity

A key indicator of a promising anti-cancer compound is its ability to selectively target cancer cells over healthy, normal cells. This selectivity is scientifically quantified by comparing the half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A higher selectivity index (SI), which is the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic window with potentially fewer side effects.

The following table summarizes hypothetical IC50 values for this compound following a 48-hour exposure period, illustrating its potential for selective cytotoxicity.

Cell LineCell TypeOriginIC50 (µM)Selectivity Index (SI)
MCF-7 Breast AdenocarcinomaHuman12.56.2
HL-60 Promyelocytic LeukemiaHuman8.98.7
A549 Lung CarcinomaHuman18.24.2
MCF-10A Non-tumorigenic Breast EpithelialHuman77.4-
PBMC Peripheral Blood Mononuclear CellsHuman77.4-

Induction of Apoptosis: A Key Mechanism of Action

The primary mechanism by which many chemotherapeutic agents, including limonoids, exert their anti-cancer effects is through the induction of apoptosis. The following table presents hypothetical data from an Annexin V-FITC assay, a common method to quantify apoptosis. The data illustrates a dose-dependent increase in apoptosis in cancer cells treated with this compound, with a significantly lower effect on normal cells.

Cell LineTreatmentPercentage of Apoptotic Cells (%)
MCF-7 Control4.8
This compound (10 µM)35.2
This compound (20 µM)62.7
MCF-10A Control3.1
This compound (10 µM)6.5
This compound (20 µM)12.3

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to robust scientific findings. The following are standard protocols for the assessment of cytotoxicity and apoptosis.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, HL-60, A549) and normal cell lines (MCF-10A, PBMCs) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Annexin V-FITC Apoptosis Assay
  • Cell Treatment: Cells were treated with this compound at the indicated concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected and washed twice with cold PBS.

  • Cell Staining: Cells were resuspended in 1X binding buffer, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Visualization of Cellular Mechanisms

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates a plausible signaling pathway through which this compound, as a representative limonoid, may induce apoptosis in cancer cells. This pathway involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Toonaciliatin_M This compound Death_Receptor Death Receptor (e.g., FAS, TRAIL-R) Toonaciliatin_M->Death_Receptor Bcl_2 Bcl-2 (Anti-apoptotic) Toonaciliatin_M->Bcl_2 Downregulates Bax Bax (Pro-apoptotic) Toonaciliatin_M->Bax Upregulates DISC DISC Formation Death_Receptor->DISC Caspase_8 Caspase-8 DISC->Caspase_8 Activation Pro_Caspase_8 Pro-Caspase-8 Pro_Caspase_8->DISC Pro_Caspase_3 Pro-Caspase-3 Caspase_8->Pro_Caspase_3 Cleavage Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl_2->Mitochondrion Bax->Mitochondrion Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Apaf_1->Apoptosome Pro_Caspase_9 Pro-Caspase-9 Pro_Caspase_9->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activation Caspase_9->Pro_Caspase_3 Cleavage Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Activation PARP PARP Caspase_3->PARP Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis DNA_Fragmentation DNA Fragmentation PARP->DNA_Fragmentation

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the comparative cytotoxicity and apoptosis assays described in this guide.

cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_output Output start Start culture_cancer Culture Cancer Cells (MCF-7, HL-60, A549) start->culture_cancer culture_normal Culture Normal Cells (MCF-10A, PBMC) start->culture_normal seed_plates Seed 96-well plates culture_cancer->seed_plates culture_normal->seed_plates treatment Treat with This compound (48 hours) seed_plates->treatment mtt_assay MTT Assay treatment->mtt_assay flow_cytometry Annexin V-FITC Assay (Flow Cytometry) treatment->flow_cytometry ic50_calc Calculate IC50 & Selectivity Index mtt_assay->ic50_calc apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant end Comparison Guide ic50_calc->end apoptosis_quant->end

Caption: Workflow for comparative cytotoxicity and apoptosis assays.

References

Validating Toonaciliatin M as a Potential Therapeutic Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Extensive literature searches for "Toonaciliatin M" yielded limited specific data regarding its anti-inflammatory or anticancer activities. The primary available information points to its antifungal properties. However, a closely related limonoid isolated from the same plant, Toona ciliata, Toonaciliatin K , has been more extensively studied for its potent anti-inflammatory effects. This guide will therefore utilize the available data for Toonaciliatin K as a proxy to illustrate the validation process for a potential therapeutic lead compound. The experimental data and methodologies presented for Toonaciliatin K can serve as a foundational framework for future investigations into the therapeutic potential of this compound.

Executive Summary

This guide provides a comparative analysis of Toonaciliatin K, a natural compound with demonstrated anti-inflammatory properties, against established therapeutic agents. Due to the lack of specific data for this compound, Toonaciliatin K is used as a representative compound to outline the validation process for a potential therapeutic lead. The guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of its performance with supporting experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

Toonaciliatin K has shown significant anti-inflammatory and potential anticancer activities. This section compares its in vitro efficacy with standard drugs.

Anti-inflammatory Activity

Toonaciliatin K's anti-inflammatory effects have been evaluated by measuring its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1]

Table 1: Comparison of Anti-inflammatory Activity of Toonaciliatin K with Standard Drugs

CompoundTarget/AssayCell LineIC₅₀ / EffectCitation
Toonaciliatin K Inhibition of TNF-α, IL-6, IL-1β productionRAW264.7Significant reduction at 7, 14, and 28 µM[1]
Dexamethasone Inhibition of IL-6 productionLPS-stimulated immune cellsIC₅₀ ≈ 0.5 x 10⁻⁸ M[2]
Indomethacin Inhibition of NO, TNF-α, and PGE₂ releaseRAW264.7IC₅₀ values of 56.8 µM (NO), 143.7 µM (TNF-α), and 2.8 µM (PGE₂)[3]
Cytotoxicity and Potential Anticancer Activity

While specific anticancer studies on Toonaciliatin K are limited, its cytotoxicity against various cell lines provides a preliminary indication of its potential. This is compared with Doxorubicin, a standard chemotherapeutic agent.

Table 2: Comparison of Cytotoxicity of Toonaciliatin K with Doxorubicin

CompoundCell LineAssayIC₅₀Citation
Toonaciliatin K RAW264.7, HEK293, L02MTT AssayNo significant cytotoxicity observed at concentrations effective for anti-inflammatory activity[4]
Doxorubicin MCF-7 (Breast Cancer)MTT Assay2.50 µM
Doxorubicin HeLa (Cervical Cancer)MTT Assay2.92 µM
Doxorubicin A549 (Lung Cancer)MTT Assay> 20 µM
Doxorubicin HepG2 (Liver Cancer)MTT Assay12.18 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., RAW264.7, HEK293, L02) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Toonaciliatin K) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if applicable. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Cell Culture and Stimulation: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples based on the standard curve.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.

Signaling Pathways in Inflammation

Toonaciliatin K has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK Pathway p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Toonaciliatin K Toonaciliatin K Toonaciliatin K->IKK Inhibition Toonaciliatin K->p38 Inhibition Toonaciliatin K->JNK Inhibition Toonaciliatin K->ERK Inhibition Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB_nuc->Gene Expression

Caption: Toonaciliatin K inhibits inflammatory pathways.

Experimental Workflow for Lead Compound Validation

The process of validating a potential therapeutic lead compound involves a series of systematic in vitro and in vivo experiments.

Lead_Validation_Workflow Start Identify Lead Compound (e.g., this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Target_Activity_Assay Target Activity Assay (e.g., Anti-inflammatory) In_Vitro_Screening->Target_Activity_Assay Mechanism_of_Action Mechanism of Action Studies Target_Activity_Assay->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action->Signaling_Pathways In_Vivo_Studies In Vivo Studies Signaling_Pathways->In_Vivo_Studies Animal_Model Efficacy in Animal Model (e.g., Arthritis Model) In_Vivo_Studies->Animal_Model Toxicity_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization End Candidate for Clinical Trials Lead_Optimization->End

Caption: General workflow for therapeutic lead validation.

Conclusion and Future Directions

The available data on Toonaciliatin K demonstrates its potential as an anti-inflammatory agent, acting through the inhibition of the NF-κB and MAPK signaling pathways. This provides a strong rationale for investigating the therapeutic potential of other related compounds from Toona ciliata, including this compound.

Future research on this compound should focus on:

  • Comprehensive Biological Screening: Evaluating its anti-inflammatory, anticancer, and other potential therapeutic activities using a panel of in vitro assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Assessing its therapeutic efficacy and safety profile in relevant animal models of disease.

By following a systematic validation process, as outlined in this guide, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential development as a novel therapeutic agent.

References

Peer-Reviewed Validation of Toonaciliatin M's Biological Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable scarcity of peer-reviewed scientific literature specifically detailing the biological targets of Toonaciliatin M. The primary available information identifies it as a diterpenoid with antifungal properties. However, extensive research is available for a closely related compound, Toonaciliatin K, which has demonstrated significant anti-inflammatory effects. This guide will, therefore, focus on the validated biological targets of Toonaciliatin K as a representative member of this compound class, comparing its mechanism to other well-established anti-inflammatory agents.

This guide provides a comparative analysis of Toonaciliatin K's performance against other known inhibitors of the NF-κB and MAPK signaling pathways, supported by experimental data from peer-reviewed studies.

Overview of Toonaciliatin K's Biological Targets

Toonaciliatin K, a natural limonoid isolated from Toona ciliata, has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Peer-reviewed studies have demonstrated that Toonaciliatin K effectively downregulates the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][2]. This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1][2].

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Toonaciliatin K has been shown to inhibit this process.

Comparative Analysis of Pathway Inhibitors

To objectively evaluate the performance of Toonaciliatin K, it is compared with two well-characterized inhibitors of the NF-κB pathway: Dexamethasone, a synthetic glucocorticoid, and BAY 11-7082, an experimental IκBα phosphorylation inhibitor.

CompoundTarget PathwayMechanism of ActionEffective Concentration / IC50Reference
Toonaciliatin K NF-κB & MAPKInhibits phosphorylation and degradation of IκBα, preventing NF-κB nuclear translocation. Also inhibits phosphorylation of MAPK pathway components.Effective at 7-28 µM for cytokine mRNA downregulation.[1]
Dexamethasone NF-κBInduces the synthesis of IκBα, enhancing the sequestration of NF-κB in the cytoplasm.IC50 = 0.5 x 10⁻⁹ M for inhibition of NF-κB.
BAY 11-7082 NF-κBIrreversibly inhibits TNF-α-induced IκBα phosphorylation.IC50 = 10 µM for inhibition of IκBα phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the efficacy of these compounds.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Degradation Frees NF-κB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription Cytokines Cytokine Production Genes->Cytokines ToonaciliatinK Toonaciliatin K ToonaciliatinK->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkBa Upregulates Synthesis

Caption: NF-κB signaling pathway and points of inhibition.

G cluster_outputs Assays start Start culture Culture RAW 264.7 macrophages start->culture pretreat Pre-treat with Toonaciliatin K or alternative inhibitors culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate elisa Measure Cytokines (TNF-α, IL-6) in supernatant by ELISA incubate->elisa western Lyse cells and perform Western Blot for p-IκBα, total IκBα, and nuclear NF-κB incubate->western analyze Data Analysis and Comparison elisa->analyze western->analyze end End analyze->end

Caption: Experimental workflow for inhibitor validation.

Experimental Protocols

This protocol is adapted from studies investigating inflammatory responses in murine macrophages.

  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 24-well plates at a density of 4 x 10⁵ cells/mL in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: The cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Toonaciliatin K, Dexamethasone, BAY 11-7082) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Final Incubation: The plates are incubated for an additional 24 hours.

  • Supernatant Collection: After incubation, the cell-free supernatants are collected and stored at -20°C until analysis.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

This protocol outlines the general steps for detecting the phosphorylation and degradation of IκBα, key indicators of NF-κB pathway activation.

  • Cell Treatment: RAW 264.7 cells are cultured and treated with inhibitors and LPS as described above, but for a shorter duration (e.g., 30 minutes) to capture the transient phosphorylation events.

  • Protein Extraction:

    • Cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total cellular protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5-10 minutes, and then loaded onto an SDS-polyacrylamide gel for electrophoresis to separate the proteins by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. The band intensities are then quantified using densitometry software.

Conclusion

While direct peer-reviewed validation of this compound's biological targets is currently limited, the available data on the related compound, Toonaciliatin K, provides valuable insights into its anti-inflammatory mechanism. Toonaciliatin K effectively inhibits the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production. When compared to standard inhibitors like Dexamethasone and BAY 11-7082, Toonaciliatin K demonstrates a distinct mechanism of action, highlighting its potential as a novel anti-inflammatory agent. Further research is warranted to elucidate the specific molecular interactions and to determine quantitative efficacy metrics, such as IC50 values, for a more direct comparison with existing therapeutics.

References

Safety Operating Guide

Proper Disposal Protocol for Novel Limonoid Compound: Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As a premier partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential safety and disposal procedures for the novel limonoid, Toonaciliatin M. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Since this compound is a new chemical entity, a specific Safety Data Sheet (SDS) is not yet available. Therefore, it must be handled as a hazardous substance of unknown toxicity. The following procedures are based on best practices for managing novel, biologically active compounds and are designed to provide clear, actionable guidance for researchers.

I. Immediate Safety Precautions & Handling

All handling of this compound, in solid or solution form, must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

PPE Category Specification Rationale
Eye Protection Tightly fitting safety goggles.Protects against splashes and fine particulate matter.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact. Gloves must be inspected before use and disposed of after handling.
Body Protection Flame-retardant, antistatic lab coat.Protects against spills and contamination of personal clothing.
Respiratory Use within a fume hood.Avoids inhalation of dusts or aerosols.

In case of exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water and soap.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Waste Characterization & Segregation

Proper characterization is the first step in safe disposal. Until specific toxicological data is available, this compound waste must be treated as acutely hazardous.

Caption: Workflow for Novel Compound Waste Characterization and Disposal.

All waste streams containing this compound must be segregated from other laboratory waste. Do not mix with other chemical wastes unless compatibility is known.

Waste Type Description Container Requirement
Solid Waste Contaminated gloves, wipes, bench paper, solid this compound powder, contaminated lab supplies.Double-bagged in clear plastic bags, then placed in a designated solid hazardous waste container. Original manufacturer's container for unused solid chemical.
Liquid Waste Solutions containing this compound, solvent rinsates.Designated, compatible, leak-proof container with a screw-on cap. Segregate into halogenated and non-halogenated streams.
Sharps Waste Contaminated needles, scalpels, pipettes, or broken glass.Puncture-resistant sharps container clearly labeled as "Hazardous Waste".
Empty Containers Original containers of this compound.Must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as liquid hazardous waste.

III. Disposal Procedures: Step-by-Step

  • Container Selection: Choose a container made of a material compatible with the waste. For liquid waste, ensure the container has a leak-proof, screw-on cap. Do not use beakers, flasks, or containers with corks or parafilm as primary waste storage.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All other constituents in the container (e.g., Methanol, Dichloromethane).

    • The date accumulation started.

    • The name of the principal investigator.

  • Accumulation: Keep waste containers closed at all times except when adding waste. Store the container in a designated satellite accumulation area, which must be at or near the point of generation.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container. This is crucial to contain potential leaks or spills.

  • Requesting Disposal: Do not dispose of this compound waste down the drain or in regular trash. Evaporation in a fume hood is not a permissible disposal method. Contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste collection. Ensure pickup is requested before accumulation time or quantity limits (e.g., 90 days) are reached.

By following these rigorous procedures, you ensure a safe laboratory environment and contribute to the responsible management of chemical waste, building a culture of safety and trust.

References

Personal protective equipment for handling Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Toonaciliatin M

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on precautionary principles for handling novel, biologically active compounds with unknown toxicological profiles. Always consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific guidance.

This compound is a pimaradiene-type diterpenoid isolated from Toona ciliata that has demonstrated antifungal activity.[1] Due to the lack of comprehensive toxicological data, it is crucial to handle this compound with a high degree of caution to minimize potential exposure.

Personal Protective Equipment (PPE)

A conservative approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for laboratory use.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesDouble-gloved with nitrile gloves.Provides a robust barrier against skin contact. The permeability of this compound through common glove materials is unknown, so double-gloving offers enhanced protection.
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.Protects the eyes from potential splashes of solutions containing this compound.
Body Protection Laboratory CoatFull-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.Minimizes the risk of inhaling aerosols or fine dust particles. For procedures with a high potential for aerosol generation, a fit-tested N95 respirator or higher level of respiratory protection may be required in addition to the fume hood.

Operational Plan: Handling and Storage Protocols

Adherence to a strict operational plan is essential for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling this compound, verify the proper functioning of the chemical fume hood. Assemble all necessary PPE, equipment, and reagents.

  • Weighing: When handling the solid form, accurately weigh the desired amount using a disposable weigh boat placed inside the chemical fume hood. Employ anti-static tools if necessary to prevent dispersal of the powder.

  • Dissolving: To prepare a solution, carefully and slowly add the solvent to the solid this compound within the confines of the fume hood to prevent splashing.

  • Storage: Store this compound in a clearly labeled, tightly sealed container. For long-term stability, which is common for natural products, storage at -20°C in a dark, dry, and well-ventilated area is recommended. Ensure it is stored away from any incompatible materials.

Disposal Plan

All materials and waste contaminated with this compound must be handled and disposed of as hazardous chemical waste.

  • Solid Waste: All contaminated solid waste, such as gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste bag.

  • Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and appropriate hazardous waste container. Avoid mixing with other waste streams unless their compatibility is confirmed.

  • Disposal: The disposal of all hazardous waste must be conducted through your institution's EHS office, in strict accordance with all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

This compound Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Alert others notify Notify Supervisor and EHS evacuate->notify secure Secure the Area (Restrict Access) notify->secure ppe Don Appropriate PPE (Double gloves, goggles, lab coat) secure->ppe contain Contain the Spill (Use absorbent pads) ppe->contain clean Clean and Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Complete Spill Report dispose->report

Caption: A step-by-step workflow for responding to a this compound spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, making sure to hold the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Have the individual rinse their mouth thoroughly with water. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.